molecular formula C13H28ClN B1432917 3-Octylpiperidine hydrochloride CAS No. 1864060-31-0

3-Octylpiperidine hydrochloride

Cat. No.: B1432917
CAS No.: 1864060-31-0
M. Wt: 233.82 g/mol
InChI Key: NONOPORPORNVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Octylpiperidine hydrochloride is an organic compound with the molecular formula C13H28ClN and a molecular weight of 233.82 g/mol . It is the hydrochloride salt of 3-octylpiperidine (C13H27N) . This compound is part of the broad and highly important class of piperidine derivatives. Piperidines are six-membered heterocycles containing one nitrogen atom and are recognized as one of the most significant synthetic building blocks for designing new drugs, with their derivatives present in more than twenty classes of pharmaceuticals . As a substituted piperidine, this compound serves as a valuable intermediate or precursor in medicinal chemistry and drug discovery research. Piperidine rings are a fundamental structural motif found in a wide array of bioactive molecules and approved therapeutics . Researchers utilize such building blocks in the development of potential drugs through various synthetic methods, including hydrogenation, cyclization, and multicomponent reactions . The structural features of 3-octylpiperidine hydrochloride, particularly the octyl chain, may be investigated for its influence on the lipophilicity and biological activity of resulting compounds. This product is intended for research applications as a chemical scaffold in organic synthesis and pharmaceutical development. Handling and Usage: This product is for research use only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for human use.

Properties

CAS No.

1864060-31-0

Molecular Formula

C13H28ClN

Molecular Weight

233.82 g/mol

IUPAC Name

3-octylpiperidine;hydrochloride

InChI

InChI=1S/C13H27N.ClH/c1-2-3-4-5-6-7-9-13-10-8-11-14-12-13;/h13-14H,2-12H2,1H3;1H

InChI Key

NONOPORPORNVNW-UHFFFAOYSA-N

SMILES

CCCCCCCCC1CCCNC1.Cl

Canonical SMILES

CCCCCCCCC1CCCNC1.Cl

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: 3-Octylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Utility, and Applications in Drug Discovery

Executive Summary

3-Octylpiperidine hydrochloride (CAS: 1864060-31-0) is a specialized heterocyclic building block characterized by a piperidine core substituted with a lipophilic octyl chain at the C3 position.[1] This structural motif confers unique amphiphilic properties, making it a critical tool in Structure-Activity Relationship (SAR) studies for probing hydrophobic binding pockets in G-Protein Coupled Receptors (GPCRs) and enzymes. This guide provides a comprehensive technical analysis of its properties, synthesis, and application in pharmaceutical development.[2][3][4]

Chemical Identity & Structural Analysis[4][5][6][7]

The compound consists of a saturated six-membered nitrogen heterocycle (piperidine) with an eight-carbon alkyl chain attached to the meta-position relative to the nitrogen. As a hydrochloride salt, the nitrogen is protonated, rendering the headgroup polar and water-soluble, while the tail remains highly lipophilic.

Attribute Technical Detail
IUPAC Name 3-Octylpiperidine hydrochloride
CAS Number 1864060-31-0
Molecular Formula C₁₃H₂₇N · HCl
Molecular Weight 233.82 g/mol
SMILES CCCCCCCCCC1CCCNC1.Cl
Stereochemistry The C3 position is a chiral center. Commercial preparations are typically racemic mixtures unless specified as (R)- or (S)-enantiomers.
Structural Diagram & Property Logic

The following diagram illustrates the amphiphilic nature of the molecule, which dictates its solubility profile and interaction with biological membranes.

G cluster_0 3-Octylpiperidine HCl Structure Head Hydrophilic Head (Piperidinium Cation) Polar, H-Bond Donor Tail Hydrophobic Tail (C8 Octyl Chain) Lipophilic, Van der Waals Head->Tail C3 Attachment Counterion Counterion (Chloride Cl-) Ionic Stability Head->Counterion Ionic Bond

Figure 1: Structural segmentation of 3-Octylpiperidine HCl highlighting its amphiphilic design.

Physicochemical Properties[4][5][8][9][10]

The addition of an octyl chain significantly alters the physicochemical landscape compared to the parent piperidine.

  • Solubility: The hydrochloride salt form ensures solubility in water and lower alcohols (methanol, ethanol), which is critical for biological assays. However, the octyl chain introduces surfactant-like behavior, potentially leading to micelle formation at high concentrations.

  • LogP (Lipophilicity): The C8 chain increases the LogP value substantially (predicted LogP ~4-5 for the free base), facilitating membrane permeability and interaction with deep hydrophobic domains in target proteins.

  • Acidity (pKa): The piperidine nitrogen typically has a pKa of ~11.0. The alkyl substituent at C3 has a negligible electronic effect on the basicity of the nitrogen.

PropertyValue / Observation
Appearance White to off-white solid or waxy crystalline solid
Melting Point Typically >150°C (characteristic of HCl salts)
Hygroscopicity Moderate; HCl salts of secondary amines can absorb atmospheric moisture.
Storage Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture uptake.
Synthetic Pathways & Quality Control[11]

The synthesis of 3-octylpiperidine hydrochloride typically follows a reduction pathway from the corresponding pyridine precursor. This method ensures the integrity of the carbon skeleton before the saturation of the ring.

Primary Synthetic Route: Pyridine Reduction
  • Cross-Coupling: 3-Bromopyridine is coupled with 1-octyne (Sonogashira) or octylboronic acid (Suzuki) to form the carbon-carbon bond.

  • Hydrogenation: The pyridine ring and any unsaturated side chains are fully reduced using catalytic hydrogenation (e.g., PtO₂ or Pd/C under H₂ pressure).

  • Salt Formation: The resulting free base is treated with anhydrous HCl in diethyl ether or dioxane to precipitate the hydrochloride salt.

Synthesis Start 3-Bromopyridine (Precursor) Step1 Coupling Reaction (Suzuki/Sonogashira) + Octyl source Start->Step1 Inter 3-Octylpyridine (Intermediate) Step1->Inter Step2 Catalytic Hydrogenation (H2, Pd/C or PtO2) Inter->Step2 ProdBase 3-Octylpiperidine (Free Base) Step2->ProdBase Step3 Salt Formation (HCl in Dioxane) ProdBase->Step3 Final 3-Octylpiperidine HCl (Final Product) Step3->Final

Figure 2: Step-wise synthetic workflow from pyridine precursors to the final hydrochloride salt.

Quality Control Parameters
  • ¹H-NMR: Essential to verify the complete reduction of the pyridine ring (absence of aromatic protons) and the integration of the octyl chain (0.8–1.5 ppm region).

  • Mass Spectrometry (LC-MS): Confirms the molecular ion [M+H]+ and absence of partially reduced intermediates.

  • Chloride Content Titration: Validates the stoichiometry of the salt (1:1 HCl).

Applications in Drug Discovery[3][4][11][12][13][14]

3-Octylpiperidine HCl is primarily utilized as a lipophilic scaffold in medicinal chemistry. Its applications are driven by the need to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds.

1. Probing Hydrophobic Pockets (SAR)

In GPCR ligand design, the "magic methyl" effect is well known, but longer alkyl chains like the octyl group are used to probe the depth and volume of hydrophobic pockets.

  • Mechanism: The flexible C8 chain can adopt various conformations to fill unoccupied hydrophobic space within a receptor binding site, potentially increasing binding affinity (potency) via Van der Waals interactions.

  • Therapeutic Areas: Neurological disorders (targeting dopamine or serotonin receptors) and antimicrobial agents where membrane disruption is a secondary mechanism.

2. Surfactant & Ionic Liquid Research

Due to its amphiphilic structure (cationic head + lipophilic tail), this compound is investigated in the formulation of:

  • Cationic Surfactants: For drug delivery systems (liposomes/micelles).

  • Ionic Liquids: As a precursor for task-specific ionic liquids used in catalysis or extraction processes.

Handling & Safety (SDS Highlights)

While specific toxicological data for the octyl derivative may be limited, it should be handled with the same precautions as general alkyl-piperidines.

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[5]

    • H335: May cause respiratory irritation.[6]

  • PPE: Nitrile gloves, safety goggles, and use of a fume hood are mandatory.

  • First Aid: In case of contact, rinse immediately with plenty of water. If inhaled, move to fresh air.

References
  • National Center for Biotechnology Information (PubChem). (2025).[7] Piperidine Hydrochloride Compound Summary. Retrieved from [Link][7]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

Sources

3-Octylpiperidine hydrochloride chemical structure

[1]

Executive Summary

3-Octylpiperidine hydrochloride (CAS: 134278-82-3 for free base) is a functionalized heterocyclic building block characterized by a saturated piperidine ring substituted with an eight-carbon alkyl chain at the meta (C3) position.[1] This amphiphilic structure combines a polar, basic secondary amine headgroup with a lipophilic octyl tail, making it a valuable scaffold in medicinal chemistry and material science.

It is primarily utilized as a lipophilic intermediate in the synthesis of G-protein coupled receptor (GPCR) ligands, ion channel blockers, and antimicrobial agents. Its surfactant-like properties also lend utility in corrosion inhibition and the development of self-assembling nanomaterials.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 3-Octylpiperidine hydrochloride
Common Name 3-n-Octylpiperidine HCl
CAS Number (Free Base) 134278-82-3
CAS Number (Precursor) 58069-37-7 (3-Octylpyridine)
Molecular Formula C₁₃H₂₇N[1][2][3][4][5][6][7][8] · HCl
Molecular Weight 233.82 g/mol (Salt); 197.36 g/mol (Free Base)
SMILES CCCCCCCCC1CCNCC1.Cl
Physicochemical Specifications
ParameterValue (Predicted/Typical)
Appearance White to off-white crystalline solid (HCl salt)
Solubility Soluble in water, ethanol, DMSO; Free base soluble in DCM, ether
pKa (Conjugate Acid) ~10.8–11.2 (Typical for dialkylamines)
LogP (Free Base) ~4.5 (High lipophilicity)
H-Bond Donors/Acceptors 2 / 1

Synthesis & Manufacturing Protocols

The synthesis of 3-octylpiperidine hydrochloride typically proceeds through the reduction of its aromatic precursor, 3-octylpyridine . This approach ensures regiochemical purity, as the alkyl chain is installed on the pyridine ring prior to saturation.

Synthetic Pathway Visualization (DOT)

SynthesisPathwayStart3-Bromopyridine(CAS 626-55-1)Inter13-Octylpyridine(CAS 58069-37-7)Start->Inter1Step1A) Kumada Coupling:OctylMgBr, Pd(dppf)Cl2ORB) Lithiation:n-BuLi, Octyl BromideProductBase3-Octylpiperidine(Free Base)Inter1->ProductBaseProductSalt3-OctylpiperidineHydrochlorideProductBase->ProductSaltStep2Hydrogenation:H2 (50 psi), PtO2 or Rh/CAcOH, 25°CStep3Salt Formation:HCl in Dioxane/Ether

Figure 1: Synthetic route from 3-bromopyridine to 3-octylpiperidine HCl via cross-coupling and catalytic hydrogenation.

Detailed Experimental Protocol
Stage 1: Synthesis of 3-Octylpyridine (Precursor)

Rationale: Direct alkylation of piperidine at C3 is difficult due to lack of activation. Alkylating the pyridine ring first utilizes the aromatic stability and established cross-coupling chemistry.

  • Reagents : 3-Bromopyridine (1.0 eq), 1-Octylmagnesium bromide (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), THF (anhydrous).

  • Procedure :

    • Under N₂ atmosphere, dissolve 3-bromopyridine and catalyst in dry THF.

    • Add Grignard reagent dropwise at 0°C to prevent homocoupling.

    • Reflux for 12–16 hours.

    • Quench with NH₄Cl(aq), extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc).

  • Validation : ¹H NMR should show aromatic pyridine protons (7.0–8.5 ppm) and the alkyl chain.

Stage 2: Catalytic Hydrogenation to 3-Octylpiperidine

Rationale: Reduction of the pyridine ring requires high pressure or active catalysts (PtO₂ or Rh/C) under acidic conditions to prevent catalyst poisoning by the amine product.

  • Reagents : 3-Octylpyridine, PtO₂ (Adams' catalyst, 5 wt%) or 5% Rh/C, Glacial Acetic Acid.

  • Procedure :

    • Dissolve 3-octylpyridine in acetic acid in a hydrogenation vessel (Parr shaker).

    • Add catalyst carefully (pyrophoric risk).

    • Pressurize with H₂ (40–60 psi) and agitate at RT for 24 hours.

    • Filter through Celite to remove catalyst.

    • Concentrate filtrate. Basify with NaOH (pH > 12) and extract with DCM to obtain the free base .

Stage 3: Hydrochloride Salt Formation
  • Procedure :

    • Dissolve the free base oil in diethyl ether or ethanol.

    • Add 4M HCl in dioxane dropwise at 0°C.

    • A white precipitate (3-Octylpiperidine HCl) forms immediately.

    • Filter, wash with cold ether, and dry under vacuum.

Analytical Characterization

To validate the structure, the following spectroscopic signatures must be confirmed:

  • ¹H NMR (DMSO-d₆ or D₂O) :

    • δ 0.85 (t, 3H) : Terminal methyl group of the octyl chain.

    • δ 1.20–1.40 (m, 14H) : Methylene envelope of the octyl chain and piperidine ring C4/C5.

    • δ 2.60–3.20 (m, 4H) : Protons adjacent to Nitrogen (C2 and C6). In the HCl salt, these shift downfield due to the positive charge on nitrogen.

    • δ 8.5–9.5 (br s, 1-2H) : Ammonium protons (NH₂⁺), exchangeable with D₂O.

  • Mass Spectrometry (ESI+) :

    • [M+H]⁺ : m/z ~198.2 (corresponding to the protonated free base).

Applications in Drug Development & Research[7]

Medicinal Chemistry Scaffold

3-Octylpiperidine serves as a "lipophilic amine" motif. The C3-substitution pattern induces chirality (creating enantiomers R and S), which allows for the exploration of stereoselective binding pockets in receptors.

  • GPCR Ligands : The octyl chain can penetrate hydrophobic pockets in dopamine or serotonin receptors, while the amine forms a salt bridge with aspartate residues in the binding site.

  • Ion Channel Blockers : Long-chain alkyl amines are known to block Na⁺ and Ca²⁺ channels, potentially offering anesthetic or anticonvulsant activity.

Antimicrobial & Surfactant Research

The amphiphilic nature of 3-octylpiperidine HCl mimics natural cationic surfactants and alkaloids (e.g., solenopsins from fire ants).

  • Mechanism : The cationic head binds to the negatively charged bacterial cell membrane, while the octyl tail inserts into the lipid bilayer, causing disruption and cell death.

  • Biofilm Inhibition : Studies on analogous 3-alkylpyridinium salts suggest efficacy in preventing biofilm formation on medical devices.

Biological Activity Workflow (DOT)

BioActivitycluster_MechMechanism of ActionCompound3-Octylpiperidine HCl(Amphiphilic Cation)MembraneElectrostatic Interactionwith Cell MembraneCompound->MembraneInsertionHydrophobic TailInsertionMembrane->InsertionLysisMembrane Disruption& LysisInsertion->LysisTargetTarget: Gram-negative/positive Bacteriaor Fungal CellsLysis->TargetResult

Figure 2: Proposed mechanism of action for antimicrobial activity of 3-octylpiperidine derivatives.

Handling, Stability, and Safety

  • Storage : Hygroscopic solid. Store in a desiccator at room temperature or 4°C.

  • Stability : Stable under normal conditions.[7] Avoid strong oxidizing agents.

  • Safety :

    • GHS Classification : Warning (Irritant).

    • H315/H319 : Causes skin and serious eye irritation.

    • H335 : May cause respiratory irritation.

    • Handling : Use fume hood, wear nitrile gloves and safety glasses.

References

  • PubChem . 1-Octylpiperidine (Isomer Reference). National Library of Medicine. Available at: [Link]

  • Cai, D., et al. (2002).[9] Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Princeton University. Available at: [Link]

  • Sepčić, K., et al. (2025).[4] Synthesis and bioactivity of linear oligomers related to polymeric alkylpyridinium metabolites. ResearchGate. Available at: [Link]

  • Kim, S. (2020). Development of Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides and Triflates with Alkyl Halides. University of Wisconsin–Madison. Available at: [Link]

3-Octylpiperidine Hydrochloride: Biological Activity & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological activity, pharmacological potential, and experimental utility of 3-Octylpiperidine Hydrochloride .

Part 1: Core Directive & Executive Summary

Molecule Identity: 3-Octylpiperidine Hydrochloride (3-OP[1][2]·HCl) Chemical Class: Amphiphilic Piperidine / Lipophilic Amine Primary Utility: Chemical Probe, Antimicrobial Pharmacophore, Sigma Receptor Ligand Template

The Technical Narrative

3-Octylpiperidine hydrochloride represents a specific class of lipophilic amines where a saturated heterocyclic ring (piperidine) is functionalized with a medium-length alkyl chain (C8) at the meta (C3) position. Unlike its C2-substituted analogs (e.g., the hemlock toxin Coniine or fire ant venom Solenopsins), the C3-substitution pattern confers a distinct steric profile that modulates interaction with transmembrane proteins and lipid bilayers.

This guide moves beyond simple definitions to explore the structure-activity relationships (SAR) that define 3-OP·HCl’s utility in three domains:

  • Membrane Biophysics: As a cationic surfactant mimic capable of disrupting microbial bilayers.

  • Neuropharmacology: As a scaffold for Sigma-1 (

    
    ) receptor modulators and ion channel blockers.
    
  • Chemical Biology: As a probe for hydrophobic pockets in enzyme active sites (e.g., Glucosylceramide synthase).

Part 2: Biological Activity & Mechanism of Action

Antimicrobial & Membrane-Disrupting Activity

Mechanism: The "Lipophilic Cation" Effect. 3-OP·HCl functions as an amphiphilic cation at physiological pH. The protonated nitrogen provides a positive charge that electrostatically attracts the molecule to the negatively charged phosphate headgroups of bacterial membranes. The C8-octyl tail then inserts into the hydrophobic core of the bilayer, causing depolarization and leakage.

  • SAR Insight: Studies on alkyl-piperidines indicate that a chain length of C8–C10 is optimal for antimicrobial activity. Shorter chains (C4) lack sufficient hydrophobicity for insertion, while longer chains (C14+) aggregate or get trapped in the outer membrane.

  • Selectivity: 3-substituted piperidines often show lower mammalian toxicity compared to 2-substituted analogs (Solenopsins) due to reduced interference with nicotinic acetylcholine receptors (nAChR).

Neuropharmacological Profile (Sigma & Ion Channels)

Target: Sigma-1 Receptor (


R) and Voltage-Gated Calcium Channels (VGCC).
Piperidines with hydrophobic appendages are "privileged structures" for 

R binding. The receptor possesses a hydrophobic pocket that accommodates the octyl chain, while the basic nitrogen forms a salt bridge with Asp126 in the receptor binding site.
  • Causality: The C3-positioning of the octyl chain creates a "kinked" topology compared to the linear C4-analogs, often enhancing selectivity for

    
     over 
    
    
    
    or Dopamine transporters (DAT).
  • Functional Outcome: Modulation of calcium signaling and potential neuroprotective effects in models of excitotoxicity.

Agrochemical Potential (Repellency)

Structurally similar to Picaridin (a 2-substituted piperidine), 3-OP·HCl exhibits volatile properties and sensory neuron interaction profiles that suggest utility as an insect repellent or feeding deterrent, acting via gustatory receptor blockade in arthropods.

Part 3: Visualization (Signaling & Workflow)

Diagram 1: Mechanism of Membrane Disruption & Receptor Binding

This diagram illustrates the dual-mode action of 3-Octylpiperidine: direct membrane intercalation and protein ligand binding.

G cluster_0 Physiological Environment (pH 7.4) cluster_1 Path A: Antimicrobial Action cluster_2 Path B: Neuropharmacology Compound 3-Octylpiperidine HCl Ionization Protonation (R3NH+) Compound->Ionization Electrostatic Electrostatic Attraction (Neg. Bacterial Surface) Ionization->Electrostatic Path A Receptor Sigma-1 Receptor (ER Membrane) Ionization->Receptor Path B Insertion C8-Tail Insertion (Hydrophobic Core) Electrostatic->Insertion Lysis Membrane Depolarization & Cell Death Insertion->Lysis Binding Ligand-Receptor Complex (Salt Bridge + Hydrophobic) Receptor->Binding Modulation Ca2+ Flux Modulation (Neuroprotection) Binding->Modulation

Caption: Dual mechanism of action: Non-specific membrane disruption (Path A) vs. specific Sigma-1 receptor modulation (Path B).

Part 4: Experimental Protocols

Protocol A: Synthesis of 3-Octylpiperidine HCl

Rationale: Commercial supplies can be impure. In-house synthesis via reduction ensures defined stereochemistry and purity.

Reagents: 3-Octylpyridine, PtO2 (Adams' Catalyst), Glacial Acetic Acid, H2, HCl in Dioxane.

  • Hydrogenation:

    • Dissolve 3-octylpyridine (1.0 eq) in glacial acetic acid (0.5 M concentration).

    • Add PtO2 (5 mol%).

    • Pressurize with H2 (50 psi) in a Parr shaker for 12 hours at RT.

    • Checkpoint: Monitor via TLC (MeOH/DCM 1:9) for disappearance of UV-active pyridine spot.

  • Workup:

    • Filter catalyst over Celite.

    • Concentrate filtrate under reduced pressure.

    • Basify residue with 1M NaOH (pH > 12) and extract with DCM (3x).

  • Salt Formation:

    • Dissolve free amine in diethyl ether.

    • Add 4M HCl in Dioxane dropwise at 0°C.

    • Collect the white precipitate (3-OP·HCl) via filtration.

    • Validation: 1H NMR should show piperidine ring protons at 1.5–3.5 ppm and absence of aromatic protons.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Rationale: To quantify the amphiphilic antimicrobial potential.

  • Preparation: Prepare a 10 mM stock of 3-OP·HCl in DMSO.

  • Dilution: Perform serial 2-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate (Range: 0.5 – 256 µg/mL).

  • Inoculation: Add bacterial suspension (S. aureus ATCC 29213 or E. coli ATCC 25922) adjusted to

    
     CFU/mL.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

    • Control: Include Benzalkonium chloride as a positive control for cationic surfactants.

Part 5: Quantitative Data Summary (Predicted & Reference)

The following table summarizes the predicted and class-based biological properties of 3-Octylpiperidine HCl, derived from SAR data of structural analogs (e.g., 4-octylpiperidine, Solenopsins).

ParameterValue / CharacteristicContext / Reference
LogP (Calculated) ~4.2 – 4.5High lipophilicity; crosses BBB readily.
pKa (Calculated) ~10.8Predominantly protonated (cationic) at pH 7.4.
Antimicrobial IC50 10 – 50 µMEstimated range for Gram(+) bacteria (similar to Solenopsin A).
Sigma-1 Affinity (

)
< 100 nMHigh affinity predicted for N- or 3-alkyl piperidines [1].
hERG Inhibition Potential RiskLong alkyl chains on amines are a structural alert for hERG channel blockage.
Solubility > 20 mg/mL (Water)As Hydrochloride salt.

Part 6: References

  • Structure-Activity Relationships of Sigma-1 Receptor Ligands.

    • Context: Establishes the pharmacophore (Basic N + Hydrophobic tail) for high-affinity Sigma-1 binding.

    • Source: Journal of Medicinal Chemistry.

    • Link:[Link] (General Journal Link for verification of SAR principles).

  • Biological Activity of Piperidine Alkaloids (Solenopsins).

    • Context: Comparative activity of alkyl-piperidines as antimicrobial and anti-angiogenic agents.

    • Source: Toxins (Basel).

    • Link:[Link]

  • Antimicrobial Mechanism of Amphiphilic Cations.

    • Context: Explains the membrane disruption mechanism relevant to 3-octylpiperidine.

    • Source: Clinical Microbiology Reviews.

    • Link:[Link]

  • Synthesis of 3-Substituted Piperidines.

    • Context: Methodology for hydrogenation of pyridine precursors.[3]

    • Source: Journal of Organic Chemistry.

    • Link:[Link]

Disclaimer: 3-Octylpiperidine hydrochloride is primarily a research chemical. Specific clinical data is limited. The biological activities described above are based on rigorous Structure-Activity Relationship (SAR) analysis of the alkyl-piperidine class.

Sources

An In-depth Technical Guide to the Predicted Pharmacological Profile of 3-Octylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold in Pharmacology

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and naturally occurring alkaloids.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design.[1] Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including analgesic, antimicrobial, antipsychotic, and anti-inflammatory effects.[1][2] The nature, position, and stereochemistry of substituents on the piperidine ring are critical determinants of a compound's biological activity and pharmacokinetic properties.[3][4]

This guide focuses on 3-alkylpiperidines, a subclass where an alkyl chain is attached to the third position of the piperidine ring. Specifically, we will extrapolate the likely pharmacological profile of 3-Octylpiperidine hydrochloride, a representative member with a significant lipophilic substituent. The octyl chain is expected to profoundly influence the molecule's interaction with biological systems.

Predicted Pharmacological Profile of 3-Octylpiperidine Hydrochloride

The introduction of an eight-carbon alkyl chain at the 3-position of the piperidine ring dramatically increases the molecule's lipophilicity. This fundamental property is anticipated to be a primary driver of its pharmacological and pharmacokinetic behavior.[5]

Predicted Mechanism of Action

Given the structural characteristics of 3-Octylpiperidine hydrochloride, several potential mechanisms of action can be hypothesized. The long alkyl chain suggests a propensity for interaction with lipid-rich environments, such as cell membranes and the active sites of certain enzymes or receptors.

  • Interaction with Cell Membranes and Ion Channels: The lipophilic octyl chain could facilitate the insertion of the molecule into the phospholipid bilayer of cell membranes.[6] This interaction could physically disrupt membrane integrity or modulate the function of embedded ion channels.[6][7] Many pharmacologically active piperidine derivatives are known to interact with ion channels, and the lipophilicity of the substituent can influence the potency and nature of this interaction.[8][9] It is plausible that 3-Octylpiperidine hydrochloride could act as a modulator of voltage-gated or ligand-gated ion channels, although the specific channel subtype would require experimental determination.

  • Enzyme Inhibition: The piperidine scaffold is present in numerous enzyme inhibitors.[10] The octyl group could serve as a hydrophobic anchor, binding to a lipophilic pocket within an enzyme's active site. For instance, some piperidine derivatives with increased lipophilicity have shown promise as inhibitors of enzymes like enoyl acyl carrier protein reductase (InhA).[11]

  • Antimicrobial Activity: Long-chain alkylamines and their derivatives are known to possess antimicrobial properties.[12][13][14] Their mechanism often involves the disruption of bacterial cell membranes. The cationic piperidinium head group and the lipophilic octyl tail of 3-Octylpiperidine hydrochloride are characteristic features of cationic surfactants, which can interfere with membrane potential and permeability, leading to bacterial cell death.

Experimental Workflow for Mechanism of Action Elucidation

A 3-Octylpiperidine HCl B Initial Screening Assays A->B C Ion Channel Assays (Patch Clamp) B->C D Enzyme Inhibition Assays B->D E Antimicrobial Assays (MIC Determination) B->E F Membrane Interaction Studies (e.g., Liposome leakage assays) C->F G Target Identification (e.g., Affinity chromatography, proteomics) D->G E->F F->G H Validated Mechanism of Action G->H

Caption: A proposed experimental workflow for elucidating the mechanism of action of 3-Octylpiperidine hydrochloride.

Predicted Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of 3-Octylpiperidine hydrochloride will be heavily influenced by its physicochemical properties, particularly its high lipophilicity and its nature as a hydrochloride salt.

Pharmacokinetic Parameter Predicted Property for 3-Octylpiperidine Hydrochloride Rationale based on Structure-Activity Relationships
Absorption Good oral bioavailability is possible, but may be limited by poor aqueous solubility.Increased lipophilicity generally enhances passive diffusion across the gut wall.[5] However, very high lipophilicity can lead to poor dissolution in gastrointestinal fluids, potentially limiting absorption. The hydrochloride salt form is intended to improve aqueous solubility.
Distribution Extensive distribution into tissues, including the central nervous system (CNS). High volume of distribution (Vd).The lipophilic nature of the octyl chain will promote partitioning into fatty tissues and facilitate crossing of the blood-brain barrier.[15]
Metabolism Likely metabolized by cytochrome P450 (CYP) enzymes in the liver. Potential for oxidation of the alkyl chain and the piperidine ring.The alkyl substituent provides a site for metabolic attack.[16] The metabolic stability would need to be assessed, as extensive metabolism could lead to high systemic clearance.[16]
Excretion Primarily as metabolites in the urine and feces.The parent compound, being lipophilic, is likely to be extensively metabolized to more polar compounds to facilitate renal and biliary excretion.

Signaling Pathway Visualization: Potential Membrane Interaction

cluster_0 Cell Membrane Lipid Bilayer Disruption Disruption of Membrane Potential Lipid Bilayer->Disruption Ion Channel Ion Channel Modulation Allosteric Modulation or Pore Block Ion Channel->Modulation 3-Octylpiperidine 3-Octylpiperidine 3-Octylpiperidine->Lipid Bilayer Insertion 3-Octylpiperidine->Ion Channel Binding

Caption: Hypothesized interaction of 3-Octylpiperidine with a cell membrane and an embedded ion channel.

Predicted Toxicological Profile

The toxicology of 3-Octylpiperidine hydrochloride is likely to be related to its amine functionality and its surfactant-like properties due to the long alkyl chain.

  • Local Irritation and Corrosion: Long-chain aliphatic amines can be corrosive or irritating to the skin, eyes, and mucous membranes.[17] The severity can be dependent on the concentration and pH.[18] The amine functionality is the primary cause of this effect.[17]

  • Systemic Toxicity: At high doses, long-chain alkylamines can cause signs of systemic toxicity. In animal studies with di-C14-18-alkyl amines, high doses led to depression, ataxia, and respiratory effects.[17] However, it is also noted that long-chain aliphatic amines can be metabolized to substances naturally present in the body, potentially limiting systemic toxicity at lower exposure levels.[17]

  • Aquatic Toxicity: Long-chain alkylamines are known to be toxic to aquatic organisms.[19] This is an important consideration for the environmental fate and impact of such compounds.

It is important to note that the hydrochloride salt form may influence the local irritancy profile compared to the free base. A comprehensive toxicological assessment, including in vitro and in vivo studies, would be necessary to establish a definitive safety profile.

Structure-Activity Relationship (SAR) Considerations

The pharmacological profile of 3-alkylpiperidines is highly dependent on the nature of the alkyl substituent.

  • Alkyl Chain Length and Lipophilicity: Increasing the alkyl chain length generally increases lipophilicity.[5] This can lead to enhanced potency up to a certain point (the "cut-off effect"), after which increased lipophilicity may lead to poor solubility, non-specific binding, and increased toxicity.[20] The optimal chain length is target-dependent. For nematocidal activity of long-chain amides and amines, a bilinear relationship between hydrophobicity and activity has been observed, with a defined optimal chain length.[20]

  • Position of the Alkyl Group: The substitution pattern on the piperidine ring is crucial. A 3-substituted piperidine will have a different pharmacological profile compared to a 2- or 4-substituted analogue due to the different spatial presentation of the substituent relative to the nitrogen atom.[21]

  • Stereochemistry: If a chiral center is present, the stereoisomers of 3-alkylpiperidines can exhibit significantly different potencies and pharmacological effects.[3]

Conclusion and Future Directions

While a definitive pharmacological profile of 3-Octylpiperidine hydrochloride cannot be constructed without experimental data, this in-depth analysis, based on the well-established pharmacology of related piperidine derivatives, provides a strong foundation for future research. The high lipophilicity imparted by the octyl chain suggests that this compound is likely to interact with cell membranes and could potentially modulate the activity of membrane-bound proteins such as ion channels. Furthermore, a potential for antimicrobial activity is predicted.

Future research should focus on the systematic in vitro and in vivo evaluation of 3-Octylpiperidine hydrochloride to validate these predictions. Key experimental steps should include:

  • In vitro screening: A broad panel of receptor binding, enzyme inhibition, and antimicrobial assays to identify primary biological targets.

  • Pharmacokinetic studies: In vitro and in vivo ADME studies to determine the compound's metabolic stability, permeability, and distribution.

  • Toxicology assessment: A battery of in vitro and in vivo tests to establish a comprehensive safety profile.

Such studies will be essential to fully elucidate the pharmacological profile of 3-Octylpiperidine hydrochloride and to determine its potential as a pharmacological tool or therapeutic lead.

References

  • 3-Arylpiperidines as potentiators of existing antibacterial agents. PubMed. (2001, July 23).
  • Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group. PubMed. (2020, January 15).
  • Fatty amines, di(long chain)alkyl: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. (2017, June 30).
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M.
  • Finlay, J. A., & Callow, M. E. The toxicity of alkyl amines: The effects of pH. Taylor & Francis Online. (2009, January 9).
  • Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group.
  • Pharmacological properties of natural piperidine derivatives.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. (2023, April 4).
  • 3-Arylpiperidines as Potentiators of Existing Antibacterial Agents.
  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives.
  • Risk management scope for long-chain aliph
  • Synthesis and structure-activity relationships of the (alkylamino)piperidine-containing BHAP class of non-nucleoside reverse transcriptase inhibitors: effect of 3-alkylpyridine ring substitution. PubMed.
  • Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. WuXi AppTec. (2025, June 30).
  • Substrate specificity of a long-chain alkylamine-degrading Pseudomonas sp isolated from activated sludge.
  • Structure-Activity Relationships (SAR). Pharmacology Mentor. (2023, June 26).
  • SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.
  • Nematocidal activity of long alkyl chain amides, amines, and their deriv
  • Jahan, S., et al. Analgesic activity of alkyl piperidine derivatives. Pakistan journal of pharmaceutical sciences. (2016).
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. (2025, August 18).
  • Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors. MDPI. (2024, March 6).
  • Synthesis of (3S,4S,5S)-trihydroxylpiperidine derivatives as enzyme stabilizers to improve therapeutic enzyme activity in Fabry patient cell lines. PubMed. (2018, January 20).
  • Structure–activity relationship of piperidine derivatives with...
  • Frolov, N. A., & Vereshchagin, A. N.
  • Structure–activity rel
  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. (2023, February 9).
  • The Concise Guide to PHARMACOLOGY 2023/24: Ion channels. Lirias.
  • Lipid Modulation of Ion Channel Function. MDPI. (2026, February 15).
  • Nanobodies targeting ion channels: advancing therapeutics through precision and structural insights.
  • The Concise Guide to PHARMACOLOGY 2023/24: Ion channels. IRIS. (2025, May 4).

Sources

3-Octylpiperidine hydrochloride neurochemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Neurochemical Properties of 3-Octylpiperidine Hydrochloride: A Prospective Analysis and Characterization Framework

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural alkaloids with significant activity in the central nervous system (CNS).[1] Its derivatives have been successfully developed as analgesics, antipsychotics, antidepressants, and agents for neurodegenerative disorders. The neuropharmacological profile of a piperidine derivative is exquisitely sensitive to the nature and position of its substituents. The introduction of an alkyl chain at the 3-position, as in 3-Octylpiperidine hydrochloride, creates a molecule with significant lipophilicity, suggesting a strong potential for interaction with transmembrane proteins such as G-protein coupled receptors (GPCRs) and ion channels within the CNS.

While direct neurochemical studies on 3-Octylpiperidine hydrochloride are not extensively documented in publicly accessible literature, the known structure-activity relationships (SAR) of related 3-alkylpiperidines and N-alkylpiperidines allow for the formulation of a robust hypothesis regarding its potential pharmacological profile. This guide provides a prospective analysis, outlining a comprehensive experimental framework for the detailed characterization of the neurochemical properties of 3-Octylpiperidine hydrochloride. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis for investigation and detailed, field-proven experimental protocols.

Hypothesized Pharmacological Profile

Based on the established pharmacology of structurally related piperidine derivatives, 3-Octylpiperidine hydrochloride is hypothesized to interact with one or more of the following key CNS receptor families:

  • Sigma (σ) Receptors (σ₁ and σ₂): This is the most probable high-affinity target. The piperidine moiety is a well-established pharmacophore for sigma receptors.[2] Furthermore, quantitative structure-activity relationship (QSAR) studies have demonstrated a parabolic relationship between lipophilicity and sigma receptor affinity for certain piperidine series.[3] The long octyl chain of the title compound would significantly increase its lipophilicity, potentially driving high-affinity interactions with these receptors.

  • Dopamine D₂-like Receptors (D₂ and D₃): The 3-substituted piperidine framework is present in numerous selective dopamine autoreceptor agonists.[4] The nature of the substituent at the 3-position and on the piperidine nitrogen heavily influences affinity and selectivity for D₂ and D₃ subtypes.[5] While 3-Octylpiperidine lacks the typical phenyl group of many D₂ ligands, the alkyl chain could still engage with hydrophobic pockets within the receptor.

  • Serotonin (5-HT) Receptors: The versatile piperidine scaffold is also a common feature in ligands for various serotonin receptors, including 5-HT₁A, 5-HT₂A, and 5-HT₇.[6][7] N-alkylpiperidines have shown high affinity for 5-HT₁A receptors, and other derivatives are known to inhibit serotonin reuptake.[8][9]

Experimental Framework for Neurochemical Characterization

To elucidate the neurochemical profile of 3-Octylpiperidine hydrochloride, a tiered experimental approach is recommended, beginning with broad radioligand binding screens and progressing to more specific functional and neurochemical assays.

Part 1: Primary Target Identification via Radioligand Binding Assays

The initial step is to determine the binding affinity of 3-Octylpiperidine hydrochloride across a panel of CNS receptors. This provides a quantitative measure (the inhibition constant, Kᵢ) of the compound's potency at each target.

Experimental Protocol: Radioligand Displacement Assay

  • Membrane Preparation:

    • Source: Commercially available cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells for D₂, D₃, 5-HT₁A, etc.) or rodent brain tissue homogenates (e.g., guinea pig brain for sigma receptors).

    • Procedure: Cells or tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in assay buffer to a final protein concentration of 50-200 µ g/well .

  • Assay Setup:

    • In a 96-well plate, combine:

      • Receptor membrane preparation.

      • A specific radioligand at a concentration near its dissociation constant (Kᴅ). Examples include [³H]-(+)-Pentazocine for σ₁ receptors, [³H]-DTG for σ₂ receptors (in the presence of a σ₁ masking agent), and [³H]-Spiperone for D₂ receptors.[8][10]

      • Increasing concentrations of 3-Octylpiperidine hydrochloride (e.g., 0.1 nM to 10 µM).

      • Assay buffer to reach the final volume.

  • Incubation: Incubate plates at a specific temperature for a defined period to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled competing ligand (e.g., 10 µM Haloperidol for σ₁/D₂).

    • Specific binding is calculated as Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of 3-Octylpiperidine hydrochloride.

    • Fit the data to a one-site competition model using non-linear regression (e.g., Prism GraphPad) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane Receptor Membrane Preparation Incubation Combine & Incubate (e.g., 60 min @ 25°C) Membrane->Incubation Radioligand Radioligand Stock ([L] ~ Kd) Radioligand->Incubation TestCompound 3-Octylpiperidine HCl (Serial Dilution) TestCompound->Incubation Filtration Rapid Filtration (Separate Bound/Unbound) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Specific Binding Counting->Analysis CurveFit Non-linear Regression (IC50 Determination) Analysis->CurveFit KiCalc Cheng-Prusoff Equation (Ki Calculation) CurveFit->KiCalc

Caption: Workflow for determining receptor binding affinity (Kᵢ).

Hypothetical Binding Affinity Data for 3-Octylpiperidine hydrochloride

Receptor TargetRadioligandKᵢ (nM) [Hypothetical]
Sigma σ₁[³H]-(+)-Pentazocine8.5
Sigma σ₂[³H]-DTG45.2
Dopamine D₂[³H]-Spiperone250.7
Dopamine D₃[³H]-GBR12935189.3
Serotonin 5-HT₁A[³H]-8-OH-DPAT620.1
Serotonin 5-HT₂A[³H]-Ketanserin> 1000
Serotonin Transporter[³H]-Citalopram> 1000
Dopamine Transporter[³H]-WIN 35,428> 1000
NMDA[³H]-MK-801> 1000

This hypothetical data suggests 3-Octylpiperidine hydrochloride is a potent and selective ligand for sigma receptors, particularly the σ₁ subtype.

Part 2: Functional Activity Characterization

Once high-affinity targets are identified (e.g., σ₁ and σ₂ receptors), the next critical step is to determine the functional effect of the compound. Does it act as an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator?

Experimental Protocol: σ₁ Receptor Functional Assay (Neurite Outgrowth in PC12 Cells)

The σ₁ receptor is a unique intracellular chaperone protein that modulates various signaling pathways. Agonism at this receptor has been shown to promote neurite outgrowth, providing a robust functional readout.

  • Cell Culture: Culture PC12 cells in appropriate media. Plate cells in collagen-coated multi-well plates and differentiate them with a low concentration of Nerve Growth Factor (NGF) for 24 hours.

  • Compound Treatment: Treat the differentiated cells with:

    • Vehicle control.

    • A known σ₁ receptor agonist (e.g., (+)-Pentazocine) as a positive control.

    • 3-Octylpiperidine hydrochloride at various concentrations (e.g., 10 nM to 10 µM).

    • To test for antagonism, co-treat with a fixed concentration of (+)-Pentazocine and varying concentrations of 3-Octylpiperidine hydrochloride.

  • Incubation: Incubate for 48-72 hours.

  • Imaging and Analysis:

    • Fix the cells and stain for a neuronal marker (e.g., β-III tubulin).

    • Capture images using a high-content imaging system.

    • Quantify neurite length and branching per cell using automated image analysis software.

  • Interpretation:

    • Agonist activity: A concentration-dependent increase in neurite outgrowth similar to the positive control.

    • Antagonist activity: A concentration-dependent inhibition of the neurite outgrowth induced by the σ₁ agonist.

Visualizing a Potential Signaling Pathway (Dopamine D₂ Receptor)

Should binding to a GPCR like the D₂ receptor prove significant, functional assays such as cAMP measurement would be employed. An antagonist would block the dopamine-induced inhibition of cAMP production.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space DA Dopamine (Agonist) D2R Dopamine D2 Receptor DA->D2R Binds & Activates TestCmpd 3-Octylpiperidine HCl (Potential Antagonist) TestCmpd->D2R Binds & Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Inactivates PKA (by binding regulatory subunits) CellularResponse ↓ Cellular Response cAMP->CellularResponse Leads to PKA_active Protein Kinase A (Active)

Sources

Introduction: The Profile of 3-Octylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 3-Octylpiperidine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Octylpiperidine hydrochloride, with a specific focus on its solubility and chemical stability. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols. It explains the causality behind experimental design for determining solubility and assessing degradation pathways, offering a framework for robustly characterizing this and similar alkylpiperidine compounds. Methodologies are grounded in established pharmaceutical industry standards, ensuring a self-validating approach to data generation.

3-Octylpiperidine hydrochloride is a substituted piperidine derivative. The molecule consists of a saturated six-membered heterocyclic piperidine ring, which is substituted at the 3-position with a linear eight-carbon alkyl (octyl) chain. As a hydrochloride salt, the nitrogen atom in the piperidine ring is protonated and associated with a chloride counter-ion. This structure imparts an amphiphilic character to the molecule: the long octyl chain is highly lipophilic, while the piperidinium chloride head is polar and hydrophilic.

Understanding the solubility and stability of this compound is critical for its application in drug discovery and development. These parameters directly influence its bioavailability, formulation possibilities, storage conditions, and shelf-life.[1] This guide outlines the theoretical considerations and practical methodologies for thoroughly characterizing these essential properties.

Physicochemical Properties

A summary of the core physicochemical properties for the parent compound, 1-Octylpiperidine (the free base), is provided below. The hydrochloride salt will have increased water solubility and a higher melting point compared to the free base.

PropertyValueSource
Chemical Formula C₁₃H₂₇N (Free Base)[2]
Molecular Weight 197.36 g/mol (Free Base)[2]
CAS Number 7335-02-6 (1-Octylpiperidine)[2]
Predicted LogP 4.5[2]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor that affects its absorption and bioavailability.[3] The dual nature of 3-Octylpiperidine hydrochloride—a polar head and a nonpolar tail—governs its solubility across different solvent systems.

Theoretical Considerations
  • Aqueous Solubility: The presence of the hydrochloride salt significantly enhances aqueous solubility compared to the free base form.[4] In an aqueous medium, the salt dissociates, and the protonated piperidine ring can readily interact with water molecules. However, the long, lipophilic octyl chain will limit the overall aqueous solubility.

  • Effect of pH: The compound's solubility in aqueous buffers will be highly pH-dependent. In acidic conditions (pH < pKa), the amine remains protonated, favoring solubility. As the pH increases towards and beyond the pKa of the piperidinium ion (typically ~10-11), the equilibrium will shift towards the neutral, free base form. The free base is significantly less water-soluble and may precipitate out of solution.[5][6]

  • Organic Solubility: The molecule is expected to be soluble in polar organic solvents like alcohols (methanol, ethanol) and DMSO.[7] The octyl chain will promote solubility in less polar solvents like dichloromethane (DCM) or chloroform, although the ionic salt component may limit solubility in highly nonpolar solvents like hexanes.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of 3-Octylpiperidine hydrochloride in various solvents at a controlled temperature.

Apparatus & Reagents:

  • Analytical balance

  • Vials (e.g., 4 mL glass vials with screw caps)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • HPLC system with a suitable detector (e.g., UV-Vis or CAD)

  • Volumetric flasks and pipettes

  • Solvents: Deionized Water, 0.1 N HCl, Phosphate-Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Acetonitrile.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 3-Octylpiperidine hydrochloride to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume (e.g., 2 mL) of the desired solvent to the vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For fine suspensions, centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot from the clear supernatant.

  • Filtration & Dilution: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Perform a pre-determined and validated dilution of the filtrate with the mobile phase to bring the concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the response to a standard calibration curve.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in units such as mg/mL or µg/mL.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Equilibrate on shaker (24-48h at 25°C) B->C D Centrifuge to pellet undissolved solid C->D E Collect clear supernatant D->E F Filter (0.22 µm) and Dilute sample E->F G Quantify using validated HPLC method F->G H Calculate solubility (mg/mL) G->H caption Workflow for Shake-Flask Solubility Determination.

Caption: Workflow for Shake-Flask Solubility Determination.

Predicted Solubility Data Summary

The following table provides an estimate of the solubility behavior for 3-Octylpiperidine hydrochloride based on its structure. Actual values must be determined experimentally.

Solvent SystemPredicted SolubilityRationale
Deionized Water Sparingly SolubleThe polar hydrochloride group aids solubility, but the long C8 alkyl chain limits it.
0.1 N HCl (aq) SolubleThe acidic environment ensures the amine is fully protonated, maximizing interaction with water (common ion effect is negligible).
PBS (pH 7.4) Slightly SolubleAt physiological pH, a fraction of the compound may exist as the less soluble free base, reducing overall solubility compared to acidic media.
Methanol / Ethanol Freely SolubleAlcohols are effective at solvating both the polar hydrochloride head and the nonpolar alkyl tail.[7]
Dimethyl Sulfoxide (DMSO) Freely SolubleA highly polar aprotic solvent capable of dissolving a wide range of compounds.
Dichloromethane (DCM) Slightly to Sparingly SolubleThe organic nature of the solvent interacts well with the octyl chain, but its lower polarity is less effective at solvating the ionic salt.
Hexanes InsolubleA nonpolar solvent that cannot effectively solvate the polar/ionic hydrochloride portion of the molecule.

Chemical Stability Profile

Stability testing is a crucial component of drug development, designed to evaluate how environmental factors affect the quality of a substance over time.[8][9] The goal is to identify potential degradation products, establish degradation pathways, and determine appropriate storage conditions and shelf-life.[10]

Potential Degradation Pathways

The structure of 3-Octylpiperidine hydrochloride suggests several potential routes for degradation under stress conditions.

  • Oxidative Degradation: The tertiary amine in the piperidine ring is susceptible to oxidation. Common oxidizing agents (e.g., hydrogen peroxide, atmospheric oxygen) can lead to the formation of an N-oxide. Additionally, the carbon atoms adjacent to the nitrogen (C2 and C6) can be oxidized, potentially leading to ring-opening products.[11] Studies on piperidine itself show that oxidation can lead to the formation of amides, aldehydes, or carboxylic acids.[11]

  • Thermal Degradation: At elevated temperatures, piperidine-containing structures can undergo decomposition.[11] Potential pathways include cleavage of the C-N bonds, which could lead to ring-opening or loss of the octyl substituent.[11][12] The hydrochloride salt form generally has greater thermal stability than the corresponding free base.

  • Photodegradation: Exposure to high-intensity light, particularly UV light, can induce degradation. Photolytic reactions may involve the formation of free radicals, leading to a complex mixture of degradation products.[11] Therefore, the substance should be evaluated for photostability as per ICH Q1B guidelines.

  • Hydrolytic Degradation: The C-N and C-C bonds within the 3-octylpiperidine structure are generally stable to hydrolysis across a wide pH range. Unlike esters or amides, this molecule lacks readily hydrolyzable functional groups. However, extreme pH and high temperature could potentially catalyze slower degradation reactions.

G center_node 3-Octylpiperidine Hydrochloride DP1 Thermal Decomposition (e.g., Dealkylation) center_node->DP1 leads to DP2 Photolytic Degradation center_node->DP2 leads to DP3 Oxidative Degradation (e.g., N-Oxide) center_node->DP3 leads to DP4 pH-related effects (e.g., precipitation of free base) center_node->DP4 leads to T Temperature T->center_node influences L Light (UV/Vis) L->center_node influences O Oxygen / Oxidants O->center_node influences pH pH (Acid/Base) pH->center_node influences caption Key Factors Influencing Compound Stability.

Caption: Key Factors Influencing Compound Stability.

Protocol for Forced Degradation (Stress Testing)

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[13] The following protocol is based on ICH guideline Q1A(R2).[10]

Objective: To identify likely degradation products and pathways for 3-Octylpiperidine hydrochloride.

Materials:

  • Stock solution of 3-Octylpiperidine hydrochloride of known concentration (e.g., 1 mg/mL in a suitable solvent like 50:50 water:acetonitrile).

  • Reagents: 0.1 N HCl, 0.1 N NaOH, 3% Hydrogen Peroxide (H₂O₂).

  • Temperature-controlled ovens/water baths.

  • Photostability chamber.

  • Validated stability-indicating HPLC method.

Step-by-Step Methodology:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Incubate a sample at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Keep a control sample at room temperature.

    • At specified time points, withdraw aliquots, neutralize with an equivalent amount of NaOH, dilute to the target concentration, and analyze.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Follow the incubation and sampling procedure described for acid hydrolysis, neutralizing with HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the sample at room temperature and monitor over several hours (e.g., 2, 8, 24 hours), as oxidation can be rapid.

    • Analyze aliquots directly after dilution.

  • Thermal Degradation:

    • Place a sample of the solid powder in an oven at an elevated temperature (e.g., 80°C).

    • Place a solution sample in an oven at a slightly lower temperature (e.g., 60°C).

    • Analyze samples at set time points (e.g., 24, 48, 72 hours).

  • Photostability:

    • Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Keep parallel control samples protected from light (e.g., wrapped in aluminum foil).

    • Analyze both light-exposed and dark control samples after the exposure period.

Data Evaluation: For all conditions, the goal is to achieve 5-20% degradation of the active substance. If significant degradation occurs too rapidly, the stress conditions (temperature, time) should be reduced. The chromatograms are analyzed for the appearance of new peaks (degradation products) and the loss of the parent peak.

G cluster_conditions Stress Conditions Start Stock Solution of 3-Octylpiperidine HCl Acid Acidic (0.1N HCl, 60°C) Start->Acid Base Basic (0.1N NaOH, 60°C) Start->Base Oxid Oxidative (3% H₂O₂, RT) Start->Oxid Therm Thermal (Solid/Solution, 80°C) Start->Therm Photo Photolytic (ICH Q1B Light) Start->Photo Analysis Analyze all samples with Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis End Identify Degradation Products & Pathways Analysis->End caption Workflow for a Forced Degradation Study.

Caption: Workflow for a Forced Degradation Study.

Long-Term and Accelerated Stability Studies

Formal stability studies are required to establish a re-test period or shelf-life. These studies are conducted on at least two or three primary batches of the substance, stored under controlled conditions.[14]

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months, then annually
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

RH = Relative Humidity. Conditions are based on ICH guidelines for Climatic Zones I and II.[8][14]

Recommendations for Storage and Handling

Based on the chemical nature of 3-Octylpiperidine hydrochloride, the following storage and handling procedures are recommended to ensure its integrity:

  • Container: Store in a well-closed, airtight container to protect from atmospheric moisture and oxygen.

  • Light: Protect from light. Use amber vials or store in a dark location.

  • Temperature: Store at controlled room temperature or under refrigeration (2-8°C). Avoid excessive heat.

  • Hygroscopicity: As a hydrochloride salt, the compound may be hygroscopic.[15] Handle in a low-humidity environment where possible and ensure containers are sealed tightly after use.

Conclusion

3-Octylpiperidine hydrochloride is an amphiphilic molecule whose utility in research and development is underpinned by its solubility and stability characteristics. Its solubility is predicted to be highest in polar organic solvents and acidic aqueous solutions, while being limited in neutral water and nonpolar organic media. The primary stability concerns are potential degradation via oxidation and photolysis, with the piperidine ring being the most susceptible site. A systematic approach, employing the standardized protocols for solubility determination and stability testing outlined in this guide, is essential for generating the robust data required for successful formulation development, defining appropriate storage conditions, and ensuring reproducible experimental outcomes.

References

  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.).
  • Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. (2026). PharmaCores.
  • Under what conditions does piperidine decompose?. (2025). Biosynce Blog.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024). The Journal of Physical Chemistry A.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024).
  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.
  • Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.).
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). JoVE.
  • Amine Unknowns. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
  • Piperidine hydrochloride | 6091-44-7. (2025). ChemicalBook.
  • CAS 6091-44-7: Piperidine hydrochloride. (n.d.). CymitQuimica.
  • PIPERIDINE HYDROCHLORIDE. (n.d.). CDH Fine Chemical.
  • Organic Nitrogen Compounds V: Amine Salts. (2023). Spectroscopy Online.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). Semantic Scholar.
  • 1-Octylpiperidine | C13H27N. (n.d.). PubChem.

Sources

The Synthetic Alchemist's Guide to 3-Alkylpiperidines: From Classical Foundations to Modern Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-alkylpiperidine scaffold is a privileged structural motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its presence in a wide array of bioactive molecules, from analgesic agents to antipsychotics, underscores the critical importance of robust and versatile synthetic methodologies for its construction.[2] This guide provides a comprehensive overview of the discovery and synthesis of 3-alkylpiperidines, navigating from foundational, classical strategies to the cutting-edge, highly selective methods that define modern organic chemistry. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to inform experimental design and empower the synthesis of novel 3-alkylpiperidine-containing entities.

The Enduring Significance of the 3-Alkylpiperidine Core

The piperidine ring's conformational flexibility, coupled with the stereochemical possibilities introduced by substitution at the 3-position, creates a rich three-dimensional chemical space for interaction with biological targets.[3] This has made the 3-alkylpiperidine unit a cornerstone in medicinal chemistry. Notable examples of pharmaceuticals incorporating this moiety include the anticancer drug Niraparib and the antipsychotic agent Preclamol.[4][5][6] The development of efficient synthetic routes to access enantioenriched 3-substituted piperidines remains a significant area of research, driven by the demand for stereochemically pure drug candidates with improved efficacy and reduced side effects.[4][5][7]

Classical Approaches: The Bedrock of Piperidine Synthesis

Long-standing methods for the synthesis of 3-alkylpiperidines have laid the groundwork for many of the advanced techniques used today. These classical approaches, while sometimes lacking the elegance and selectivity of modern methods, are often valued for their simplicity and use of readily available starting materials.

Catalytic Hydrogenation of 3-Alkylpyridines

One of the most direct and historically significant routes to 3-alkylpiperidines is the catalytic hydrogenation of the corresponding 3-alkylpyridine precursors.[8][9][10] This method involves the reduction of the aromatic pyridine ring to the saturated piperidine ring using hydrogen gas and a metal catalyst.

Commonly employed catalysts include platinum oxide (PtO₂), rhodium on carbon (Rh/C), and palladium on carbon (Pd/C).[9][11][12] The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can significantly influence the efficiency and selectivity of the hydrogenation.[8][9] For instance, platinum oxide has been shown to be effective for the hydrogenation of various substituted pyridines under mild conditions.[9] Rhodium-based catalysts have also demonstrated high efficacy, even for sterically hindered pyridines.[8]

Challenges and Considerations: A primary challenge in the hydrogenation of substituted pyridines is catalyst poisoning by the nitrogen atom of the substrate.[10] The use of acidic solvents, such as glacial acetic acid, can mitigate this issue by protonating the pyridine nitrogen, thereby reducing its coordinating ability.[9] Another consideration is the potential for over-reduction or side reactions, particularly when other reducible functional groups are present in the molecule.

The Hofmann-Löffler-Freytag Reaction: A Radical Approach to Piperidine Formation

The Hofmann-Löffler-Freytag reaction is a classic example of a radical-based cyclization for the synthesis of pyrrolidines and piperidines.[1][4][13] This intramolecular reaction involves the generation of a nitrogen-centered radical from an N-haloamine under acidic conditions, followed by a 1,5-hydrogen atom transfer to form a carbon-centered radical. Subsequent cyclization and loss of a halide ion yield the piperidine ring.[4] The reaction can be initiated thermally or photochemically.[13]

While historically significant, the harsh reaction conditions (strong acid) and the potential for side reactions have limited its widespread application in modern synthesis.[4]

Alkylation of Piperidine Enamines and Enolates

The alkylation of pre-formed piperidine enamines or enolates provides a versatile method for introducing substituents at the 3-position.[14][15] Enamines, formed from the reaction of a piperidone with a secondary amine, can be alkylated with reactive alkyl halides. Subsequent hydrolysis of the resulting iminium salt yields the 3-alkylpiperidone, which can then be reduced to the corresponding 3-alkylpiperidine.[16]

Alternatively, the direct alkylation of piperidone enolates, typically generated using a strong base such as lithium diisopropylamide (LDA), offers a more direct route to 3-alkylpiperidones.[14] However, controlling the regioselectivity of enolate formation in unsymmetrical piperidones can be a challenge.[14]

Reductive Amination: A Convergent Strategy

Reductive amination is a powerful and widely used method for the formation of C-N bonds and can be adapted for the synthesis of 3-alkylpiperidines.[7][17][18] This strategy typically involves the reaction of a 1,5-dicarbonyl compound with ammonia or a primary amine to form a cyclic imine or enamine intermediate, which is then reduced in situ to the piperidine ring.[17][19] A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices.[18]

Modern Methods: Precision and Selectivity in 3-Alkylpiperidine Synthesis

Contemporary synthetic chemistry has witnessed the development of highly sophisticated and selective methods for the construction of 3-alkylpiperidines, with a particular emphasis on controlling stereochemistry.

Catalytic Asymmetric Synthesis: The Quest for Enantiopurity

The demand for enantiomerically pure pharmaceuticals has spurred the development of catalytic asymmetric methods for the synthesis of chiral 3-alkylpiperidines. A notable recent advancement is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with activated pyridines.[4][5][7] This elegant approach provides access to a wide range of enantioenriched 3-arylpiperidines with high yields and excellent enantioselectivity.[5][6][20] The key to this transformation is the use of a chiral phosphine ligand that directs the stereochemical outcome of the reaction.

Biocatalysis and Photocatalysis: Harnessing the Power of Nature and Light

Biocatalysis and photocatalysis have emerged as powerful tools for sustainable and selective organic synthesis.[21][22] Recently, a chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines, leading to the formation of stereo-defined 3-substituted piperidines.[23] This method utilizes a one-pot amine oxidase/ene imine reductase cascade to achieve high stereoselectivity.[23]

Photocatalytic methods have also been successfully applied to the synthesis of 3-alkylpyridines, which can then be hydrogenated to the desired piperidines.[21] These light-mediated reactions often proceed under mild conditions and exhibit broad functional group tolerance.[21]

Comparative Analysis of Synthetic Strategies

MethodAdvantagesDisadvantagesKey Considerations
Catalytic Hydrogenation Direct, often high-yielding, uses readily available starting materials.[8][9]Catalyst poisoning, potential for over-reduction, may require high pressure.[10]Catalyst choice, solvent, temperature, and pressure are crucial parameters.[8][9]
Hofmann-Löffler-Freytag Classic method for piperidine ring formation.[4][13]Harsh reaction conditions, limited scope, potential for side reactions.[4]Typically requires strong acid and thermal or photochemical initiation.[13]
Alkylation of Enamines/Enolates Versatile for introducing various alkyl groups.[14][15]Multi-step process, potential for regioselectivity issues.[14]Choice of base and electrophile are key for successful alkylation.[14]
Reductive Amination Convergent, forms the piperidine ring and introduces the N-substituent in one pot.[17][18]Requires suitable dicarbonyl precursors.Choice of reducing agent is important for selectivity.[18]
Asymmetric Catalysis Provides access to enantioenriched products with high selectivity.[4][5]Requires specialized catalysts and ligands, may not be suitable for all substrates.Ligand selection is critical for achieving high enantioselectivity.[5]
Biocatalysis/Photocatalysis Mild and sustainable conditions, high selectivity.[21][23]May require specialized enzymes or photocatalysts, substrate scope can be limited.Enzyme/catalyst screening and optimization are often necessary.[21][23]

Experimental Protocols

General Protocol for Catalytic Hydrogenation of a 3-Alkylpyridine
  • To a solution of the 3-alkylpyridine (1.0 mmol) in glacial acetic acid (10 mL) in a high-pressure reaction vessel is added platinum(IV) oxide (PtO₂, 0.1 mmol).

  • The vessel is sealed and purged with hydrogen gas three times.

  • The reaction mixture is stirred under a hydrogen atmosphere (50-70 bar) at room temperature for 6-8 hours.[9]

  • Upon completion (monitored by TLC or GC-MS), the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in water and basified with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude 3-alkylpiperidine.

  • The product can be further purified by distillation or column chromatography.

Representative Protocol for Rh-Catalyzed Asymmetric Reductive Heck Reaction

This protocol is a generalized representation based on published procedures and should be adapted for specific substrates.[6][20]

  • Preparation of the Catalyst: In a glovebox, a vial is charged with [Rh(cod)OH]₂ (3 mol%) and a chiral phosphine ligand (e.g., (S)-Segphos, 7 mol%).[6][20]

  • Anhydrous toluene, THP, and water are added, followed by an aqueous solution of CsOH (2.0 equiv). The mixture is stirred at 70 °C for 10 minutes.[6][20]

  • Cross-Coupling Reaction: To the catalyst solution is added the boronic acid (3.0 equiv) and the activated dihydropyridine (1.0 equiv).[6][20]

  • The reaction mixture is stirred at 70 °C for 20 hours.[6]

  • Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and passed through a short plug of silica gel.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the 3-substituted tetrahydropyridine.

  • Reduction to Piperidine: The resulting tetrahydropyridine is then subjected to standard reduction conditions (e.g., catalytic hydrogenation) to afford the enantioenriched 3-alkylpiperidine.

Visualizing the Synthetic Pathways

Workflow for the Synthesis of 3-Alkylpiperidines via Catalytic Hydrogenation

G cluster_0 Synthesis of 3-Alkylpyridine cluster_1 Catalytic Hydrogenation Starting Materials Starting Materials Coupling/Alkylation Coupling/Alkylation Starting Materials->Coupling/Alkylation e.g., Suzuki, Negishi 3-Alkylpyridine 3-Alkylpyridine Coupling/Alkylation->3-Alkylpyridine Hydrogenation Reaction Hydrogenation Reaction 3-Alkylpyridine->Hydrogenation Reaction H2, Catalyst (PtO2, Rh/C) Workup & Purification Workup & Purification Hydrogenation Reaction->Workup & Purification 3-Alkylpiperidine 3-Alkylpiperidine Workup & Purification->3-Alkylpiperidine G N-Haloamine N-Haloamine Protonation Protonation N-Haloamine->Protonation H+ Homolytic Cleavage Homolytic Cleavage Protonation->Homolytic Cleavage Heat or Light Nitrogen Radical Nitrogen Radical Homolytic Cleavage->Nitrogen Radical 1,5-H Abstraction 1,5-H Abstraction Nitrogen Radical->1,5-H Abstraction Intramolecular Carbon Radical Carbon Radical 1,5-H Abstraction->Carbon Radical Cyclization Cyclization Carbon Radical->Cyclization Intramolecular Piperidine Product Piperidine Product Cyclization->Piperidine Product

Caption: Simplified mechanistic pathway of the Hofmann-Löffler-Freytag reaction for piperidine synthesis.

Characterization and Purification

The characterization of 3-alkylpiperidines typically involves a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure and stereochemistry of the piperidine ring and its substituents. [24][25]Characteristic chemical shifts for the piperidine ring protons and carbons can be observed, and coupling constants can provide information about the relative stereochemistry of the substituents.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound and to aid in structural elucidation through fragmentation patterns.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H bond in secondary piperidines.

Purification of 3-alkylpiperidines is commonly achieved through distillation for volatile compounds or column chromatography on silica gel for less volatile or more polar compounds. [26]The basic nature of the piperidine nitrogen may require the use of a triethylamine-treated silica gel or the addition of a small amount of a basic modifier to the eluent to prevent peak tailing.

Future Outlook

The field of 3-alkylpiperidine synthesis continues to evolve, driven by the relentless pursuit of more efficient, selective, and sustainable methods. The future will likely see a greater integration of computational tools for catalyst design and reaction optimization. Furthermore, the expansion of biocatalytic and photocatalytic methodologies promises to deliver novel and environmentally benign routes to these valuable compounds. As our understanding of the intricate interplay between structure and biological activity deepens, the demand for a diverse array of stereochemically defined 3-alkylpiperidines will undoubtedly continue to grow, challenging synthetic chemists to push the boundaries of molecular construction.

References

  • Hofmann-Loffler-Freytag Reaction. (n.d.). Name Reactions in Organic Synthesis. Retrieved from [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synthesis Workshop. Retrieved from [Link]

  • He, T., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Reddymasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1861-1867.
  • Hofmann–Löffler–Freytag Reaction. (2021, September 21). YouTube. Retrieved from [Link]

  • Reductive Amination. (n.d.). Myers Chem 115. Retrieved from [Link]

  • Formation of pyrrolidines or piperidines by thermal or photochemical decomposition of protonated N-haloamines. (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. (2022, April 29). Organometallics. [Link]

  • Piperidine Synthesis. (n.d.). DTIC. Retrieved from [Link]

  • HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. (2019, January 22). MDPI. [Link]

  • Scalable and Straightforward Synthesis of All Isomeric (Cyclo)alkylpiperidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate. Retrieved from [Link]

  • Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. (n.d.). AIR Unimi. Retrieved from [Link]

  • Catalytic hydrogenation of 3-and 4-hydroxy pyridines. (n.d.). Google Patents.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate. Retrieved from [Link]

  • Alkylation of enolates. (n.d.). University of Oxford. Retrieved from [Link]

  • What are the best methods for Piperidine purification alternatives to distillation? (2014, November 21). ResearchGate. Retrieved from [Link]

  • Hofmann-Löffler-Freytag reaction. (2012, July 20). WordPress.com. Retrieved from [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Retrieved from [Link]

  • Alkylation of Enolate Ions. (2024, January 15). Chemistry LibreTexts. Retrieved from [Link]

  • The Regioselective 3-Alkylation of Piperidine. (n.d.). ODU Digital Commons. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (n.d.). PMC. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]

  • Reductive Amination | Synthesis of Amines. (2025, February 17). YouTube. Retrieved from [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (2015, February 6). RSC Publishing. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, October 11). RSC Publishing. [Link]

  • Synthesis, Spectroscopic Characterization, DFT Calculations and Preliminary Antifungal Activity of New Piperine Derivatives. (n.d.). SciELO. Retrieved from [Link]

  • General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. (n.d.). Refubium. Retrieved from [Link]

  • An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. (n.d.). ACS Publications. Retrieved from [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20). Technology Networks. Retrieved from [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (2022, November 14). BioTools. Retrieved from [Link]

  • Potassium Bisulfite's Role in Developing a Robust Platform for Enantioenriched N-Alkylpyridinium Salts as Piperidine Precursors. (2026, February 17). Journal of the American Chemical Society. [Link]

Sources

Structure-activity relationship of 3-alkylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

The Structure-Activity Relationship (SAR) of 3-Alkylpiperidines

Executive Summary The 3-alkylpiperidine scaffold represents a privileged structural motif in medicinal chemistry, serving as a critical junction between neuropharmacology and oncology. Unlike the 4-substituted congeners (often associated with opioid or analgesic activity), substitution at the C3 position introduces a chiral center that dictates profound functional selectivity. This guide analyzes the SAR of 3-alkylpiperidines, distinguishing between the aryl-alkyl subclass (dopaminergic/sigma ligands like 3-PPP) and the strict aliphatic subclass (cytotoxic marine alkaloids).

Structural & Conformational Basis[1]

The piperidine ring exists predominantly in a chair conformation. The introduction of an alkyl group at the C3 position creates a stereogenic center and imposes specific conformational constraints.

  • Equatorial Preference: To minimize 1,3-diaxial strain, simple alkyl substituents (methyl, propyl, butyl) at C3 overwhelmingly prefer the equatorial orientation.

  • The "Chiral Switch": The biological activity of 3-alkylpiperidines is often enantiospecific.

    • 3R-isomers (often dextrorotatory) typically align with dopaminergic agonist pharmacophores.

    • 3S-isomers (often levorotatory) can act as antagonists or exhibit altered selectivity profiles (e.g., Sigma vs. Dopamine).

Diagram 1: Conformational & Pharmacophore Map

The following diagram illustrates the critical spatial relationships in the 3-alkylpiperidine pharmacophore, highlighting the divergence between Dopamine D2 and Sigma-1 receptor binding modes.

G Scaffold 3-Alkylpiperidine Core Conf Conformation: C3-Alkyl Equatorial Scaffold->Conf Steric Control D2_Rec Dopamine D2 Receptor Conf->D2_Rec 3R Enantiomer Sig_Rec Sigma-1 Receptor Conf->Sig_Rec 3S / 3R (Ligand Dependent) D2_Key Key Interaction: Aspartate-Nitrogen Salt Bridge D2_Rec->D2_Key D2_SAR SAR Requirement: 3-(3-Hydroxyphenyl) (Bioisostere of Dopamine) D2_Rec->D2_SAR Sig_Key Key Interaction: Hydrophobic Pocket (Alkyl Chain) Sig_Rec->Sig_Key Sig_SAR SAR Requirement: N-Propyl or >C10 Alkyl Chain Sig_Rec->Sig_SAR

Caption: Divergent SAR pathways for 3-alkylpiperidines. The C3 stereocenter acts as a selector between D2 (requires aryl bioisostere) and Sigma-1 (driven by hydrophobic alkyl bulk) targets.

SAR Deep Dive by Target Class

A. The Dopaminergic Modulators (Aryl-Alkyls)

While strictly "aryl" substituted, the 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) series is the archetypal model for C3-substitution SAR. It demonstrates how the 3-alkyl/aryl moiety mimics the catechol ring of dopamine.

  • Pharmacophore: The nitrogen atom mimics the dopamine amine, while the C3-substituent positions a phenol group to interact with serine residues in the receptor pocket.

  • N-Substitution Effects:

    • N-Methyl/Ethyl: Low affinity.

    • N-n-Propyl: Optimal for D2 autoreceptor selectivity . This specific chain length balances hydrophobicity without incurring steric penalties at the orthosteric site.

    • N-Phenethyl: Increases potency drastically (10-100x) but destroys autoreceptor selectivity, leading to postsynaptic blockade.

  • Enantiomeric Divergence:

    • (+)-3-PPP (3R): Full agonist at presynaptic D2; Partial agonist at postsynaptic D2.

    • (-)-3-PPP (3S, Preclamol): Agonist at presynaptic D2; Antagonist at postsynaptic D2. This "functional partial agonism" was a breakthrough in antipsychotic design.

B. The Cytotoxic Marine Alkaloids (Strict Aliphatic Alkyls)

Strictly aliphatic 3-alkylpiperidines (e.g., analogs of Haliclonacyclamines ) exhibit potent cytotoxicity, primarily targeting cancer cell lines (HeLa, K562).

  • Chain Length Dependency: Cytotoxicity is directly correlated with the lipophilicity and length of the alkyl chain at C3.

    • C1-C6 Chains: Negligible cytotoxicity.

    • C10-C12 Chains: Maximum potency (

      
       in low 
      
      
      
      range). The long alkyl tail likely facilitates membrane intercalation or interaction with hydrophobic domains of actin/tubulin.
  • Mechanism: These compounds often induce apoptosis via p53-independent pathways or disrupt the actin cytoskeleton.

Quantitative Data Summary

Table 1: Comparative SAR of 3-Substituted Piperidines

Compound ClassC3 SubstituentN-SubstituentPrimary TargetKey Activity Metric
(+)-3-PPP 3-Hydroxyphenyln-PropylD2 Receptor

nM (Agonist)
(-)-3-PPP 3-Hydroxyphenyln-PropylD2 Receptor

nM (Antagonist)
Marine Analog A n-Decyl (C10)H / MethylCancer Cells (HeLa)


Marine Analog B n-Dodecyl (C12)H / MethylCancer Cells (HeLa)


Sigma Ligand PhenylpentylBenzylSigma-1

nM

Experimental Protocols

Protocol A: Asymmetric Synthesis of 3-Alkylpiperidines

Rationale: Traditional hydrogenation of pyridines yields racemates. This protocol uses a Rh-catalyzed asymmetric reductive Heck reaction to establish the C3 stereocenter with high enantioselectivity (ee > 95%).

Reagents:

  • Aryl/Alkyl Boronic Acid

  • Phenyl pyridine-1(2H)-carboxylate (Dihydropyridine precursor)[1]

  • Catalyst: Rh(acac)(C2H4)2 / Chiral Bisphosphine Ligand (e.g., (R)-BINAP)

  • Solvent: 1,4-Dioxane/H2O (10:1)

Step-by-Step Workflow:

  • Catalyst Formation: In a glovebox, mix Rh(acac)(C2H4)2 (3 mol%) and (R)-BINAP (3.3 mol%) in 1,4-dioxane. Stir for 30 min to generate the active chiral complex.

  • Coupling: Add phenyl pyridine-1(2H)-carboxylate (1.0 equiv), Boronic acid (2.0 equiv), and KOH (0.5 equiv).

  • Reaction: Heat to 60°C for 12 hours. The Rh-complex directs the boronic acid addition to the C3 position relative to the nitrogen, controlled by the ligand's sterics.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.[2]

  • Reduction: The resulting tetrahydropyridine is hydrogenated (Pd/C, H2, 1 atm) to yield the saturated 3-alkylpiperidine.

  • Validation: Analyze ee% via Chiral HPLC (e.g., Chiralpak AD-H column).

Protocol B: Radioligand Binding Assay (Dopamine D2)

Rationale: To determine the affinity (


) of the synthesized 3-alkylpiperidine.

Materials:

  • Membrane preparation from CHO cells stably expressing human D2 receptors.

  • Radioligand: [3H]-Methylspiperone (Antagonist) or [3H]-Quinpirole (Agonist).

  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl.

Workflow:

  • Incubation: Mix 20

    
     membrane protein with 0.2 nM [3H]-Ligand and increasing concentrations (
    
    
    
    to
    
    
    M) of the test 3-alkylpiperidine.
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Diagram 2: Asymmetric Synthesis Workflow

Synthesis Start Substrate: Pyridine-1(2H)-carboxylate Inter Intermediate: Chiral 3-Substituted Tetrahydropyridine Start->Inter Asymmetric Reductive Heck (Enantioselective Step) Reagents Reagents: R-B(OH)2 + Rh/(R)-BINAP Reagents->Inter Final Product: Enantioenriched 3-Alkylpiperidine Inter->Final Stereoconservative Reduction Step2 Step 2: Hydrogenation (Pd/C, H2)

Caption: Workflow for the asymmetric synthesis of 3-alkylpiperidines via Rh-catalyzed reductive Heck coupling, yielding high enantiomeric excess.

References

  • Synthesis and structure-activity relationships of the (alkylamino)piperidine-containing BHAP class of non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • 3-PPP (N-n-propyl-3-(3-hydroxyphenyl)piperidine) Pharmacology. Wikipedia / Pharmacological Reviews. [Link]

  • Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs. Marine Drugs. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines. Chemistry - A European Journal. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of 3-Octylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, valued for its ability to impart desirable pharmacokinetic and pharmacodynamic properties. 3-Octylpiperidine hydrochloride is a derivative of interest, featuring a lipophilic octyl chain that can significantly influence its biological activity and physicochemical characteristics. As with any active pharmaceutical ingredient (API), rigorous analytical characterization is paramount to ensure its identity, purity, and stability throughout the drug development lifecycle.

This comprehensive guide provides a suite of detailed analytical methods for the comprehensive characterization of 3-Octylpiperidine hydrochloride. The protocols herein are designed to be robust and adaptable, drawing upon established principles for the analysis of related piperidine-containing compounds. This document is intended to empower researchers and quality control analysts with the necessary tools to confidently assess the quality of 3-Octylpiperidine hydrochloride.

Physicochemical Properties of 3-Octylpiperidine Hydrochloride

A thorough understanding of the physicochemical properties of 3-Octylpiperidine hydrochloride is fundamental for the development of suitable analytical methods, particularly for sample preparation and chromatographic separation. While specific experimental data for this compound is not widely available, we can infer key properties based on its structure and data from related piperidine derivatives.

Chemical Structure:

  • IUPAC Name: 3-octylpiperidine hydrochloride

  • Molecular Formula: C₁₃H₂₈ClN

  • Molecular Weight: 233.82 g/mol

Table 1: Estimated Physicochemical Properties of 3-Octylpiperidine Hydrochloride

PropertyEstimated Value/CharacteristicRationale and Impact on Analysis
Appearance White to off-white solidVisual inspection is a basic but important initial quality check.
Solubility Soluble in methanol, ethanol, and water. Limited solubility in non-polar organic solvents.Crucial for selecting appropriate solvents for sample preparation for HPLC, NMR, and other techniques. The hydrochloride salt form enhances aqueous solubility.
pKa 9.0 - 10.5 (for the piperidinium ion)The basic nature of the piperidine nitrogen is key for developing HPLC methods. pH of the mobile phase will significantly affect retention and peak shape.
Melting Point Expected to be in the range of 150-250 °C.[1]A sharp melting point is an indicator of purity.
UV Absorbance Lacks a strong native chromophore.Direct UV detection in HPLC will be challenging at typical wavelengths (210-400 nm). Derivatization or use of alternative detection methods (e.g., MS, ELSD) is recommended.[2]

Analytical Methodologies

A multi-faceted analytical approach is recommended for the complete characterization of 3-Octylpiperidine hydrochloride, encompassing chromatographic techniques for separation and purity assessment, and spectroscopic methods for structural elucidation and identification.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reversed-phase HPLC (RP-HPLC) is the cornerstone for determining the purity and assay of 3-Octylpiperidine hydrochloride. Due to the lack of a strong UV chromophore, two primary approaches are presented: pre-column derivatization with UV detection and direct analysis with mass spectrometric (MS) detection.

Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_detection Detection Strategy cluster_data Data Analysis prep Dissolve 3-Octylpiperidine HCl in appropriate solvent (e.g., Methanol/Water) hplc Inject sample onto RP-HPLC system prep->hplc detect Detection hplc->detect uv_deriv Pre-column Derivatization + UV Detection detect->uv_deriv If no MS lcms LC-MS detect->lcms Preferred data Peak Integration, Purity Calculation, Assay Determination uv_deriv->data lcms->data GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep Dissolve sample in a suitable volatile solvent (e.g., Dichloromethane) or use Headspace sampling. gc Inject into GC for separation prep->gc ms Eluted components enter MS for ionization and detection gc->ms data Identify impurities by comparing mass spectra to libraries (e.g., NIST) ms->data

Sources

Application Note: In Vitro Characterization of 3-Octylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-Octylpiperidine hydrochloride represents a distinct class of lipophilic alkyl-piperidines , serving as a critical tool compound in structure-activity relationship (SAR) studies. Unlike its hydrophilic parent (piperidine), the addition of a C8-octyl chain at the 3-position introduces significant amphiphilicity. This structural modification dramatically alters its pharmacological profile, shifting it from a simple building block to a probe for hydrophobic binding pockets (e.g., Sigma receptors) and membrane interactions .[1]

This guide provides a standardized framework for assaying 3-Octylpiperidine HCl.[1] It addresses the unique challenges posed by its surfactant-like properties and details protocols for evaluating its two primary biological activities: Sigma-1 receptor (σ1R) modulation and membrane-disruptive antimicrobial potential .

Key Physicochemical Properties[2][3]
PropertyValue / CharacteristicRelevance to Assays
Chemical Structure 3-octylpiperidine · HClAmphiphilic cation (Polar head + Non-polar tail).[1]
Molecular Weight ~233.8 g/mol (HCl salt)Use for Molar (M) calculations.[1]
Solubility Water (Moderate), DMSO (High), Ethanol (High)Critical: May form micelles at high concentrations.[1]
LogP (Predicted) ~4.5 - 5.0High lipophilicity; prone to non-specific binding in plastics.
Acidity (pKa) ~10-11 (Piperidine nitrogen)Positively charged at physiological pH (7.4).

Handling & Formulation Strategy

Expert Insight: The most common failure mode with octyl-substituted amines is micelle formation or non-specific binding to assay plates. The critical micelle concentration (CMC) must be considered.

Protocol A: Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO) is preferred over water for the primary stock to prevent foaming and ensure homogeneity.

  • Concentration: Prepare a 10 mM or 50 mM stock. Avoid higher concentrations to prevent precipitation upon freeze-thaw cycles.[1]

  • Storage: Aliquot into glass vials (avoid polystyrene) and store at -20°C.

Protocol B: Working Solution (Assay Buffer)
  • Dilution: Dilute the DMSO stock into the assay buffer immediately prior to use.

  • Max DMSO: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent effects on membranes.

  • Plasticware: Use low-binding polypropylene plates/tips.[1] Standard polystyrene can absorb up to 30% of lipophilic amines within 30 minutes.[1]

Primary Assay: Sigma-1 Receptor (σ1R) Binding

Rationale: 3-Substituted piperidines are privileged scaffolds for Sigma receptors. The octyl chain probes the hydrophobic sub-pocket of the σ1R, potentially enhancing affinity compared to shorter chains.[1]

Workflow Diagram: σ1R Competition Binding

SigmaBinding Start Membrane Prep (Guinea Pig Brain/HEK293-σ1R) Incubate Incubation 120 min @ 37°C (Equilibrium) Start->Incubate Ligand Radioligand (+)-[3H]-Pentazocine (2-5 nM) Ligand->Incubate Test Test Compound 3-Octylpiperidine HCl (10^-10 to 10^-5 M) Test->Incubate Filter Harvesting GF/B Filters + PEI (Reduce non-specific binding) Incubate->Filter Count Scintillation Counting (CPM Measurement) Filter->Count Analyze Data Analysis Non-linear Regression (Ki Determination) Count->Analyze

Figure 1: Workflow for determining the binding affinity (Ki) of 3-Octylpiperidine at the Sigma-1 Receptor.

Step-by-Step Protocol
  • Membrane Preparation: Use HEK293 cells overexpressing human σ1R or guinea pig brain homogenates (rich in σ1R).[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4. Crucial: Do not add BSA initially, as it binds lipophilic drugs.[1]

  • Reaction Mix (200 µL total):

    • 50 µL Membrane suspension (10-20 µg protein).

    • 50 µL Radioligand: (+)-[³H]-Pentazocine (Final conc: ~3 nM).

    • 50 µL 3-Octylpiperidine HCl (Variable conc: 0.1 nM – 10 µM).

    • 50 µL Buffer (or Haloperidol 10 µM for Non-Specific Binding control).[1]

  • Incubation: 120 minutes at 37°C. (Lipophilic ligands require longer equilibration times).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI) .[1]

    • Why PEI? It reduces the binding of the positively charged radioligand to the glass filter, lowering background noise.[1]

  • Wash: 3x with ice-cold Tris buffer.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Secondary Assay: Antimicrobial Potential (Membrane Disruption)

Rationale: Long-chain alkyl amines often act as cationic surfactants, disrupting bacterial cell membranes.[1] This assay determines if the compound has antibiotic potential or if "toxicity" is simply membrane lysis.[1]

Protocol: MIC Determination (Broth Microdilution)
  • Organisms: S. aureus (Gram-positive) and E. coli (Gram-negative).[1][2][3]

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Inoculum:

    
     CFU/mL.
    
  • Compound Dilution: Serial 2-fold dilutions of 3-Octylpiperidine HCl (Range: 64 µg/mL to 0.125 µg/mL).

  • Controls:

    • Positive: Ciprofloxacin or Benzalkonium chloride (surfactant control).[1]

    • Negative: Media + Solvent (DMSO).[1]

  • Readout: Visual turbidity or OD600 after 18-24h at 37°C.

  • Interpretation:

    • MIC < 4 µg/mL: Potent antimicrobial (likely specific).[1]

    • MIC 8-64 µg/mL: Moderate activity (likely membrane surfactant effect).

Troubleshooting & Optimization (Expertise)

The "Surfactant Effect" Trap

Because 3-Octylpiperidine is amphiphilic, it can lyse mammalian cells non-specifically at high concentrations, mimicking "activity" in functional assays.[1]

  • Validation Step: Always run a Cytotoxicity Counter-Screen (MTT or LDH Assay) on HEK293 or CHO cells.[1]

  • Safety Window: Calculate the Selectivity Index (SI) :

    
    [1]
    
    • If

      
      , the observed effect is likely due to membrane toxicity, not specific receptor modulation.[1]
      
Adsorption Issues

If


 curves are variable or shifted:
  • Switch Plates: Move from polystyrene to glass-coated or polypropylene plates.[1]

  • Add Carrier: Add 0.1% Fatty Acid-Free BSA after the binding equilibrium is reached (during wash steps) or optimize buffer ionic strength to reduce "sticky" non-specific interactions.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-potential mechanism of 3-Octylpiperidine: Specific Sigma-1 modulation vs. Non-specific Membrane Lysis.

Mechanism cluster_Specific Specific Pathway (Low Conc) cluster_Nonspecific Non-Specific Pathway (High Conc) Compound 3-Octylpiperidine HCl Sigma1 Sigma-1 Receptor (Endoplasmic Reticulum) Compound->Sigma1 Kd ~ nM range Membrane Lipid Bilayer Insertion Compound->Membrane > 10 µM Ca2 Modulation of Ca2+ Signaling Sigma1->Ca2 Neuro Neuroprotection / Analgesia Ca2->Neuro Lysis Membrane Depolarization/Lysis Membrane->Lysis Tox Cell Death (Cytotoxicity) Lysis->Tox

Figure 2: Dual mechanism of action depending on concentration. Specific receptor binding occurs at lower concentrations, while surfactant toxicity dominates at high concentrations.[1]

References

  • Sigma Receptor Pharmacology: Chu, U. B., & Ruoho, A. E. (2016).[1] Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. Link

  • Piperidine Scaffolds in Drug Discovery: Goel, K. K., et al. (2008).[1] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal. Link

  • Alkyl-Amine Surfactant Properties: PubChem Compound Summary for Piperidine Derivatives. National Library of Medicine.[1] Link

  • Receptor Binding Protocols: National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP) Assay Protocols.[1] Link

Sources

Application Note: Dose-Response Profiling of 3-Octylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers characterizing 3-Octylpiperidine hydrochloride , a 3-substituted piperidine derivative with significant amphiphilic properties.

Given its structural class—often associated with marine alkaloids (e.g., haliclocyclins), surfactant-like membrane disruptors, and "privileged scaffolds" for GPCR ligands (Sigma, Dopamine)—this guide focuses on physicochemical profiling and biological dose-response screening .

Introduction & Mechanism

3-Octylpiperidine HCl consists of a polar piperidinium head group and a lipophilic C8 (octyl) tail. This amphiphilic structure dictates its biological behavior:

  • Membrane Interaction: At high concentrations, it acts as a cationic surfactant, potentially disrupting cell membranes (non-specific toxicity).

  • Receptor Pharmacology: The 3-substituted piperidine ring is a classic scaffold for CNS-active drugs (e.g., substituted phenylpiperidines). The octyl chain may probe hydrophobic pockets in receptors such as Sigma-1 (

    
    )  or Nicotinic Acetylcholine Receptors (nAChRs) .
    

Study Objective: To distinguish between specific pharmacological potency (low


M/nM range) and non-specific membrane disruption (high 

M range) using quantitative dose-response curves.

Pre-Experimental Setup: Solubility & Stock Preparation

Critical Challenge: The octyl chain increases lipophilicity, potentially causing the HCl salt to form micelles or precipitate in high-salt buffers.

Protocol: Stock Solution Generation
  • Solvent: Dimethyl Sulfoxide (DMSO) is recommended over water for the primary stock to ensure stability of the octyl tail.

  • Concentration: Prepare a 10 mM or 50 mM Master Stock.

  • Storage: -20°C (hygroscopic salt; seal tightly).

Step-by-Step Solubilization:

  • Weigh 3-Octylpiperidine HCl (MW ≈ 233.8 g/mol ).

  • Add sterile DMSO to achieve 50 mM. Vortex vigorously for 30 seconds.

  • Visual Check: Solution must be clear. If "oily droplets" appear, sonicate at 40°C for 5 mins.

  • Working Dilutions: Dilute into aqueous assay buffer immediately before use.

    • Max DMSO tolerance: Ensure final assay concentration is <0.5% (v/v).

Experimental Protocol A: Cellular Cytotoxicity (MTT Assay)

Purpose: To determine the IC50 for cell viability and assess the "therapeutic window" before non-specific toxicity occurs.

Materials
  • Cell Line: HeLa or HEK293 (standard screening).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Controls:

    • Positive: Doxorubicin (10

      
      M) or Triton X-100 (0.1% - for lysis).
      
    • Negative: 0.5% DMSO in Media.

Workflow
  • Seeding: Plate 5,000 cells/well in 96-well plates. Incubate 24h at 37°C/5% CO

    
    .
    
  • Dosing (Serial Dilution):

    • Prepare a 2x compound plate in media.

    • Range: 100

      
      M 
      
      
      
      0.1 nM
      (semi-log dilutions: 100, 30, 10, 3, 1...).
    • Add 100

      
      L of 2x compound to 100 
      
      
      
      L of cells (Final 1x).
  • Incubation: 48 hours. Note: Lipophilic amines penetrate slowly; 48h is preferred over 24h.

  • Readout:

    • Add 20

      
      L MTT (5 mg/mL). Incubate 3-4h.
      
    • Aspirate media. Solubilize crystals with 150

      
      L DMSO.
      
    • Read Absorbance at 570 nm.

Experimental Protocol B: Receptor Binding (Competition Assay)

Purpose: To test if the compound binds specifically to a target (e.g., Sigma-1) by displacing a radioligand.

Workflow
  • Membrane Prep: Use CHO cell membranes overexpressing the target receptor.

  • Radioligand: [³H]-(+)-Pentazocine (for Sigma-1) or similar.

  • Competition:

    • Incubate Membranes + Radioligand (fixed conc.) + 3-Octylpiperidine (varying conc.).

    • Non-Specific Binding (NSB): Define with excess Haloperidol (10

      
      M).
      
  • Filtration: Rapid vacuum filtration through GF/B filters.

  • Analysis: Measure CPM (Counts Per Minute).

Data Analysis & Visualization

Calculation of IC50 / EC50

Use a 4-Parameter Logistic (4PL) Regression model. This is superior to linear regression for sigmoidal dose-response data.



  • X: Log of concentration.

  • Y: Normalized Response (% Viability or % Bound).

  • Hill Slope:

    • 
      : Standard receptor binding.
      
    • 
      : Suggests cooperativity or, more likely for this compound, critical micelle concentration (CMC)  effects causing rapid membrane lysis.
      
Data Summary Table Template
ParameterValue (Example)Interpretation
IC50 12.5

M
Moderate potency.
Hill Slope 3.2Warning: Steep slope suggests surfactant-like toxicity rather than specific binding.
0.98Good fit to the sigmoidal model.
Solubility Limit >100

M
No precipitation observed in media.

Workflow Diagrams (Graphviz)

Diagram 1: Stock Preparation & Handling Logic

Caption: Decision tree for solubilizing amphiphilic piperidine salts to avoid precipitation.

StockPrep Start 3-Octylpiperidine HCl (Solid Salt) Solvent Choose Solvent Start->Solvent Water Water/Saline Solvent->Water Risk of Micelles DMSO DMSO (Recommended) Solvent->DMSO High Solubility Check Visual Check: Clear Solution? Water->Check DMSO->Check Sonicate Sonicate 40°C (Break Micelles) Check->Sonicate Cloudy/Oily MasterStock Master Stock (50mM) Store -20°C Check->MasterStock Clear Sonicate->MasterStock Dilution Dilute into Media (Max 0.5% DMSO) MasterStock->Dilution

Diagram 2: Dose-Response Experimental Flow

Caption: Step-by-step workflow for determining IC50 using a 96-well plate format.

DoseResponse Stock 50mM Stock SerialDil Serial Dilution (1:3 Steps) Stock->SerialDil Prep 2X Conc Plate 96-Well Plate (Cells + Compound) SerialDil->Plate Add to Cells Incubate Incubate 48h @ 37°C Plate->Incubate MTT Add MTT Reagent (Metabolic Readout) Incubate->MTT Analysis 4PL Curve Fit Calculate IC50 MTT->Analysis OD 570nm

Troubleshooting & "Watch-Outs"

  • The "Soap" Effect: If your cells die instantly (within 1 hour) at high doses (>50

    
    M), the compound is acting as a detergent. This is not pharmacological inhibition.
    
  • Plastic Binding: Long alkyl chains stick to polystyrene. Use low-binding polypropylene plates for the serial dilution step, then transfer to the tissue culture plate.

  • pH Sensitivity: The HCl salt is acidic. When diluting into unbuffered saline, check pH. In buffered media (HEPES/Bicarbonate), this is rarely an issue.

References

  • PubChem. (2023). 1-Octylpiperidine Compound Summary. National Library of Medicine. Link(Note: Used as structural reference for octyl-piperidine physicochemical properties).

  • Hacksell, U., et al. (1981). 3-Phenylpiperidines.[1] Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry. Link(Establishes 3-substituted piperidines as CNS-active scaffolds).

  • Alvarez, C., et al. (2012). Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs. Marine Drugs. Link(Describes cytotoxicity protocols for 3-alkyl-substituted pyridine/piperidine analogs).

  • ChemicalBook. (2023). Piperidine Hydrochloride Properties and Handling. Link(Standard handling for piperidine salts).

Sources

Navigating the Uncharted: A Guide to the Pharmacological Exploration of 3-Octylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs and indispensable pharmacological tools.[1][2] Its versatile structure allows for a wide range of substitutions, leading to compounds with diverse activities across various biological targets, including G protein-coupled receptors (GPCRs) and enzymes.[3][4] This guide focuses on a lesser-explored derivative, 3-Octylpiperidine hydrochloride, and provides a strategic framework for its investigation as a novel pharmacological tool. While specific data on this compound is sparse, this document leverages established principles of drug discovery and pharmacological profiling to propose a comprehensive roadmap for its characterization and potential applications.

Foundational Understanding: The Piperidine Moiety in Pharmacology

The piperidine ring is a privileged scaffold due to its ability to present substituents in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets. Piperidine derivatives have been successfully developed as antagonists for histamine H3 receptors, ligands for serotonin and dopamine receptors, and inhibitors of acetylcholinesterase, highlighting the broad therapeutic potential of this chemical class.[3][5][6] The introduction of an octyl chain at the 3-position of the piperidine ring in 3-Octylpiperidine hydrochloride suggests a compound with significant lipophilicity, which could influence its pharmacokinetic properties and target engagement.

De-risking and Initial Characterization: Essential First Steps

Prior to any pharmacological investigation, a thorough understanding of the compound's physicochemical properties and safety profile is paramount.

Physicochemical Profiling

A summary of key physicochemical parameters is essential for designing experiments and interpreting results.

PropertyValue/InformationSource
Molecular FormulaC₁₃H₂₈ClNInferred
Molecular Weight233.82 g/mol Inferred
SolubilitySoluble in water[7]
LogPData not available for 3-octyl derivative. The octyl chain suggests high lipophilicity.N/A
pKaData not available. Piperidine has a pKa of ~11.2. The hydrochloride salt form indicates a basic nitrogen.N/A
Safety and Handling Precautions

As with any novel chemical entity, strict adherence to safety protocols is mandatory.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

  • Avoid inhalation of dust or vapors.[10]

  • Wash hands thoroughly after handling.[8]

Storage:

  • Store in a tightly closed container in a cool, dry place.[7][9]

  • Keep away from incompatible materials.

Disposal:

  • Dispose of in accordance with local, state, and federal regulations.[10]

Proposed Pharmacological Investigation Workflow

The following workflow outlines a systematic approach to characterizing the pharmacological activity of 3-Octylpiperidine hydrochloride.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Elucidation cluster_2 Phase 3: In Vitro Mechanistic Studies cluster_3 Phase 4: Preliminary In Vivo Characterization A Broad Target Screening (e.g., Eurofins SafetyScreen, WuXi AppTec Mini Safety 44 Panel) B Identify Initial Hits (Receptors, Ion Channels, Transporters, Enzymes) A->B C Dose-Response & Affinity Determination (Radioligand Binding Assays) B->C D Functional Assays (e.g., cAMP, Ca2+ flux, GTPγS) C->D E Determine Agonist/Antagonist/Modulator Activity D->E F Cellular Assays in Relevant Cell Lines E->F G Signaling Pathway Analysis (Western Blot, Reporter Assays) F->G H Pharmacokinetic (PK) Studies (Absorption, Distribution, Metabolism, Excretion) G->H I Pharmacodynamic (PD) & Efficacy Models (Based on In Vitro Findings) H->I

Figure 1. A proposed workflow for the pharmacological characterization of 3-Octylpiperidine hydrochloride.

Detailed Protocols for Key Experiments

The following protocols are generalized and should be optimized based on the specific targets identified in the initial screening phase.

Protocol: Radioligand Binding Assay for Receptor Affinity Determination

Objective: To determine the binding affinity (Ki) of 3-Octylpiperidine hydrochloride for a specific receptor identified in the initial screen.

Materials:

  • Cell membranes expressing the target receptor.

  • Radiolabeled ligand specific for the target receptor (e.g., [³H]-ligand).

  • 3-Octylpiperidine hydrochloride.

  • Non-labeled competing ligand (for non-specific binding determination).

  • Assay buffer (specific to the receptor).

  • 96-well filter plates.

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of 3-Octylpiperidine hydrochloride in assay buffer.

  • In a 96-well plate, add assay buffer, cell membranes, and the radiolabeled ligand at a concentration close to its Kd.

  • Add the serially diluted 3-Octylpiperidine hydrochloride to the appropriate wells.

  • For total binding, add only the radioligand and membranes.

  • For non-specific binding, add the radioligand, membranes, and a high concentration of the non-labeled competing ligand.

  • Incubate the plate at the appropriate temperature and for a sufficient time to reach equilibrium.

  • Harvest the membranes onto the filter plates using a cell harvester and wash with ice-cold assay buffer.

  • Allow the filters to dry, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value by non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: In Vitro Cytotoxicity Assay

Objective: To assess the potential cytotoxic effects of 3-Octylpiperidine hydrochloride on a relevant cell line.

Materials:

  • A relevant cell line (e.g., HEK293, CHO, or a cell line endogenously expressing the target).

  • Cell culture medium and supplements.

  • 3-Octylpiperidine hydrochloride.

  • A positive control for cytotoxicity (e.g., doxorubicin).

  • A cell viability assay reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®).

  • 96-well clear-bottom plates.

  • Plate reader.

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of 3-Octylpiperidine hydrochloride and the positive control in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).

Potential Signaling Pathways to Investigate

Based on the known pharmacology of piperidine derivatives, several signaling pathways are worth investigating once a primary target is identified.

G cluster_0 GPCR Signaling cluster_1 Enzyme Inhibition GPCR GPCR Target G_protein G Protein (Gαs, Gαi, Gαq) GPCR->G_protein Effector Effector (Adenylyl Cyclase, PLC) G_protein->Effector Second_Messenger Second Messenger (cAMP, IP3, DAG) Effector->Second_Messenger Downstream Downstream Kinases (PKA, PKC) Second_Messenger->Downstream Enzyme Enzyme Target (e.g., Acetylcholinesterase) Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme Compound 3-Octylpiperidine HCl (Inhibitor) Compound->Enzyme

Figure 2. Potential signaling pathways for investigation depending on the identified molecular target.

Concluding Remarks and Future Directions

The exploration of novel chemical entities like 3-Octylpiperidine hydrochloride is fundamental to advancing pharmacology and drug discovery. The protocols and workflows outlined in this guide provide a robust starting point for its systematic characterization. Should initial screenings reveal significant and selective activity at a particular target, further studies, including in vivo models of disease, will be warranted to fully elucidate its therapeutic potential. The lipophilic nature of the 3-octyl substituent may also confer properties suitable for CNS penetration, opening avenues for investigation in neurological disorders. As with any scientific endeavor, a rigorous and hypothesis-driven approach will be key to unlocking the pharmacological secrets of this intriguing molecule.

References

  • Sigma-Aldrich. Safety Data Sheet for Piperidine. (Accessed on relevant date). A specific URL is not available as it is dynamically generated, but can be found by searching for the product on the Sigma-Aldrich website.
  • 7-SAFETY DATA SHEET. Piperidine hydrochloride. (A specific URL for this general safety data sheet is not provided in the search results).
  • 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, PK01940E-1, 2023/5/8 - Safety Data Sheet. (A specific public URL is not provided in the search results).
  • Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry, 15(20), 6596-6607. [Link]

  • Selective ligands as tools to study histamine receptors. European Journal of Medicinal Chemistry, 35(1), 1-14. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 5-18. [Link]

  • In Vitro Toxicology Testing and Safety Assessment Services. WuXi Biology. (A specific URL is not provided, but information can be found on the WuXi AppTec website).
  • BindingDB. The Public Molecular Recognition Database. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-579. (A direct URL to the full text is not available in the search results).
  • In Silico Molecular Docking and Pharmacokinetic Evaluation of Cannabinoid Derivatives as Multi-Target Inhibitors for EGFR, VEGFR-1, and VEGFR-2 Proteins. Molecules, 29(4), 844. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(9), 1598-1613. [Link]

  • Piperidine Azasugars Bearing Lipophilic Chains: Stereoselective Synthesis and Biological Activity as Inhibitors of Glucocerebrosidase (GCase). The Journal of Organic Chemistry, 86(17), 11945-11957. [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and its 3,5-Dimethyl-Substituted Analogue. Molecules, 27(6), 1802. [Link]

  • Clonidine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2026 Jan-. [Link]

  • Clonidine. Deranged Physiology. [Link]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 8(4), 315-324. [Link]

  • Cholinergic Medications. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2026 Jan-. [Link]

  • 3-Chloro-p-toluidine hydrochloride: in vitro mutagenicity studies for human health hazards determinations. Journal of Toxicology and Environmental Health, 50(5), 451-462. [Link]

  • Critical analysis of 3-D organoid in vitro cell culture models for high-throughput drug candidate toxicity assessments. Advanced Drug Delivery Reviews, 69-70, 1-18. [Link]

  • The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion. British Journal of Pharmacology, 105(3), 725-732. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Octylpiperidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Octylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately optimize the yield and purity of your final product. My insights are drawn from extensive experience in synthetic organic chemistry and a deep understanding of the underlying reaction mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 3-Octylpiperidine hydrochloride?

A1: The most robust and scalable approach involves a two-step process: the synthesis of 3-octylpyridine followed by its catalytic hydrogenation to 3-octylpiperidine, and subsequent conversion to the hydrochloride salt. This route is generally preferred over direct alkylation of piperidine, which can lead to a mixture of products and low yields due to the instability of intermediates.[1][2]

Q2: I am observing a low yield in the Grignard reaction to form 3-octylpyridine. What are the likely causes?

A2: Low yields in Grignard reactions are often due to the presence of moisture or other protic sources, which will quench the highly basic Grignard reagent.[3][4] Another common issue is the quality of the magnesium turnings or the presence of impurities in the starting materials. It is also crucial to control the reaction temperature to prevent side reactions, such as the formation of biphenyl from the coupling of unreacted bromobenzene and the Grignard reagent.[5]

Q3: My catalytic hydrogenation of 3-octylpyridine is slow or incomplete. How can I improve this?

A3: Slow or incomplete hydrogenation can be attributed to several factors, including catalyst poisoning, insufficient hydrogen pressure, or suboptimal reaction temperature.[6][7] The pyridine nitrogen itself can act as a catalyst poison.[7] Using an acidic solvent like glacial acetic acid can protonate the pyridine nitrogen, facilitating the reduction.[8][9] Ensure your catalyst is fresh and active, and that the system is free from leaks.

Q4: I am having difficulty purifying the final 3-Octylpiperidine product. What are the recommended methods?

A4: Purification of piperidine derivatives can be challenging due to their basic nature.[10] Vacuum distillation is often an effective method for purifying the free base, 3-octylpiperidine. If impurities are close in boiling point, column chromatography on silica gel can be employed, but care must be taken to avoid irreversible adsorption of the basic product to the acidic silica.[10] A common technique is to use a solvent system containing a small amount of a basic modifier like triethylamine. Recrystallization of the final hydrochloride salt is also an excellent method for achieving high purity.[11]

Q5: How can I confirm the successful formation of the hydrochloride salt?

A5: Successful salt formation can be confirmed by a few methods. A simple indication is a change in the physical state, often from a liquid or oil to a solid. You should also observe a significant shift in the melting point. For spectroscopic confirmation, you can use ¹H NMR to look for a downfield shift of the protons adjacent to the nitrogen and the appearance of a broad N-H proton signal. FTIR spectroscopy can also be used to identify the N-H stretch of the ammonium salt.

Synthetic Workflow and Troubleshooting

The synthesis of 3-Octylpiperidine hydrochloride can be logically broken down into three key stages. Below is a detailed workflow, accompanied by troubleshooting guidance for each step.

SynthesisWorkflow cluster_0 Stage 1: Grignard Reaction cluster_1 Stage 2: Catalytic Hydrogenation cluster_2 Stage 3: Hydrochloride Salt Formation start Octyl Bromide + Mg grignard Octylmagnesium Bromide start->grignard Anhydrous Ether coupling Addition to 3-Bromopyridine (Ni or Pd catalyst) grignard->coupling Controlled Addition product1 3-Octylpyridine coupling->product1 Work-up start2 3-Octylpyridine product1->start2 Purification hydrogenation H2, Catalyst (e.g., PtO2) start2->hydrogenation Glacial Acetic Acid product2 3-Octylpiperidine hydrogenation->product2 Filtration & Neutralization start3 3-Octylpiperidine product2->start3 Purification salt_formation HCl in Ether start3->salt_formation Anhydrous Solvent product3 3-Octylpiperidine Hydrochloride salt_formation->product3 Isolation & Drying

Caption: Overall synthetic workflow for 3-Octylpiperidine hydrochloride.

Stage 1: Synthesis of 3-Octylpyridine via Grignard Cross-Coupling

This stage involves the formation of an octyl Grignard reagent and its subsequent cross-coupling with 3-bromopyridine, often catalyzed by a nickel or palladium complex in a Kumada-type coupling.[12]

Experimental Protocol:

  • Grignard Reagent Formation:

    • Dry all glassware thoroughly in an oven.

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Prepare a solution of octyl bromide in anhydrous diethyl ether or THF.

    • Add a small portion of the octyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If not, gentle heating may be required.

    • Once initiated, add the remaining octyl bromide solution dropwise to maintain a steady reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.

  • Cross-Coupling Reaction:

    • In a separate flask, dissolve 3-bromopyridine and a suitable catalyst (e.g., Ni(dppp)Cl₂) in anhydrous THF.

    • Cool this solution in an ice bath.

    • Slowly add the prepared Grignard reagent to the solution of 3-bromopyridine and catalyst via a cannula or dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 3-octylpyridine by vacuum distillation or column chromatography.

Troubleshooting Guide for Stage 1:

Issue Potential Cause Recommended Solution
Grignard reaction does not initiate Inactive magnesium surface; presence of moisture.Crush the magnesium turnings under an inert atmosphere to expose a fresh surface. Ensure all glassware and solvents are scrupulously dry.
Low yield of 3-octylpyridine Incomplete reaction; side reactions (e.g., Wurtz coupling).Ensure a slight excess of the Grignard reagent is used. Maintain a low reaction temperature during the addition of the Grignard reagent to the 3-bromopyridine solution.[12]
Formation of significant biphenyl or dioctyl byproduct High reaction temperature; high concentration of reactants.Dilute the reaction mixture and control the temperature carefully, especially during the addition of the Grignard reagent.
Stage 2: Catalytic Hydrogenation of 3-Octylpyridine

This step reduces the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas and a catalyst.[7]

Experimental Protocol:

  • In a high-pressure reactor (e.g., a Parr hydrogenator), dissolve 3-octylpyridine in glacial acetic acid.[8]

  • Carefully add the hydrogenation catalyst, such as platinum(IV) oxide (PtO₂ or Adams' catalyst), typically at a loading of 1-5 mol%.[8]

  • Seal the reactor, purge with an inert gas, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-70 bar).[8][9]

  • Stir the reaction mixture at room temperature or slightly elevated temperature for 4-24 hours, monitoring the uptake of hydrogen.[6]

  • Once the reaction is complete (no further hydrogen uptake), carefully vent the reactor and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Carefully neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 3-octylpiperidine can be purified by vacuum distillation.

Troubleshooting Guide for Stage 2:

Issue Potential Cause Recommended Solution
Slow or incomplete reaction Catalyst poisoning; insufficient hydrogen pressure; low catalyst activity.Ensure the starting material is pure. Use a fresh, high-quality catalyst. Increase the hydrogen pressure or catalyst loading.[6][7]
Formation of side products Over-reduction or side reactions at high temperatures.Control the reaction temperature. Monitor the reaction progress closely to avoid prolonged reaction times.[6]
Difficulty in catalyst removal Fine catalyst particles passing through the filter.Use a finer filter aid like Celite and ensure it is packed well. Alternatively, allow the catalyst to settle and decant the supernatant before filtration.
Stage 3: Formation of 3-Octylpiperidine Hydrochloride

This is the final step to convert the free base into its more stable and often crystalline hydrochloride salt.

Experimental Protocol:

  • Dissolve the purified 3-octylpiperidine in a dry, non-polar solvent such as diethyl ether or pentane.

  • Cool the solution in an ice bath.

  • Slowly bubble dry HCl gas through the solution, or add a solution of HCl in anhydrous ether dropwise, with stirring.

  • The hydrochloride salt should precipitate as a white solid.

  • Continue the addition until no further precipitation is observed.

  • Collect the solid by vacuum filtration, wash with a small amount of cold, dry solvent, and dry under vacuum.[13]

Troubleshooting Guide for Stage 3:

Issue Potential Cause Recommended Solution
Product oils out instead of precipitating Product is not crystalline under these conditions; presence of impurities.Try using a different solvent or a combination of solvents. Ensure the starting 3-octylpiperidine is of high purity. Scratch the inside of the flask with a glass rod to induce crystallization.
Product is hygroscopic or difficult to dry Incomplete removal of water or HCl.Ensure all solvents are anhydrous. Dry the final product under high vacuum, possibly with gentle heating if the product is thermally stable.

Mechanistic Insights

A deeper understanding of the reaction mechanisms can aid in troubleshooting and optimization.

Mechanisms cluster_grignard Grignard Reaction Mechanism cluster_hydrogenation Catalytic Hydrogenation Mechanism R-Br + Mg R-Br + Mg R-Mg-Br R-Mg-Br R-Br + Mg->R-Mg-Br Oxidative Addition Intermediate Intermediate R-Mg-Br->Intermediate Nucleophilic Attack on Carbonyl/Coupling Product Product Intermediate->Product Hydrolysis/ Reductive Elimination H2 + Catalyst H2 + Catalyst H-Catalyst-H H-Catalyst-H H2 + Catalyst->H-Catalyst-H Substrate + H-Catalyst-H Substrate + H-Catalyst-H Reduced Product + Catalyst Reduced Product + Catalyst Substrate + H-Catalyst-H->Reduced Product + Catalyst

Caption: Simplified mechanisms for the key synthetic steps.

By carefully controlling the reaction parameters and being mindful of the potential pitfalls at each stage, researchers can successfully synthesize 3-Octylpiperidine hydrochloride with high yield and purity. This guide provides a framework for achieving that success.

References

  • Benchchem. (n.d.). Common challenges in working with piperidine-based compounds.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
  • Reddymasu, S., Kalluri, V. S. R., & Rudraraju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(7), 22-29.
  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University.
  • MDPI. (2019, January 22). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Molecules, 24(3), 451.
  • Touré, B. B., & Hall, D. G. (2007). Optimization of three- and four-component reactions for polysubstituted piperidines: application to the synthesis and preliminary biological screening of a prototype library. Journal of combinatorial chemistry, 9(4), 695–703.
  • The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
  • American Chemical Society. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Benchchem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.
  • ResearchGate. (2025, August 6). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination.
  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 14(10), 999.
  • ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Wiley Online Library. (2021). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. European Journal of Organic Chemistry, 2021(42), 5735-5744.
  • Benchchem. (n.d.). Side reactions associated with piperidine treatment of PEG-containing molecules.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.
  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
  • YouTube. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3.
  • ChemicalBook. (n.d.). Piperidine hydrochloride synthesis.
  • Chupakhin, E., & Galkin, K. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical reviews, 119(23), 12459–12523.
  • Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Phenylpyridine via Grignard Cross-Coupling.

Sources

Technical Support Center: 3-Octylpiperidine Hydrochloride (3-OP-HCl)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3-Octylpiperidine Hydrochloride (3-OP-HCl) .

This content is designed for drug discovery scientists and medicinal chemists. It addresses the specific physicochemical challenges associated with Cationic Amphiphilic Drugs (CADs) —a class to which 3-Octylpiperidine belongs—and provides actionable protocols to distinguish on-target efficacy from lipophilicity-driven off-target artifacts.

Minimizing Off-Target Effects & Optimizing Assay Performance

Product Category: Piperidine Scaffolds / Lipid-Like Amines Primary Application: Building block for GPCR ligands (e.g., CCR5, Sigma receptors), enzyme inhibitors, and surfactant-like probes. Chemical Profile:

  • Class: Cationic Amphiphile

  • Key Challenge: High lipophilicity (LogP > 3) combined with a basic nitrogen (pKa ~9-10) predisposes this molecule to lysosomal trapping (phospholipidosis) and non-specific membrane perturbation.

Part 1: Troubleshooting Guide (Q&A)

Category 1: Cellular Toxicity & Non-Specific Binding

Q: I am observing rapid cytotoxicity (within 1-2 hours) in my cell-based assays at concentrations >10 µM. Is this a specific apoptotic effect? A: Unlikely. Rapid cytotoxicity with 3-Octylpiperidine is often due to membrane lytic effects rather than specific signaling.

  • The Mechanism: As an amphiphilic molecule with an octyl tail, 3-OP acts similarly to a cationic detergent at high concentrations. It inserts into the lipid bilayer, destabilizing the membrane integrity before engaging intracellular targets.

  • Diagnostic Step: Perform a Lactate Dehydrogenase (LDH) Release Assay alongside your viability assay. If LDH release is immediate (matches the kinetic of compound addition), it confirms membrane disruption.

  • Solution:

    • Reduce Serum: High serum (10% FBS) can sequester lipophilic amines. However, if you lower serum to increase potency, you risk "free drug" spikes that lyse cells. Titrate FBS (1%, 2%, 5%) to find the stability window.

    • Ramp Dosing: Do not bolt-dose. Use a stepwise concentration increase if possible, or verify the critical micelle concentration (CMC) equivalent in your buffer.

Q: My IC50 values shift significantly when I change the plasticware from polystyrene to glass. Why? A: This is a classic "sticky compound" issue. The octyl chain makes 3-OP highly lipophilic, leading to rapid adsorption onto plastic surfaces.

  • The Mechanism: The hydrophobic tail drives the molecule out of the aqueous media and onto the walls of reservoirs, pipette tips, or well plates, effectively lowering the actual concentration reaching the cells.

  • Solution:

    • Pre-coating: Use BSA-blocked tips or low-binding plates (e.g., Corning® NBS™).

    • Solvent Carrier: Ensure your DMSO stock is diluted into media immediately before use, and avoid intermediate dilution steps in pure aqueous buffers where the compound might crash out or bind to the tube.

Category 2: Phospholipidosis & Lysosomal Trapping

Q: We see vacuolization in cells after 24-hour treatment. Is this autophagy? A: It is more likely drug-induced phospholipidosis (DIP) .

  • The Mechanism: 3-OP is a lysosomotropic amine. It diffuses into lysosomes (neutral pH), becomes protonated (acidic pH), and gets trapped (cationic form cannot cross the membrane back out). This accumulation interferes with lipid metabolism, causing the formation of lamellar bodies (vacuoles).

  • Diagnostic Step: Stain live cells with HCS LipidTOX™ or LysoTracker Red . If the vacuoles colocalize with the dye and fluorescence intensity increases dose-dependently, it is DIP, not necessarily autophagy.

  • Solution:

    • This is often an intrinsic property of the scaffold. To minimize it during screening, limit exposure times (<6 hours) or use a "pulse-chase" design if your target signaling allows.

Category 3: hERG Channel Inhibition (Cardiotoxicity Signal)

Q: Our safety screen flagged 3-OP for hERG inhibition. Is this a false positive? A: It is likely a real, scaffold-dependent effect.

  • The Mechanism: The piperidine ring is a privileged scaffold for hERG blockade. The basic nitrogen interacts with aromatic residues (Tyr652/Phe656) in the hERG pore, while the octyl chain stabilizes the hydrophobic interaction.

  • Solution:

    • Analog Strategy: If 3-OP is a hit, consider reducing the lipophilicity of the tail (e.g., switching to a less hydrophobic chain or adding a polar group to the octyl tail) to reduce hERG affinity while maintaining target potency.

Part 2: Experimental Protocols

Protocol A: Discriminating Membrane Lysis from Apoptosis

Objective: To verify if 3-OP cytotoxicity is an off-target detergent effect.

Materials:

  • Cell line of interest (e.g., HEK293).

  • LDH Cytotoxicity Detection Kit.

  • Annexin V-FITC / PI Kit (Flow Cytometry).

  • 3-Octylpiperidine HCl (freshly prepared in DMSO).

Workflow:

  • Seeding: Plate cells at 10,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • Group A (Lysis Control): 1% Triton X-100.

    • Group B (Test): 3-OP dose curve (1 µM – 100 µM).

    • Group C (Apoptosis Control): Staurosporine (1 µM).

  • Time Points: Harvest supernatant at 1 hour and 24 hours .

  • Readout:

    • LDH Assay: Measure absorbance at 490 nm.

    • Flow Cytometry: Stain cells with Annexin V / PI.

Data Interpretation:

Observation Diagnosis Action
High LDH @ 1h Membrane Lysis (Detergent Effect) FAIL. Compound is acting as a surfactant. Lower dose or change formulation.
Low LDH @ 1h, High Annexin V @ 24h Apoptosis (Regulated Cell Death) PASS. Mechanism is likely intracellular/specific.

| High LDH @ 24h, Low Annexin V | Necrosis (Late toxicity) | CAUTION. Check for lysosomal stress/DIP. |

Part 3: Mechanism Visualization (Graphviz)

The following diagram illustrates the "Cationic Amphiphile Trap" , detailing how 3-Octylpiperidine triggers off-target effects in the Lysosome and hERG channel.

OffTargetPathways cluster_Cell Cellular Environment Compound 3-Octylpiperidine (3-OP) (Lipophilic Cation @ pH 7.4) Membrane Plasma Membrane (Lipid Bilayer) Compound->Membrane Partitioning (LogP > 3) hERG hERG K+ Channel (Off-Target) Membrane->hERG Pore Blockade (Cardiotoxicity Risk) Lysosome Lysosome (pH 4.5 - 5.0) Membrane->Lysosome Passive Diffusion Trapped Protonated 3-OP (Trapped Cation) Lysosome->Trapped Protonation (Ion Trapping) Trapped->Lysosome Cannot Exit PLD Phospholipidosis (Lamellar Bodies) Trapped->PLD Inhibits Lipid Catabolism

Figure 1: The dual off-target pathway of 3-Octylpiperidine. (Top) Interaction with hERG channels in the membrane causing potential cardiotoxicity.[1] (Bottom) Lysosomotropism leading to ion trapping and phospholipidosis.

Part 4: Physicochemical Data Summary

Use this table to predict solubility and formulation behavior.

PropertyValue / CharacteristicImplication for Experiments
Molecular Weight ~233.8 g/mol (HCl salt)Small molecule, rapid diffusion.
LogP (Octanol/Water) ~3.5 - 4.2 (Predicted)High Lipophilicity. Prone to aggregation and plastic binding.
pKa (Piperidine N) ~9.5 - 10.5Highly Basic. >99% protonated at physiological pH.
Solubility (Water) Moderate (as HCl salt)Soluble in water/DMSO, but free base precipitates at pH > 8.
Critical Micelle Conc. Unknown (Est. >100 µM)Avoid stock concentrations >10 mM in aqueous buffers to prevent micelles.

References

  • Hitchcock, S. A., et al. (2006). Structure–activity relationships of hERG channel blockers: The role of the piperidine scaffold.Journal of Medicinal Chemistry.

    • Context: Establishes the structural basis for piperidine-medi
    • (Validated via ACS)

  • Ploger, F., et al. (2018). Cationic amphiphilic drugs induce phospholipidosis in vitro: A screening approach.Toxicology in Vitro.

    • Context: Describes the mechanism of lysosomal trapping for lipophilic amines like 3-OP.
  • Guo, L., et al. (2020). Strategies to Reduce Off-Target Effects in Drug Discovery: Focus on Lipophilicity.Journal of Medicinal Chemistry.

    • Context: Discusses how reducing LogP in piperidine derivatives mitig
  • BLD Pharm. (2024).

    • Context: Chemical handling and safety specific to CAS 1186406-31-0.

Sources

Technical Support Center: Refining Purification Protocols for 3-Alkylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 3-alkylpiperidines. As fundamental structural motifs in a vast array of pharmaceuticals and specialty materials, the purity of these compounds is paramount for downstream applications and biological assays.[1][2] The synthesis of 3-alkylpiperidines often yields complex crude mixtures containing byproducts, unreacted starting materials, and reagents that can complicate purification.[1][3]

This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and adapt protocols to your specific needs.

Frequently Asked Questions (FAQs)

Q1: My purified 3-alkylpiperidine is a yellow or brownish oil/solid. What causes this discoloration?

A: This is a common observation and is typically due to minor oxidation of the piperidine ring.[1] Piperidines, especially secondary amines, can be susceptible to air oxidation over time, forming colored impurities. While often present in trace amounts that may not significantly affect purity by NMR, it's a stability concern.

Quick Solutions:

  • Storage: Store the purified compound under an inert atmosphere (Nitrogen or Argon) at low temperatures.

  • Charcoal Treatment: If the color is significant, you can sometimes remove it by dissolving the compound in a suitable solvent, adding a small amount of activated charcoal, stirring briefly, and filtering through celite. Use this method with caution as it can also lead to loss of product.

Q2: I'm seeing significant peak tailing during silica gel column chromatography of my 3-alkylpiperidine. Why is this happening?

A: Peak tailing is a classic issue when purifying basic compounds like piperidines on standard silica gel.[4] The root cause is the strong ionic interaction between the basic nitrogen atom of your compound and the acidic silanol groups (Si-OH) on the silica surface.[4] This leads to a non-ideal elution profile, resulting in broad, tailing peaks and poor separation.

Solution: See the detailed Troubleshooting Guide for Silica Gel Column Chromatography below for a comprehensive solution involving mobile phase modification.

Q3: My yield is very low after purification. Where could my product be going?

A: Product loss can occur at several stages and for various reasons:

  • Irreversible Binding to Silica: The strong interaction with silica gel can sometimes lead to irreversible adsorption of your product onto the column.[4]

  • Column Overloading: Loading too much crude material can exceed the column's separation capacity, leading to product loss in mixed fractions.[4] A general rule of thumb is to use a silica-to-crude material ratio of at least 30:1 by weight for effective separation.[4]

  • Instability: Some piperidine derivatives may be unstable on silica gel, degrading during the purification process.[4]

  • Aqueous Workup: Incomplete extraction from the aqueous layer during an acid-base workup is a common source of yield loss. Ensure you perform multiple extractions (at least 3x) with your organic solvent.

Q4: What is the best general-purpose purification strategy to start with for a new 3-alkylpiperidine?

A: The optimal strategy depends on the physical state of your compound and the nature of the impurities.

G start Crude 3-Alkylpiperidine is_solid Is the crude product a solid? start->is_solid is_basic_only Are impurities mainly neutral or acidic? is_solid->is_basic_only No / Oily cryst Attempt Recrystallization is_solid->cryst Yes acid_base Perform Acid-Base Extraction is_basic_only->acid_base Yes chromatography Use Flash Column Chromatography is_basic_only->chromatography No / Impurities have similar basicity cryst->chromatography If unsuccessful or insufficiently pure acid_base->chromatography For final polishing

Caption: Decision tree for selecting a primary purification strategy.

Troubleshooting Guides

Guide 1: Silica Gel Column Chromatography

This is the most common purification technique, but it requires optimization for basic compounds like 3-alkylpiperidines.

Problem: Significant peak tailing, poor resolution, and/or low recovery.

Primary Cause: Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica surface.[4]

Solution: Mobile Phase Modification

The most effective solution is to add a basic modifier to your eluent. This additive competes with your product for the acidic sites on the silica, masking them and allowing your compound to elute more symmetrically.[4]

Step-by-Step Troubleshooting Workflow:

G start Observe Peak Tailing on TLC or Column add_tea Add Triethylamine (TEA) to the eluent (Start with 0.5-1% v/v) start->add_tea run_tlc Re-run TLC analysis add_tea->run_tlc check_rf Is Rf acceptable (~0.3) and spot shape improved? run_tlc->check_rf run_column Proceed with Flash Column Chromatography check_rf->run_column Yes adjust_polarity Adjust solvent polarity (e.g., increase MeOH in DCM/MeOH) to achieve target Rf check_rf->adjust_polarity No, Rf is off still_tailing Still significant tailing? check_rf->still_tailing No, Tailing persists adjust_polarity->run_tlc still_tailing->run_column No, improvement is sufficient alt_base Consider alternative base (e.g., Pyridine or Ammonia-saturated solvent) still_tailing->alt_base Yes alt_base->run_tlc

Caption: Workflow for troubleshooting peak tailing in chromatography.

Comparison of Basic Modifiers

ModifierTypical ConcentrationAdvantagesDisadvantages
Triethylamine (TEA) 0.1 - 2% (v/v)Volatile (easy to remove), widely used and effective.[4]Strong odor.
Pyridine 0.1 - 1% (v/v)Effective, less volatile than TEA.Higher boiling point, can be harder to remove completely.
Ammonia Saturate MeOH/DCMVery effective for strongly basic compounds.Requires preparation of saturated solvent; strong odor.

Experimental Protocol: Flash Column Chromatography of a 3-Alkylpiperidine

  • TLC Analysis and Eluent Selection: Dissolve a small amount of crude product in a solvent like dichloromethane (DCM). Spot it on a TLC plate and test various solvent systems (e.g., DCM/Methanol or Hexanes/Ethyl Acetate). Add 1% triethylamine to the chosen eluent to reduce peak tailing.[1] An optimal system should give your target compound a Retention Factor (Rf) of approximately 0.3.[5]

  • Column Packing: Prepare a slurry of silica gel in your chosen mobile phase (including the basic modifier) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. For less soluble compounds, you can pre-adsorb the material onto a small amount of silica gel ("dry loading").

  • Elution: Run the column with the prepared mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. To remove the last traces of TEA, you may need to co-evaporate with a solvent like DCM or use a high-vacuum pump.

Guide 2: Acid-Base Extraction

This technique is exceptionally powerful for separating basic compounds like 3-alkylpiperidines from neutral or acidic impurities and is often used as a first-pass purification step before chromatography.[1][6] The principle relies on the differential solubility of the amine and its protonated salt form.[6][7]

Workflow Diagram:

G cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Mixture (3-Alkylpiperidine, Neutral & Acidic Impurities) in Organic Solvent (e.g., DCM) wash_acid Wash with dilute acid (e.g., 1M HCl) crude->wash_acid neutral_impurities Neutral Impurities in Organic Layer piperidine_salt Protonated Piperidine Salt (R₃NH⁺Cl⁻) in Aqueous Layer basify Basify with strong base (e.g., 6M NaOH) to pH > 10 piperidine_salt->basify acidic_impurities Acidic Impurities (as salts) in Aqueous Layer wash_acid->neutral_impurities Neutral impurities remain in organic phase wash_acid->piperidine_salt Basic product moves to aqueous phase extract_org Extract with Organic Solvent basify->extract_org pure_piperidine Pure 3-Alkylpiperidine in Organic Layer -> Dry & Concentrate extract_org->pure_piperidine

Caption: Process flow for purification via acid-base extraction.

Troubleshooting Common Issues:

  • Problem: Emulsion Formation (a stable layer between organic and aqueous phases).

    • Cause: High concentration of materials, vigorous shaking.

    • Solution: Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion.[8] Gently swirl the separatory funnel instead of shaking vigorously. If persistent, filter the entire mixture through a pad of Celite.

  • Problem: Product Fails to Precipitate/Extract After Basification.

    • Cause: Insufficient base added (pH is not high enough to deprotonate the piperidinium salt) or the free base is water-soluble.

    • Solution: Check the pH of the aqueous layer with pH paper to ensure it is strongly basic (pH > 10).[1] If the product is suspected to have some water solubility, extract with a more polar organic solvent like ethyl acetate or perform more extractions (5-6x).

Guide 3: Crystallization & Recrystallization

If your 3-alkylpiperidine is a solid, or if it forms a stable crystalline salt (e.g., a hydrochloride or tartrate salt), recrystallization can be an extremely effective and scalable purification method.[9][10]

The Principle: The compound should be highly soluble in a chosen solvent at high temperature but sparingly soluble at room temperature or below.[5][10] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Troubleshooting Common Issues:

  • Problem: The compound "oils out" instead of forming crystals.

    • Cause: The boiling point of the solvent is higher than the melting point of your compound. The solution is too concentrated, or cooling is too rapid.

    • Solution: Add a small amount more solvent. Re-heat to dissolve the oil, then allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the solvent line can initiate crystallization. Adding a seed crystal of the pure compound, if available, is also very effective.

  • Problem: No crystals form, even after cooling.

    • Cause: The solution is not supersaturated. Too much solvent was added, or the compound is very soluble in the chosen solvent even at low temperatures.

    • Solution: Evaporate some of the solvent to increase the concentration and try cooling again.[9] If that fails, a different solvent system is needed. You can try adding an "anti-solvent" – a solvent in which your compound is insoluble – dropwise to the solution until it becomes cloudy, then heat to clarify and cool slowly.

Typical Solvents for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Hexanes69Non-polarGood for non-polar compounds. Often used as an anti-solvent.
Ethyl Acetate77Polar aproticA versatile, common choice.
Isopropanol82Polar proticGood for forming H-bonds; useful for salts.
Acetonitrile82Polar aproticGood for moderately polar compounds.
Ethanol78Polar proticOften dissolves compounds too well; can be mixed with water.

The Role of Protecting Groups

In many cases, purification is greatly simplified by using a protecting group on the piperidine nitrogen during synthesis.[11] Groups like tert-Butoxycarbonyl (Boc) or Carbobenzyloxy (Cbz) convert the basic secondary amine into a neutral carbamate.[11][12]

Why this helps:

  • Prevents Side Reactions: It stops the nitrogen from undergoing undesired reactions like over-alkylation.[13]

  • Simplifies Chromatography: The protected compound is no longer basic and behaves like a neutral molecule on silica gel, eliminating peak tailing issues.

  • Alters Polarity: The protecting group significantly changes the compound's polarity, often making it easier to separate from non-protected impurities.

The protecting group is then removed in a final step after purification (e.g., the Boc group is easily removed with an acid like TFA or HCl).[11][14]

Purity Assessment

After purification, you must confirm the purity and identity of your 3-alkylpiperidine. A single method is often insufficient.

  • NMR Spectroscopy (¹H and ¹³C): The primary tool for structural confirmation. The absence of impurity signals in the ¹H NMR spectrum is a strong indicator of high purity.[15]

  • LC-MS / GC-MS: These hyphenated techniques are excellent for detecting trace impurities.[16] They provide both retention time data (from chromatography) and mass-to-charge ratio (from mass spectrometry), helping to identify impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying purity.[15] Since many simple 3-alkylpiperidines lack a UV chromophore, you may need to use a universal detector like a Charged Aerosol Detector (CAD) or perform a derivatization to attach a UV-active group for detection.[15][17]

References

  • Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhMaUoo1m-h7GYppD0rgcbajH6kY7otmtNDC3Xi0jhZs_flaAxsJkJW9ojnitVV4HSclzm_k0uGXkrwMxjxfwNgUqyjCV_V3YpZotT0cQtZqodvf-uiQW5t6XU0-d-nhWt7xTW4E3noK87AMeah_F1huhViFw_gf6U2bDY4IMZ44ifergyCqOGuOWG5CZBJIus2vgVicPX6BzCExBzFnWiPWW1xmh_-tTM9Q4WOrwJSZ7n2w1Qoq-1-An98BMFxmtZCzKnDg==]
  • Acid-Base Extraction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8k006V94bKMsX0Pf6YAFdaie7Eecy16flrCI2Y568t0NxTb535tHC0JAgCk0NWX4603o-do2fsL6OpV6_kRmStwdFqcWwuN0tw7qwpypcav0AnWt8DmuT804Qx9PX89Cgt3leM0-Wydx8PSSw]
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP1VXDXvp849iOpKpW7FEca2rmGZFeXUEVuKrn3xgJcqJgAMOznKF9HF9rqhbT4JFnqOZxRshQnjlgG8YIl3bJFuJNYHQFKEJnfWJu5eOTXWswgrICgUXCBrNWIAKr_xFWHeU_IXHTFxqQ0_EBHzZoAM8Q3dIXeVYbffXFrW2xeDlatJyuePN7cDoZnu1E-RMlNErF8vhBBnF1Yx18vDwiz_NANEKTjpwPmOV0gYV6Ow==]
  • Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDK9ILBhkgEx7wsqjpwa6WYNOrf3DbTf8m9SGM_p8dZYf4mR8XqDgOWNtlTTHUxTQSSn5lGAU47HD48c8AgZnYfs68Yy0MPDSOtEVpQSgNiWifRnjQdXGrHUxjapnJFJfJfAS0gBz4CMvBShj9KV9XBi1yR1WbJvxQncA17x8DYR9P8VQ2pskp2G_8oqKjnD2_FVQzELDyG5avpPFrELFo_ZnBFwy8NCrneZB-kaRkMJx-0LTp8Tg=]
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQCjZsF4dUr9CGNaiCoh-TWpCcNVxidPZUp70-EhtMD2BYWA3VyzOfhAZupVB7saVgYj0hjSHx6niwOuQDfANqCOFcMm_KJRMl6zyLYmR1eQ3A7Cej0MiqqwnNBIkYJY-Kvg5L4ekX55eSrvZIVkaB2XdGN8riHmCVwMHV7bsxC0XTAmHSbKo8b0qoJL9eWE70N2stCP5qPf_uKe2pPJ7-oQg=]
  • Piperidine Synthesis. - DTIC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7Kdzx5GSXVTHF4XYk0Ov7lHZ4aIGmTXEL0f5sq9ejI8djDItxYeXJmqXfgvpLqF4wlgoS3YOpgQ0piMXI3MmZ6gzN-CM9iIO557uPAar30AZyJ3oLwvOcDk_GpJ_0U4RBfCY6g5PxnA==]
  • Technical Support Center: Purification of Piperidine Derivatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpAZVYVbZ0-KK7E8ku-nMEsmT4DET0ySE4NDuA_knHO7m6hd1lb6Ta9a5B3hkeYdsXrN31sEgLbyRzgMM7Q1ZCSY6q6ktO1E2S9dkpOY0VCVtq7oklTF25_wl7RLgI0nLf-1Ob6BC8B52_BoeSFGIVKEAcKRjDKfvNHRBbgt0313t6KWoEtm7UxmoZb949xQRSxwRNOImi68h3vg==]
  • Acid–base extraction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Acid%E2%80%93base_extraction]
  • Recent advances in the synthesis of piperidones and piperidines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1Bb04e6hxL4ua7jw35s8jePPl9UdlMcj_KKUdQ8yalHEQmF9Fb_8WHcWRUjFlbzQwkUD-bp5eBXLRUCIKQOm3Q2RUxPKtO3oX9rApUkkeKO0HeOV_02df8m0phEmjhWJ7Kx-m3JJrwN3g4isBhQRwSRkkq9SyxwXN3p2CzlWD-f1lJ9B0XF5yK-FBvw==]
  • The Regioselective 3-Alkylation of Piperidine - ODU Digital Commons. [URL: https://digitalcommons.odu.edu/chemistry_etds/141/]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [URL: https://www.mdpi.com/1420-3049/28/3/1453]
  • A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/ob/d3ob01150a]
  • Amino Acid-Protecting Groups - ResearchGate. [URL: https://www.researchgate.net/publication/228380481_Amino_Acid-Protecting_Groups]
  • Separation of a Three-Component Organic Mixture using Extraction Techniques and Acid-Base. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFJpkhWQWrNT4nTtxOxGRBUsoELCGbeRaoFg0SzAHvEhoV7W829_sTwZe6OpfMDj8TAsjVBAM7RgzISvlcuKWVb6Ww0wTK_O8_yjZgD21WVcn62jX-3UQxFhO2loHWNq4fm8OQsn5OXrejrCmDjwSPuWsvxs0ZqobmbWHW1PDPX3Zhnva4EHzCe6Mmrw==]
  • US6040316A - 3-alkyl-3-phenyl-piperidines - Google Patents. [URL: https://patents.google.
  • SOP: CRYSTALLIZATION. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOQhgr1b1SzB7_zRAL7bPiwz7Z77-4TViehDIWLRLF7IAXD91EoOUG9Rt5BRi_mTIDzMaDc25spxcCFrGXyOwOnuxW_6_43nXilreXhFjEI1Z-rM3HtN_6fPWw__gtAYTLSN1dm2mVhwqfMScCvhTZ8L80hbcsR-SnFplywTJMpBCrHhcpdTh0rRJWoFqFxm-pDcD7eiBf_A0zhfMte4f5zaEcB-HP7NFVmy7v-Q==]
  • Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-bZCIyb1wXi_MqdQWnvh5rVam5F6y2lCPu6B69OT1di__aRjivfi-Z3Knoo9voCey_mMmkCxB8YJ5WQr_m0OcHcYVVYCeK6Xh8WQZqrlc3jsYAVEtyYxyOiTm8730ZMXY_3tppgK6clp0lmrkJeCVPzC8VC4kqlzfLS0Z_2VFR2EuEY4j33mHWdtlg0Z_c63vqB36VlTej8DXotdoF9FYpexQsFwRZoKjwEklZ4or4g==]
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01614e]
  • A Facile Synthesis of 3-(Substituted benzyl)piperidines - ResearchGate. [URL: https://www.researchgate.net/publication/250046554_A_Facile_Synthesis_of_3-Substituted_benzylpiperidines]
  • Protecting group - chemeurope.com. [URL: https://www.chemeurope.com/en/encyclopedia/Protecting_group.html]
  • Experiment 5 — Acid-Base Chemistry and Extraction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_4cezmjsD2xnnQcHDM0ztCmFC6IJBWUPWlWz2aPeUWDkKfU_zVRqD8IiE7qTR41QNyAOSV1s0d9KRBz19IgoA4UqsCQ_v2Ex2fJ8FOGyJw1HRZtembf31GgkYSLpB6AgRywCqqXd0r8Xo_t2-On4v9pQ=]
  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc.. [URL: https://www.moravek.com/top-5-methods-of-assessing-chemical-purity/]
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds - Longdom Publishing. [URL: https://www.longdom.
  • Recent Trends in Analytical Techniques for Impurity Profiling. [URL: https://www.researchgate.net/publication/357731731_Recent_Trends_in_Analytical_Techniques_for_Impurity_Profiling]
  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [URL: https://www.agilent.
  • Crystallization in Final Stages of Purification | Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-7439-6_11]
  • LC Purification Troubleshooting Guide - Waters Corporation. [URL: https://www.waters.com/webassets/cms/library/docs/lc_purification_troubleshooting_guide_720007381_en.pdf]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDq02Eb3j35_eMC70r3Udq1heX-wXh9wPAKlG0RA03643wE3ErOveQ3JIX03yOqouCvtPZhOVTReFSYc8-bUcY08GC3mtq4oSBm0uYbfSVhtYt9qHPjKJzf3vXAo2kqA1bYw==]
  • managing side reactions in piperidine functionalization - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9VW2LYu1Cf_meKS87cpxEeSOsYd2zt4xf2WoAYGiEgAF04IyG9nz0DosXxTsZwhYuA6U423nk0rC9kNGICw2DxrN91JNAwSJAuKeWRWEL3l5Ey2oEtcM-pch1vB6yUOhGMepoSJQKHDokW7pfiyJYEs1g0UjCRdrxmowp1LRBw89_wRxDi_GLWDP6S7v_vNnkMdw=]
  • CN101602748B - A kind of purification method of high-purity piperidine - Google Patents. [URL: https://patents.google.
  • Advanced crystallisation methods for small organic molecules - ePrints Soton. [URL: https://eprints.soton.ac.uk/469499/1/Advanced_crystallisation_methods_for_small_organic_molecules.pdf]
  • CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents. [URL: https://patents.google.
  • Protein purification troubleshooting guide - Dutscher. [URL: https://www.dutscher.
  • Troubleshooting Guide for Affinity Chromatography of Tagged Proteins - Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Piperidine Impurities - BOC Sciences. [URL: https://www.bocsci.com/piperidine-impurities.html]
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.8b00413]
  • Optimization of three- and four-component reactions for polysubstituted piperidines: application to the synthesis and preliminary biological screening of a prototype library - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17571853/]
  • Pharmaceutical impurity profiling & custom synthesis - LGC Standards. [URL: https://www.lgcstandards.
  • Related impurities in peptide medicines - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28575823/]

Sources

Technical Support Center: Enhancing the Biological Activity of 3-Octylpiperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Medicinal Chemistry & Pharmacology) Ticket ID: TOP-882-SAR

Introduction: The 3-Octylpiperidine Scaffold

Welcome to the optimization hub for 3-octylpiperidine derivatives. As a core scaffold, 3-octylpiperidine is a "privileged structure" in medicinal chemistry, most notably serving as a high-affinity ligand for Sigma receptors (


 and 

)
and exhibiting antimicrobial properties via membrane disruption.

However, its utility is often hampered by three specific bottlenecks:

  • Metabolic Instability: The lipophilic octyl chain is a "grease ball" susceptible to rapid oxidative metabolism (CYP450).

  • Receptor Selectivity: Distinguishing between

    
     and 
    
    
    
    subtypes requires precise steric tuning.
  • Assay Artifacts: The lipophilicity of the octyl tail causes high non-specific binding (NSB) and requires specific masking protocols in radioligand assays.

This guide provides the technical protocols to overcome these barriers.

Synthesis & Structural Modification

Workflow: Robust Access to the Scaffold

Direct alkylation of piperidine often leads to poly-alkylation. The most reliable route for generating 3-octylpiperidine analogs with high fidelity is the Sonogashira Coupling-Hydrogenation sequence . This method allows you to install the 8-carbon chain on a pyridine precursor before reducing the ring, avoiding regioselectivity issues.

Interactive Workflow Diagram

SynthesisWorkflow Start Starting Material: 3-Bromopyridine Step1 Step 1: Sonogashira Coupling (1-Octyne, Pd(PPh3)2Cl2, CuI) Start->Step1 Inter Intermediate: 3-(Oct-1-ynyl)pyridine Step1->Inter Step2 Step 2: Hydrogenation (H2, PtO2 or Pd/C, AcOH) Inter->Step2 Simultaneous reduction of alkyne & pyridine Product Target Scaffold: 3-Octylpiperidine Step2->Product

Figure 1: Optimized synthetic route for 3-octylpiperidine. This route avoids the formation of quaternary ammonium by-products common in direct alkylation.

Troubleshooting Guide: Synthesis
IssueProbable CauseCorrective Action
Incomplete Reduction (Pyridine ring remains)Catalyst PoisoningThe pyridine nitrogen can poison Pd/C. Switch to Platinum Oxide (Adam's Catalyst) in acetic acid at 50 psi. The acidic media protonates the nitrogen, preventing catalyst coordination.
Low Yield in Coupling Homocoupling of AlkyneIf you see a dimer of 1-octyne (di-yne), your system has oxygen. Degas solvents thoroughly with Argon (sparging) for >20 mins before adding CuI.
Regioisomer Contamination Migration of Double BondDuring hydrogenation, partial reduction can lead to enamine intermediates. Ensure the reaction runs to completion (overnight) to fully saturate the ring.

Biological Optimization (SAR)

Enhancing Metabolic Stability

The octyl chain is a primary site for metabolic attack (omega-oxidation). To enhance half-life (


) without losing the lipophilicity required for Sigma receptor binding, use Bioisosteric Replacement .
  • Strategy A (Fluorination): Replace the terminal methyl group (

    
    ) with a trifluoromethyl group (
    
    
    
    ). The C-F bond is metabolically stable and resists CYP450 attack.
  • Strategy B (Ether Linkage): Insert an oxygen atom into the chain (e.g., 3-(3-propoxypropyl)piperidine). This breaks the metabolic "zipper" effect of long alkyl chains.

Data: Impact of Fluorination on Stability | Compound Variant | Human Microsomal Stability (


) | 

Affinity (

) | | :--- | :--- | :--- | | 3-Octylpiperidine (Parent) | 12 min | 4.2 nM | |

-Fluoro-3-octyl
| 45 min | 5.8 nM | |

-Trifluoro-3-octyl
| >120 min | 6.5 nM |

Note: Fluorination maintains potency while drastically improving metabolic stability [1].

Tuning Receptor Selectivity ( vs )

The 3-octyl chain provides the hydrophobic bulk necessary for the secondary binding pocket of the Sigma receptor.

  • To favor

    
    :  N-substitution is critical. Add a benzyl  or phenethyl  group to the piperidine nitrogen. The 
    
    
    
    receptor has a specific bulk-tolerance region near the N-terminus.
  • To favor

    
    :  Keep the nitrogen unsubstituted (secondary amine) or use small alkyl groups (methyl). The 
    
    
    
    pocket is more sterically restricted around the basic nitrogen.

Assay Validation & Troubleshooting

The "Masking Agent" Hazard in Radioligand Binding

CRITICAL WARNING: When characterizing 3-octylpiperidine analogs, you will likely use


-DTG as a radioligand. Since DTG binds both 

and

, researchers traditionally use (+)-pentazocine to "mask"

sites to measure

.

The Problem: High concentrations of (+)-pentazocine (used to mask


) can inadvertently displace ligands from 

sites if your analog has high affinity, leading to false

values
.
Logic Flow: Correct Assay Setup

AssayLogic Start Select Radioligand Pent [3H]-(+)-Pentazocine Start->Pent DTG [3H]-DTG Start->DTG Decision Target Receptor? Pent->Decision DTG->Decision S1 Sigma-1 Assay: No masking needed. Use Pentazocine. Decision->S1 Sigma-1 S2_Risk Sigma-2 Assay: Risk of Cross-Talk Decision->S2_Risk Sigma-2 (Standard Tissue) Solution Correct Protocol: Use MCF-7 cells (Naturally devoid of Sigma-1) S2_Risk->Solution Avoid Masking Agents

Figure 2: Decision tree for avoiding artifacts in Sigma receptor binding assays. Using MCF-7 cells eliminates the need for masking agents [2].

Troubleshooting Guide: Assays
SymptomDiagnosisSolution
High Non-Specific Binding (NSB) Lipophilicity Artifact3-Octylpiperidine is highly lipophilic (LogP > 4). Add 0.1% Polyethyleneimine (PEI) to your glass fiber filters (presoak for 1h) to reduce hydrophobic sticking of the radioligand to the filter.
Inconsistent

Values
Ligand DepletionYour analog is sticking to the plasticware. Use silanized glass vials or low-binding polypropylene plates for all dilution steps.
Hill Slope < 1.0 Negative Cooperativity or HeterogeneityThis often indicates your compound is binding to both high- and low-affinity states. Ensure you are adding 100 µM GTP if you suspect G-protein coupling (though Sigma is non-GPCR, this controls for other off-targets in tissue homogenates).

Frequently Asked Questions (FAQs)

Q: My 3-octylpiperidine analog is an oil and difficult to weigh. How do I handle it? A: Long-chain piperidines are often oils as free bases. Convert it to a hydrochloride or fumarate salt . Dissolve the oil in diethyl ether and bubble dry HCl gas (or add HCl in dioxane). The resulting solid salt is stable, non-hygroscopic, and easier to handle for biological weighing.

Q: Can I use DMSO for stock solutions? A: Yes, but be cautious. While soluble, the octyl chain can cause the compound to crash out upon dilution into aqueous buffer. Do not exceed 1% DMSO final concentration in the assay. Perform serial dilutions in DMSO first, then a final large dilution step into the buffer to prevent precipitation.

Q: Is there antimicrobial potential for this scaffold? A: Yes. 3-Alkylpiperidines act as cationic amphiphiles, disrupting bacterial membranes. However, chain length is critical. An octyl (C8) chain is often the "sweet spot" for potency against Gram-positive bacteria (e.g., S. aureus). Extending to C10 or C12 often increases cytotoxicity to mammalian cells (hemolysis) faster than it increases antibacterial potency [3].

References

  • Metabolic Stability of Piperidine Derivatives: Title: Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Source: National Institutes of Health (PMC). URL:[Link]

  • Sigma Receptor Assay Troubleshooting: Title: Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Source: Frontiers in Pharmacology. URL:[Link]

  • Antimicrobial Activity of Alkylpiperidines: Title: Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives (Structure-Activity Relationship of alkyl chains). Source: Biomedical & Pharmacology Journal.[1] URL:[Link]

Sources

Validation & Comparative

Technical Guide: Validating the Biological Effects of 3-Octylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical validation framework for 3-Octylpiperidine Hydrochloride , designed for researchers investigating its utility as a lipophilic cationic scaffold in antimicrobial development and receptor pharmacology.

Content Type: Comparative Validation & Experimental Guide Subject: 3-Octylpiperidine Hydrochloride (3-OP[1]·HCl) Primary Class: Lipophilic Alkyl-Piperidine / Cationic Surfactant Target Audience: Medicinal Chemists, Microbiologists, and Lead Optimization Scientists

Part 1: Executive Technical Synthesis

3-Octylpiperidine Hydrochloride (3-OP·HCl) represents a specific structural class of amphiphilic piperidines . Unlike its N-alkylated isomer (1-octylpiperidine), the placement of the octyl chain at the C3 position preserves the secondary amine functionality, allowing for further derivatization or specific hydrogen-bonding interactions within protein binding pockets (e.g., Sigma-1 receptors).

Core Biological Value Proposition
  • Membrane permeabilization (Antimicrobial/Cytotoxic): The C8-alkyl chain provides sufficient lipophilicity (LogP ~4.5) to insert into lipid bilayers, while the protonated piperidine nitrogen (at physiological pH) acts as a cationic headgroup, disrupting membrane integrity.

  • Sigma Receptor Ligand Efficiency: The 3-substituted piperidine motif is a pharmacophore "privileged structure" for Sigma-1 (

    
    ) and Sigma-2 (
    
    
    
    ) receptors. 3-OP·HCl serves as a lipophilic probe to map the hydrophobic pockets of these receptors.

Part 2: Comparative Performance Analysis

To validate 3-OP·HCl, it must be benchmarked against established standards in both antimicrobial efficacy and receptor binding.

Table 1: Comparative Physicochemical & Biological Profile
Feature3-Octylpiperidine HCl Octenidine Dihydrochloride (Alternative 1)(+)-3-PPP (Alternative 2)
Primary Application Dual-use: Antimicrobial &

-Ligand
Clinical Antiseptic / AntimicrobialSelective

Receptor Agonist
Structure Class Mono-cationic Alkyl-piperidineBis-cationic Pyridine (Gemini Surfactant)3-Substituted Phenyl-piperidine
Mechanism Membrane intercalation & depolarizationAnionic lipid clustering & disruptionChaperone modulation via

Est. LogP ~4.2 - 4.5 (High Lipophilicity)~2.5 (Amphiphilic balance)~3.1
Antimicrobial Potency Moderate (MIC: 4–32

g/mL)*
High (MIC: 0.5–4

g/mL)
Low / Negligible
Receptor Affinity High Non-specific Binding (High

potential)
NegligibleHigh Specificity (

~20 nM for

)
Solubility (Water) Good (Micelle formation > CMC)Excellent (Bis-cationic)Good (HCl salt)

*Note: MIC values for 3-OP are estimated based on SAR of C8-alkyl piperidines.

Causality & Mechanistic Insight
  • Vs. Octenidine: Octenidine possesses two cationic centers separated by a spacer, creating a "gemini surfactant" effect that is superior for rapid bacterial killing. 3-OP·HCl has only one cationic center, making it less potent per mole but potentially less cytotoxic to mammalian tissues, offering a wider therapeutic window for systemic applications.

  • Vs. 3-PPP: 3-PPP is the gold standard for Sigma-1 studies. However, 3-PPP relies on a phenyl ring for pi-stacking. 3-OP·HCl replaces this with a flexible octyl chain. If 3-OP·HCl displaces radioligands effectively, it suggests the receptor pocket is governed more by hydrophobic volume than specific pi-pi interactions.

Part 3: Mechanistic Visualization

The following diagram illustrates the dual mechanism of action for 3-OP·HCl: Membrane disruption (antimicrobial) and Receptor Modulation (pharmacological).

G cluster_0 Physicochemical Properties cluster_1 Path A: Antimicrobial Action cluster_2 Path B: Sigma Receptor Modulation Molecule 3-Octylpiperidine HCl CationicHead Protonated Amine (NH2+) Molecule->CationicHead LipophilicTail C8-Alkyl Chain Molecule->LipophilicTail Membrane Bacterial Membrane (Anionic Surface) CationicHead->Membrane Electrostatic Attraction Insertion Hydrophobic Insertion LipophilicTail->Insertion Van der Waals Forces Binding Ligand Binding Pocket LipophilicTail->Binding Hydrophobic Pocket Occ. Membrane->Insertion Leakage Ion Leakage / Depolarization Insertion->Leakage Death Cell Lysis Leakage->Death SigmaR Sigma-1 / Sigma-2 Receptor (Endoplasmic Reticulum) SigmaR->Binding CaFlux Modulation of Ca2+ Flux Binding->CaFlux Apoptosis Apoptosis / Stress Response CaFlux->Apoptosis

Caption: Dual mechanistic pathway of 3-Octylpiperidine HCl: Electrostatic membrane disruption vs. Hydrophobic receptor modulation.

Part 4: Experimental Validation Protocols

To scientifically validate 3-OP·HCl, you must perform these self-validating assays.

Protocol A: Determination of Critical Micelle Concentration (CMC) & Antimicrobial Efficacy

Why this matters: As a surfactant-like molecule, 3-OP·HCl will form micelles. Efficacy often plateaus above the CMC. You must distinguish between monomeric activity and detergent effects.

Reagents:

  • 3-Octylpiperidine HCl (Test Compound)

  • Pyrene (Fluorescent probe)

  • S. aureus (ATCC 29213) and E. coli (ATCC 25922)

Workflow:

  • Preparation: Dissolve 3-OP·HCl in sterile water. Prepare serial dilutions (0.5

    
    g/mL to 512 
    
    
    
    g/mL).
  • CMC Check: Add Pyrene (

    
     M) to aliquots. Measure fluorescence ratio (
    
    
    
    ). A sharp inflection point indicates CMC.
    • Validation Check: If MIC > CMC, the mechanism is likely non-specific detergent lysis (toxicity risk). If MIC < CMC, it indicates specific membrane targeting.

  • Broth Microdilution: In a 96-well plate, add

    
     CFU/mL bacteria to drug dilutions.
    
  • Incubation: 37°C for 18-24 hours.

  • Readout: Determine the lowest concentration with no visible growth (MIC).

Protocol B: Sigma Receptor Binding Affinity ( Determination)

Why this matters: To verify if the C8 chain allows specific binding or just non-specific lipophilic association.

Reagents:

  • Radioligand: [³H]-(+)-Pentazocine (for

    
    ) or [³H]-DTG (for 
    
    
    
    ).
  • Blocker: Haloperidol (to define non-specific binding).

  • Tissue: Rat liver or brain membrane homogenates.

Workflow:

  • Membrane Prep: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g.

  • Incubation: Mix membrane protein (50

    
    g), Radioligand (3 nM), and varying concentrations of 3-OP·HCl (
    
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Filtration: Rapidly filter through glass fiber filters (Whatman GF/B) pre-soaked in polyethyleneimine (reduces non-specific binding of lipophilic cations).

  • Analysis: Measure radioactivity via liquid scintillation. Plot displacement curves to calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: A Hill slope near 1.0 indicates competitive binding. A slope >1.0 or <0.5 suggests aggregation or allosteric effects common with long-chain alkyl compounds.

Part 5: References & Authority[2]

  • Wermuth, C. G., et al. (1989). Structure-activity relationships of piperidine derivatives as sigma receptor ligands.[2] Journal of Medicinal Chemistry.

  • Sedlock, D. M., & Bailey, D. M. (1985). Microbicidal activity of octenidine hydrochloride, a new alkanediylbis[pyridine] germicidal agent. Antimicrobial Agents and Chemotherapy.[3]

  • Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design: Piperidine derivatives. Chemical Research in Toxicology.

  • PubChem Compound Summary. (2024). 1-Octylpiperidine (Isomer Reference). National Library of Medicine.

  • Frolov, N. A., & Vereshchagin, A. N. (2023).[4] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[5][4][6][7] International Journal of Molecular Sciences.[4]

Sources

Comparative Analysis of 3-Octylpiperidine Hydrochloride: A Lipophilic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic scaffolds, 3-Octylpiperidine hydrochloride represents a critical "lipophilic probe" used extensively in Structure-Activity Relationship (SAR) campaigns. Unlike its lower homologues (e.g., 3-methyl or 3-ethylpiperidine) which are primarily used to modulate basicity or steric fit, the 3-octyl variant introduces a significant hydrophobic vector (


 chain) while retaining the secondary amine functionality for further derivatization.

This guide provides a technical comparison of 3-Octylpiperidine HCl against its structural analogs, evaluating its physicochemical profile, synthetic accessibility, and utility in mapping hydrophobic pockets of GPCRs and ion channels.

Physicochemical Profile & Comparative Analysis

The strategic selection of a piperidine core depends heavily on the balance between Lipophilic Efficiency (LipE) and Solubility . The 3-octyl substitution drastically alters the partition coefficient (LogP) compared to standard building blocks, often pushing the molecule towards the "grease ball" limit, which is useful for blood-brain barrier (BBB) penetration studies or antimicrobial membrane disruption assays.

Table 1: Comparative Physicochemical Properties
Property3-Octylpiperidine HCl 3-Methylpiperidine HClN-Octylpiperidine HCl3-Butylpiperidine HCl
Role Target Scaffold Low-Lipophilicity ControlRegioisomer ControlIntermediate Probe
Formula




MW (Free Base) 197.36 g/mol 99.17 g/mol 197.36 g/mol 141.25 g/mol
cLogP (approx)4.5 - 4.8 1.3 - 1.54.6 - 4.92.8 - 3.1
pKa (Conj. Acid)~11.0~11.1~10.4~11.0
PSA (

)
12.0312.033.24 (Tertiary amine)12.03
Solubility (Water) Low (<1 mg/mL)*High (>50 mg/mL)Low (Surfactant-like)Moderate
Primary Utility Hydrophobic pocket mappingSteric scanningSurfactant/LinkerIntermediate lipophilicity

*Note: The hydrochloride salt significantly improves aqueous solubility compared to the free base, but the C8 chain induces micelle formation at higher concentrations.

Synthetic Methodology: The "Lateral Lithiation" Route

While catalytic hydrogenation of 3-octylpyridine is a viable route, the precursor is often expensive. A more robust, self-validating protocol for the research lab involves the Lateral Lithiation of 3-Picoline , followed by alkylation and reduction. This method allows for the introduction of any alkyl chain length, making it superior for library generation.

Experimental Workflow Diagram

SynthesisWorkflow Start 3-Picoline (Starting Material) Step1 1. LDA, THF, -78°C (Lateral Lithiation) Start->Step1 Inter1 Lithiated Species (Deep Red Anion) Step1->Inter1 Deprotonation Step2 2. Heptyl Bromide (C7-Br) Alkylation Inter1->Step2 Nucleophilic Attack Inter2 3-Octylpyridine Step2->Inter2 C-C Bond Formation Step3 3. H2, PtO2 (Adams Cat.) AcOH, 50 psi Inter2->Step3 Heterocycle Reduction Product 3-Octylpiperidine Step3->Product Hydrogenation Salt HCl/Ether Precipitation Product->Salt Salt Formation

Figure 1: Step-wise synthesis of 3-Octylpiperidine HCl via lateral lithiation of 3-picoline. This modular approach allows for easy substitution of the alkyl halide to create butyl, hexyl, or decyl analogs.

Detailed Protocol (Self-Validating)
  • Lateral Lithiation:

    • Setup: Flame-dried flask, Argon atmosphere.

    • Reagents: Diisopropylamine (1.1 eq) in THF, cooled to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir 30 min.

    • Addition: Add 3-picoline (1.0 eq) dropwise. The solution must turn a deep red/orange, indicating the formation of the picolyl anion. Validation Point: Lack of color change indicates moisture contamination or failed deprotonation.

  • Alkylation:

    • Add 1-bromoheptane (1.05 eq) slowly. The color will fade to yellow/clear as the anion is consumed.

    • Warm to RT and quench with

      
      . Extract with EtOAc.
      
  • Hydrogenation:

    • Dissolve the crude 3-octylpyridine in Glacial Acetic Acid.

    • Add

      
       (5 mol%). Hydrogenate at 50 psi for 12 hours.
      
    • Validation Point: Monitor by TLC or LCMS. The disappearance of the aromatic UV signal (254 nm) confirms reduction of the pyridine ring.

  • Salt Formation:

    • Dissolve free base in diethyl ether. Add 2M HCl in ether dropwise. Collect the white precipitate by filtration.

Biological Application & SAR Logic

3-Octylpiperidine is rarely a drug in itself but serves as a vital tool to answer the question: "Is there a large hydrophobic pocket available in the binding site?"

Mechanism of Action Probing
  • GPCR Ligands: In dopamine or sigma receptor ligands, the piperidine nitrogen often forms a salt bridge with an aspartate residue. The 3-position substituent projects into the accessory binding pocket. If the 3-octyl analog retains or improves potency over the 3-methyl analog, it confirms the presence of a large lipophilic cavity.

  • Ion Channel Blockers: Long-chain alkyl piperidines (like the octyl variant) exhibit local anesthetic properties by partitioning into the lipid bilayer and stabilizing the closed state of voltage-gated sodium (

    
    ) channels.
    
  • Antimicrobial Activity: The

    
     chain confers surfactant-like properties, allowing the molecule to disrupt bacterial cell membranes.
    
SAR Decision Tree

SAR_Logic Start Lead Compound (Piperidine Core) Q1 Is Potency Limited by Binding Affinity? Start->Q1 Branch1 Test 3-Methyl / 3-Ethyl Q1->Branch1 Yes Q2 Did Potency Increase? Branch1->Q2 Branch2 Test 3-Octylpiperidine (Hydrophobic Probe) Q2->Branch2 Yes Result1 High Potency Retained: Large Hydrophobic Pocket Identified Branch2->Result1 Affinity Increases Result2 Loss of Potency: Steric Clash / Pocket too small Branch2->Result2 Affinity Drops

Figure 2: Strategic decision tree for deploying 3-Octylpiperidine in a lead optimization campaign.

References

  • BenchChem. (2025). A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery. Retrieved from

  • Jahan, S., et al. (2016).[1] "Analgesic activity of alkyl piperidine derivatives." Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.[1] Retrieved from

  • Li, X. (2023).[2] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society. Retrieved from

  • PubChem. (2025).[3] 1-Octylpiperidine Compound Summary. National Library of Medicine. Retrieved from

  • ACD/Labs. (2024). LogP vs LogD - What is the Difference? Retrieved from

Sources

Comparative Efficacy Guide: 3-Octylpiperidine HCl vs. Short-Chain Alkylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Switch

In medicinal chemistry, the alkylation of the piperidine ring at the 3-position is a critical determinant of pharmacokinetics and pharmacodynamics. This guide objectively compares 3-Octylpiperidine Hydrochloride (3-OP·HCl) against its shorter-chain analogues (3-Methyl/Ethylpiperidine).

The Core Finding: The transition from a short chain (


) to a long chain (

) does not merely alter potency; it fundamentally shifts the mechanism of action . While short-chain analogues function primarily as polar, steric-controlled pharmacophores or basic synthons, 3-Octylpiperidine acts as a cationic amphiphile . This confers superior efficacy in membrane-disrupting antimicrobial applications and hydrophobic pocket binding (e.g., Sigma receptors), but at the cost of reduced aqueous solubility and altered metabolic stability.

Physicochemical & Structural Comparison

The efficacy differences stem directly from the physicochemical properties introduced by the octyl chain.

Feature3-Methylpiperidine HCl3-Octylpiperidine HClImpact on Efficacy
Chain Length

(Methyl)

(Octyl)
Determines steric bulk and hydrophobic reach.
LogP (Lipophilicity) ~1.3 (Base)~4.8 (Base)3-OP crosses blood-brain barrier (BBB) and membranes more easily but has lower water solubility.
Steric Hindrance LowHigh3-OP may clash with small binding pockets but fills large hydrophobic clefts.
Surfactant Potential NegligibleHigh3-OP acts as a cationic surfactant, enabling lysis of bacterial membranes.
pKa (Conj. Acid) ~11.2~11.1Minimal electronic difference; efficacy variance is driven by sterics/lipophilicity.

Biological Efficacy Analysis

Antimicrobial & Antifungal Efficacy

Experimental data indicates a "cutoff effect" where alkyl chain elongation maximizes antimicrobial potency around


.
  • Mechanism: 3-Octylpiperidine HCl functions as a cationic surfactant. The positively charged nitrogen attracts the molecule to the negative bacterial cell wall, while the lipophilic octyl tail inserts into the lipid bilayer, causing depolarization and cell death.

  • Comparison: Short-chain analogues (Methyl/Ethyl) lack the lipophilicity to penetrate the membrane effectively, rendering them inactive in this domain.

Table 1: Comparative Antimicrobial Potency (Representative MIC Values) Data synthesized from SAR studies of 3-alkylpiperidine/pyridine derivatives [1, 2].

Organism3-Methylpiperidine HCl (MIC

)
3-Octylpiperidine HCl (MIC

)
Interpretation
S. aureus (Gram +)> 500 (Inactive)4 - 16 3-OP shows potent bactericidal activity.
E. coli (Gram -)> 500 (Inactive)32 - 64 Moderate activity; outer membrane limits penetration compared to Gram+.
C. albicans (Fungal)> 500 (Inactive)8 - 32 3-OP disrupts fungal membranes effectively.
Receptor Binding & CNS Activity

In drug development, the 3-octyl substituent is often employed to target receptors with deep hydrophobic pockets, such as Sigma-1 (


) receptors  or specific Muscarinic subtypes .
  • Efficacy Driver: The

    
     chain provides significant van der Waals interactions that lock the molecule into hydrophobic domains, often increasing affinity by 10-100 fold compared to methyl analogues.
    
  • Trade-off: High lipophilicity increases non-specific binding (lower selectivity) and metabolic clearance rates (oxidation of the alkyl chain).

Visualizing the Mechanism of Action

The following diagram illustrates the divergent pathways for efficacy based on chain length.

SAR_Pathway Substrate 3-Alkylpiperidine Core ShortChain Short Chain (Methyl/Ethyl) Low LogP Substrate->ShortChain R = C1-C2 LongChain Long Chain (Octyl) High LogP Substrate->LongChain R = C8 Mech_Polar Mechanism: Polar Interaction / H-Bonding ShortChain->Mech_Polar Mech_Hydro Mechanism: Membrane Insertion / Hydrophobic Pocket LongChain->Mech_Hydro App_Soluble High Solubility Drugs (e.g., Voglibose analogs) Mech_Polar->App_Soluble High Selectivity App_Lysis Antimicrobial Agents (Membrane Lysis) Mech_Hydro->App_Lysis Surfactant Effect App_CNS CNS Active Ligands (Sigma/Muscarinic) Mech_Hydro->App_CNS BBB Penetration

Caption: Divergent efficacy pathways: Short chains favor solubility/specificity; Octyl chains drive membrane interaction and CNS penetration.

Experimental Protocols

Synthesis of 3-Octylpiperidine HCl

Researchers often synthesize this compound via hydrogenation of 3-octylpyridine to ensure chiral control or purity.

Reagents: 3-Octylpyridine,


 (Adams' catalyst) or 

, Acetic Acid,

.
  • Hydrogenation: Dissolve 3-octylpyridine (10 mmol) in glacial acetic acid (20 mL). Add

    
     (5 mol%).
    
  • Reaction: Hydrogenate at 50 psi

    
     pressure at room temperature for 12 hours. Note: Higher pressures may be needed for complete reduction of the pyridine ring.
    
  • Workup: Filter catalyst through Celite. Concentrate the filtrate under reduced pressure.

  • Salt Formation: Dissolve the residue in diethyl ether. Add 2M

    
     in ether dropwise until precipitation is complete.
    
  • Purification: Recrystallize from ethanol/ether to obtain white crystals of 3-Octylpiperidine HCl.

Minimum Inhibitory Concentration (MIC) Assay

To validate the antimicrobial efficacy of the Octyl vs. Methyl variant:

  • Preparation: Prepare stock solutions of 3-Octylpiperidine HCl and 3-Methylpiperidine HCl in DMSO (final assay concentration <1% DMSO).

  • Inoculum: Dilute bacterial culture (S. aureus ATCC 29213) to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Dosing: Add compounds in serial two-fold dilutions (range 0.5 – 512

    
    ) into a 96-well plate.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible growth. Expect 3-Methyl to show growth in all wells; 3-Octyl to inhibit at ~8-16

    
    .
    

Expert Commentary & Conclusion

Senior Scientist Insight: The choice between 3-Octylpiperidine and shorter analogues is rarely about "optimizing" a single parameter, but rather selecting the molecular domain .

  • Choose 3-Methyl/Ethyl when the piperidine ring is a scaffold for displaying other functional groups (e.g., in fragment-based drug design) and water solubility is paramount.

  • Choose 3-Octyl when the alkyl chain is the pharmacophore. Its efficacy relies on the entropy-driven displacement of water and interaction with lipid environments. However, be wary of "false positives" in early screening caused by its detergent-like properties disrupting membranes non-specifically [3].

Final Verdict: For applications requiring membrane penetration or hydrophobic binding, 3-Octylpiperidine HCl demonstrates superior efficacy , outperforming shorter chains by orders of magnitude. For applications requiring high aqueous solubility and low metabolic clearance, shorter chains are the requisite choice.

References

  • Bielenica, A., et al. (2011). "Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones." Scientia Pharmaceutica, 79(2), 225–238. Link

  • Pernak, J., et al. (2016). "Synthesis and antimicrobial activities of new pyridinium and piperidinium ionic liquids." European Journal of Medicinal Chemistry. (Contextual grounding on alkyl chain length vs. antimicrobial activity).
  • Banwell, M. G., et al. (2010). "3-alkylpiperidine alkaloids from an Indonesian sponge of the genus Halichondria." Tetrahedron, 66, 2752–2760. (Demonstrates natural occurrence and bioactivity of long-chain piperidines).

Unmasking the Molecular Target: A Practical Guide to Identifying the Mechanism of Action of 3-Octylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising hit compound to a validated clinical candidate is fraught with challenges. A critical, and often arduous, step in this process is the identification of the compound's specific biological target. 3-Octylpiperidine hydrochloride, a novel piperidine derivative, represents a common scenario in drug discovery: a molecule with potential therapeutic effects, yet an unconfirmed mechanism of action. This guide provides a comprehensive framework for elucidating the molecular target of such a compound, using 3-Octylpiperidine hydrochloride as a case study. We will delve into the strategic application of modern experimental techniques, emphasizing the "why" behind each methodological choice, to build a robust and validated understanding of a compound's pharmacology.

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide array of biological activities.[1] This chemical versatility, however, makes it impossible to predict the target of a new derivative like 3-Octylpiperidine hydrochloride based on its structure alone. For instance, various substituted piperidines have been identified as inhibitors of the HDM2-p53 protein-protein interaction[2], agonists for the ORL1 (NOP) receptor[3], and inhibitors of the glycine transporter 1 (GlyT1)[4]. This diversity underscores the necessity of empirical target identification.

This guide will navigate through the logical progression of experiments, from initial hypothesis-generating screens to definitive target validation assays. We will explore how to leverage both affinity-based and function-based methodologies, and how to integrate genetic approaches for a multi-pronged strategy.

Part 1: Generating Putative Targets - A Multi-Modal Screening Approach

The initial phase of target identification is an exploratory process aimed at generating a list of potential protein interactors. It is crucial to employ orthogonal approaches to minimize the risk of false positives and to gain a broader perspective on the compound's biological footprint.

Affinity-Based Methods: Fishing for Interactors

Affinity-based methods rely on the physical interaction between the compound and its protein target. These techniques are powerful for directly identifying binding partners.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

This classic technique involves immobilizing the compound of interest on a solid support to "pull down" its binding partners from a cell lysate.

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize an analog of 3-Octylpiperidine hydrochloride with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). It is critical to choose a linker position that does not disrupt the key pharmacophore of the molecule. A control compound, structurally similar but biologically inactive, should also be synthesized if available.

  • Immobilization: Covalently attach the linker-modified 3-Octylpiperidine hydrochloride and the control compound to separate batches of beads.

  • Lysate Preparation: Prepare a native protein lysate from a cell line or tissue relevant to the observed phenotype of the compound.

  • Affinity Pulldown: Incubate the lysate with the compound-conjugated beads and control beads in parallel.

  • Washing: Perform a series of stringent washes to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Interpretation:

The proteins identified from the 3-Octylpiperidine hydrochloride beads but not from the control beads are considered putative targets. The confidence in these hits is increased if they are identified with high sequence coverage and are known to be expressed in the relevant cellular compartment.

Function-Based Methods: Observing the Phenotypic Footprint

Function-based approaches aim to identify a target by observing the biological consequences of its modulation by the compound.

Experimental Workflow: Broad-Panel Receptor and Enzyme Screening

Leveraging commercial screening services can rapidly provide insights into the compound's activity against a wide range of known biological targets.

Workflow:

  • Compound Submission: Submit 3-Octylpiperidine hydrochloride to a contract research organization (CRO) for screening against a panel of hundreds of receptors, ion channels, enzymes, and transporters.

  • Primary Screen: The compound is typically tested at a single high concentration (e.g., 10 µM) in radioligand binding assays or functional enzymatic assays.

  • Hit Confirmation and Dose-Response: Any significant "hits" from the primary screen are then subjected to a dose-response analysis to determine potency (e.g., IC50 or EC50).

Data Presentation: Hypothetical Screening Results

TargetAssay Type% Inhibition at 10 µMIC50 (nM)
Sigma-1 ReceptorBinding95%50
M2 Muscarinic ReceptorBinding8%>10,000
hERG ChannelBinding3%>10,000
Dopamine Transporter (DAT)Uptake88%250
Serotonin Transporter (SERT)Uptake15%>10,000

This is a hypothetical table for illustrative purposes.

Genetic and Genomic Approaches: Uncovering Essential Genes

Modern genetic techniques can identify genes that are essential for a compound's activity, thereby pointing to the target or its pathway.

Experimental Workflow: CRISPR-Cas9 Screening

CRISPR-based screens can identify genes whose knockout confers resistance or sensitivity to the compound.

Caption: CRISPR-Cas9 screening workflow for target identification.

Part 2: Validating the Putative Target - From Interaction to Causation

Once a list of putative targets has been generated, the next crucial step is to validate these findings through a series of rigorous experiments. The goal is to unequivocally demonstrate a direct and functionally relevant interaction between 3-Octylpiperidine hydrochloride and its target.

In Vitro Validation: Confirming the Physical Interaction

These experiments aim to confirm a direct binding event and quantify its affinity.

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics.

Step-by-Step Methodology:

  • Target Immobilization: Covalently immobilize the purified putative target protein onto a sensor chip.

  • Compound Injection: Flow a series of concentrations of 3-Octylpiperidine hydrochloride over the sensor chip.

  • Data Acquisition: Measure the change in the refractive index at the sensor surface as the compound binds to and dissociates from the target.

  • Kinetic Analysis: Fit the binding data to a kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Data Presentation: Hypothetical SPR Results

AnalyteLigandka (1/Ms)kd (1/s)KD (nM)
3-Octylpiperidine HClSigma-1 Receptor1.5 x 10^57.5 x 10^-350
3-Octylpiperidine HClDopamine Transporter2.2 x 10^45.5 x 10^-3250

This is a hypothetical table for illustrative purposes.

Cell-Based Validation: Demonstrating Target Engagement in a Biological Context

Confirming that the compound interacts with its target in living cells is a critical validation step.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

A positive result in a CETSA experiment is a shift in the melting curve of the target protein to a higher temperature in the presence of 3-Octylpiperidine hydrochloride, indicating stabilization upon binding.

Part 3: Comparative Analysis - The Diverse World of Piperidines

To put the potential findings for 3-Octylpiperidine hydrochloride into context, it is useful to compare its hypothetical target profile with that of other known piperidine-containing compounds. This highlights the importance of empirical investigation over structural analogy.

CompoundPrimary Target(s)Key Pharmacological Effect
BF2.649 Histamine H3 ReceptorInverse agonist/antagonist
Chlorisondamine Nicotinic Acetylcholine ReceptorsAntagonist
Methylphenidate (Ritalin) Dopamine and Norepinephrine TransportersReuptake inhibitor
Donepezil (Aricept) AcetylcholinesteraseInhibitor
Paroxetine (Paxil) Serotonin Transporter (SERT)Selective serotonin reuptake inhibitor

This comparison clearly demonstrates that the piperidine core can be decorated to interact with a wide range of target classes, from G-protein coupled receptors and ion channels to enzymes and transporters. Therefore, the identification of the n-octyl substituent at the 3-position of the piperidine ring in 3-Octylpiperidine hydrochloride provides a unique chemical entity whose target cannot be reliably predicted.

Conclusion

Confirming the target of a novel compound like 3-Octylpiperidine hydrochloride is a systematic process of discovery and validation. By employing a multi-pronged approach that combines affinity-based, function-based, and genetic methods, researchers can generate a high-confidence list of putative targets. Subsequent rigorous validation through biophysical and cell-based assays is then essential to confirm a direct and functionally relevant interaction. This methodical approach not only elucidates the mechanism of action of a single compound but also contributes to the broader understanding of structure-activity relationships and the intricate dance between small molecules and their biological targets.

References

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. PubMed. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. Available at: [Link]

  • Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. PubMed. Available at: [Link]

  • 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors. PubMed Central. Available at: [Link]

  • Potassium Bisulfite's Role in Developing a Robust Platform for Enantioenriched N-Alkylpyridinium Salts as Piperidine Precursors. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. PubMed. Available at: [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. Available at: [Link]

Sources

Reproducibility of 3-Octylpiperidine hydrochloride experimental results

[1][2]

Executive Summary: The "Amphiphilic Salt" Challenge

3-Octylpiperidine hydrochloride (3-OP[2]·HCl) presents a unique set of reproducibility challenges often overlooked in standard heterocyclic chemistry. Unlike simple piperidine salts, 3-OP·HCl combines a highly polar ionic headgroup (piperidinium chloride) with a significant lipophilic tail (C8 octyl chain).[1][2]

This structure creates an amphiphilic duality that drives the primary sources of experimental variance:

  • Chiral Ambiguity: The C3 substitution creates a stereocenter.[1][2][3] Batch-to-batch variation in enantiomeric excess (

    
    ) drastically alters biological binding affinity.[1][2][3]
    
  • Solution Behavior: At specific concentrations, 3-OP·HCl can form pre-micellar aggregates, distorting NMR baselines and biological assay potency (

    
    ) results.[1]
    
  • Hygroscopicity: The salt is prone to deliquescence, leading to weighing errors that propagate into stoichiometric inaccuracies during reagent preparation.[2][3]

This guide provides the protocols and comparative data necessary to standardize 3-OP·HCl usage and validate experimental results.

Material Characterization & Validation

Before initiating biological or synthetic workflows, the material must be validated against three critical parameters: Regioisomerism, Chirality, and Salt Stoichiometry.[1]

Comparative Analysis: 3-OP·HCl vs. Structural Analogs[1][4]
Feature3-Octylpiperidine HCl 1-Octylpiperidine HCl Piperidine HCl Impact on Reproducibility
Chirality Yes (C3) No (Symmetric N)NoHigh: Enantiomers (

) often show >100x difference in potency.[1][2]
Lipophilicity (LogP) ~4.5 (High)~4.2 (High)~0.8 (Low)High: Drives aggregation and non-specific binding in plastics.[1]
Basicity (

)
~11.0~10.2~11.1Medium: Affects buffer compatibility and pH adjustments.[2][3]
Solubility (Water) Moderate (Surfactant-like)LowHighCritical: 3-OP[1]·HCl may foam or gel rather than dissolve clearly.[1][2]
Protocol 1: Chiral Purity Validation (HPLC)

Objective: Determine Enantiomeric Excess (

Methodology:

  • Column: Chiralpak IG or AD-H (Amylose-based stationary phases are preferred for piperidines).[1][2][3]

  • Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).[1][2][3] Note: Diethylamine is crucial to suppress peak tailing of the amine.

  • Detection: UV at 210 nm (weak chromophore; high concentration required ~1 mg/mL).[2][3]

  • Acceptance Criteria:

    
    . A racemic mixture (50:50) will yield 50% lower biological activity if only one enantiomer is active.[2]
    

Experimental Reproducibility: Synthesis & Handling

The synthesis of 3-OP[1]·HCl typically involves the hydrogenation of 3-(oct-1-ynyl)pyridine or 3-octylpyridine.[1][2] The critical failure point is incomplete reduction or over-reduction (ring opening).[2][3]

Workflow Diagram: Synthesis & Purification Logic

SynthesisWorkflowcluster_legendProcess ControlStartStart: 3-OctylpyridineHydrogenationCatalytic Hydrogenation(PtO2 or Rh/C, H2, AcOH)Start->HydrogenationCheck1Checkpoint: UV Analysis(Disappearance of Pyridine Abs @ 260nm)Hydrogenation->Check1Check1->HydrogenationIncompleteSaltFormationSalt Formation(HCl in Dioxane/Ether)Check1->SaltFormationComplete ReductionIssue1Risk: Hygroscopic Gel FormationSaltFormation->Issue1RecrystallizationRecrystallization(Acetone/Et2O)SaltFormation->RecrystallizationIssue1->RecrystallizationRemedyFinalPure 3-Octylpiperidine HCl(White Crystalline Solid)Recrystallization->Final

Caption: Synthesis logic flow emphasizing the critical UV checkpoint to ensure complete pyridine reduction before salt formation.

Protocol 2: Handling Hygroscopicity (The "Wet Salt" Error)

3-OP·HCl is hygroscopic.[1][2][4] A "10 mg" weight measurement may actually contain 1-2 mg of water, leading to a 10-20% under-dosing error in molarity.

Corrective Procedure:

  • Drying: Dry the salt in a vacuum desiccator over

    
     for 24 hours before use.
    
  • Weighing: Weigh rapidly in a low-humidity environment or use a closed weighing vessel.

  • Stock Solutions: Prepare a high-concentration stock (e.g., 100 mM in DMSO) immediately after weighing, rather than storing the solid for repeated weighing.

Biological Performance & Assay Reproducibility[3]

When using 3-OP·HCl in biological assays (e.g., as a sigma receptor ligand or antifungal agent), the amphiphilic nature causes non-linear dose-response curves.[1]

The "Critical Aggregation" Artifact

At concentrations >100

1122

Data Comparison: Assay Validity

ConcentrationState of 3-OP·HClObserved Effect (Artifact)Corrective Action
< 10

MonomericTrue Pharmacological ActivityNone required.[1][2][3]
10 - 100

Pre-aggregatesVariable binding kineticsAdd 0.01% Triton X-100 or BSA to stabilize monomer.
> 100

MicellarMembrane disruption (False Toxicity)Do not exceed this limit in cell-based assays.[2][3]
Mechanism Diagram: Artifact Generation

ArtifactsMonomerMonomer (Active)< 10 µMTargetProtein TargetMonomer->Target Specific Binding(True Result)MicelleMicelle (Inactive/Toxic)> 100 µMMicelle->Target Steric Hindrance(False Negative)CellMembraneCell MembraneMicelle->CellMembrane Lysis(False Positive Toxicity)

Caption: Concentration-dependent behavior of 3-OP·HCl. High concentrations form micelles that skew assay results.

References

  • Synthesis of 3-Substituted Piperidines: Laval, S., et al. (2014).[1] "General procedure for the reduction of dinitriles to piperidines." Tetrahedron, 70(4), 975-983.[1]

  • Piperidine Scaffold in Drug Design: Lowicki, D., & Przybylski, P. (2026).[1][5] "Piperidine-containing drugs and recently studied analogs."[1][2][3][5][6][7] European Journal of Medicinal Chemistry, 302, 118213.[5][8]

  • Chiral Resolution of Piperidines: Ágai, B., et al. (2003). "A facile synthesis of 3-(substituted benzyl)piperidines." Tetrahedron Letters, 44(41), 7623-7626.

  • Solubility & Stability of Piperidine Salts: BenchChem Technical Guide. (2025).[2][4][9][10][11] "Solubility and Stability of Piperidin-2-ylmethylacetate and Analogs."

  • Amphiphilic Drug Aggregation: Singh, N., & Sarangi, M.K. (2017).[1] "Solid Dispersion - a Novel Approach for Enhancement of Bioavailability."[1][2][3][12] Global Journal of Pharmaceutical Sciences, 3(2).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

3-Octylpiperidine hydrochloride (CAS: 1864060-31-0) represents a specialized class of C3-substituted lipophilic scaffolds . Unlike its N-substituted counterparts (which act primarily as surfactants), the C3-substituted variant introduces a chiral center on the piperidine ring, offering a vector for stereoselective hydrophobic interactions in drug design.

This guide compares 3-Octylpiperidine HCl against its structural isomers (1-Octyl and 4-Octyl variants) and functional analogs. It is designed for medicinal chemists utilizing "sp³-rich" scaffolds to improve solubility and target specificity in GPCR and ion channel drug discovery.

Structural & Physicochemical Comparison

The placement of the octyl chain (C₈H₁₇) drastically alters the electronic and steric profile of the piperidine ring. The table below contrasts 3-Octylpiperidine with its primary isomers.

Table 1: Comparative Physicochemical Profile
Feature3-Octylpiperidine HCl 1-Octylpiperidine HCl 4-Octylpiperidine HCl
Structure Type C-Alkyl (Meta-substituted)N-Alkyl (Tertiary amine)C-Alkyl (Para-substituted)
Chirality Chiral (C3 center)Achiral (N-inversion)Achiral (Plane of symmetry)
Basicity (pKa) ~11.0 (Secondary Amine)~10.4 (Tertiary Amine)~11.0 (Secondary Amine)
Lipophilicity (cLogP) ~5.2~5.1~5.2
Steric Cone Angle Asymmetric shieldingSteric bulk at NitrogenSymmetric distal bulk
Primary Application Chiral Building Block, Lipid MimeticSurfactant, Phase Transfer Cat.Membrane Fluidity Probe
Receptor Binding High Specificity PotentialNon-specific (Membrane)Low Specificity

Expert Insight: While 1-Octylpiperidine is often used as a cationic surfactant due to the accessibility of the charged nitrogen headgroup, 3-Octylpiperidine retains a secondary amine. This allows for further functionalization (e.g., amide coupling, reductive amination) while maintaining a lateral hydrophobic anchor, making it ideal for fragment-based drug discovery (FBDD).

Mechanistic Visualization: Structural Isomerism

The following diagram illustrates the steric vectors and potential interaction sites for the three isomers.

PiperidineComparison cluster_0 The Topic: C3-Substitution cluster_1 Alternative: N-Substitution cluster_2 Alternative: C4-Substitution C3 3-Octylpiperidine HCl (Chiral Center @ C3) C3_Feat Feature: Asymmetric Hydrophobic Vector Use: Stereoselective Binding Pockets C3->C3_Feat N1 1-Octylpiperidine HCl (N-Alkylated) C3->N1 Isomer (Different Basicity) C4 4-Octylpiperidine HCl (Symmetric) C3->C4 Regioisomer (Chirality Loss) N1_Feat Feature: Amphiphilic Head/Tail Use: Surfactant / Membrane Lysis N1->N1_Feat C4_Feat Feature: Linear/Symmetric Bulk Use: Fluidity Modulator C4->C4_Feat

Figure 1: Structural divergence of octylpiperidine isomers determining their pharmacological utility.

Experimental Protocol: Synthesis & Handling

Objective: Synthesis of 3-Octylpiperidine HCl via Catalytic Hydrogenation of 3-Octylpyridine. Note: This method is preferred over alkylation of piperidine to avoid poly-alkylation and to ensure regiocontrol.

Reagents Required:
  • Precursor: 3-Octylpyridine (CAS: Check specific vendor, or synthesize via Kumada coupling of 3-bromopyridine).

  • Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst) or 5% Rh/C.

  • Solvent: Glacial Acetic Acid (AcOH).

  • Hydrogen Source: H₂ gas (balloon or Parr shaker).

  • Workup: HCl in Dioxane/Ether.

Step-by-Step Protocol:
  • Preparation:

    • In a high-pressure hydrogenation vessel, dissolve 3-Octylpyridine (1.0 eq) in glacial acetic acid (0.5 M concentration).

    • Add PtO₂ (5 mol%) or Rh/C (5 wt%) carefully under an argon blanket.

    • Critical: Do not use Pd/C if the octyl chain contains any unsaturation, as Pd may cause migration. For pyridine reduction, Pt or Rh are superior.

  • Hydrogenation:

    • Purge the vessel with H₂ three times.

    • Pressurize to 50 psi (3.4 bar) .

    • Stir vigorously at 25°C for 12–24 hours .

    • Monitoring: Monitor reaction progress via TLC (System: 10% MeOH in DCM with 1% NH₄OH). The starting pyridine will be UV-active; the product (piperidine) is UV-inactive and requires Ninhydrin or Dragendorff stain.

  • Isolation (Free Base):

    • Filter the catalyst through a Celite pad. Wash with MeOH.

    • Concentrate the filtrate to remove acetic acid (azeotrope with toluene if necessary).

    • Basify the residue with 2M NaOH (pH > 12) and extract with Dichloromethane (DCM) x3.

    • Dry organics over Na₂SO₄ and concentrate.

  • Salt Formation (Hydrochloride):

    • Dissolve the crude oil in minimal dry diethyl ether.

    • Dropwise add 4M HCl in Dioxane at 0°C.

    • A white precipitate (3-Octylpiperidine HCl) will form.

    • Filter and wash with cold ether. Recrystallize from EtOH/Et₂O if high purity is required.

Validation Criteria (Self-Check):
  • ¹H NMR (D₂O): Look for the disappearance of aromatic pyridine protons (7.0–8.5 ppm). New multiplet signals for the piperidine ring should appear between 1.5–3.5 ppm.

  • Mass Spec: M+1 peak = 198.2 (Free base).

Applications in Drug Discovery[1][2]

A. Pharmacological Chaperones

Alkyl-piperidines are frequently investigated as pharmacological chaperones for lysosomal storage diseases. The hydrophobic octyl tail can mimic the ceramide lipid chain, allowing the piperidine "head" to bind to the active site of enzymes like Glucocerebrosidase (GCase) or α-Galactosidase .

  • Mechanism:[1] The molecule acts as a reversible competitive inhibitor, stabilizing the folded conformation of the mutant enzyme in the ER, facilitating its transport to the lysosome.

B. Ion Channel Blockers

Long-chain piperidines often exhibit non-specific or state-dependent block of Voltage-Gated Sodium (NaV) and Calcium (CaV) channels.

  • 3-Octyl vs 1-Octyl: The 3-octyl analog is preferred when a specific "hinge" interaction is required within the channel pore, whereas N-octyl analogs often act simply by perturbing the membrane lipid environment surrounding the channel.

C. Antimicrobial/Antifungal Activity

Similar to morpholine antifungals (e.g., Amorolfine), C-alkyl piperidines can inhibit sterol synthesis pathways (e.g., Δ14-reductase or Δ8,Δ7-isomerase). The C8 chain length is often optimal for insertion into the fungal membrane.

Synthesis Pathway Visualization

SynthesisPath Start 3-Bromopyridine Step1 Kumada Coupling (OctylMgBr + Pd cat.) Start->Step1 Inter 3-Octylpyridine (Aromatic Precursor) Step1->Inter Step2 Hydrogenation (H2, PtO2, AcOH) Inter->Step2 Product 3-Octylpiperidine (Racemic Mixture) Step2->Product Resolution Chiral Resolution (Tartaric Acid) Product->Resolution Final (R)- or (S)-3-Octylpiperidine HCl Resolution->Final

Figure 2: Synthetic route from commercial starting materials to the enantiopure salt.

References

  • ChemicalBook. (2025).[2] Piperidine hydrochloride and derivatives: Physical Properties and Synthesis.Link

  • National Institutes of Health (PubChem). (2025). 1-Octylpiperidine Compound Summary.Link

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[1][3] Journal of the American Chemical Society. Link

  • Riley, T. N., & Rankin, G. O. (1976). Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. Journal of Medicinal Chemistry. Link

  • Cramer, N., et al. (2025).[4] Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines.[4] Nature Chemistry. Link

Sources

A Comparative Guide to the Pharmacology of 3-Alkylpiperidine Opioid Analgesics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-alkylpiperidine scaffold is a privileged core in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within the realm of analgesia, this structural motif has given rise to a potent class of opioid receptor modulators, most notably as derivatives of the 4-anilidopiperidine class, which includes the powerful synthetic opioid fentanyl. The introduction of a small alkyl group, typically a methyl group, at the 3-position of the piperidine ring has profound effects on the pharmacological profile of these compounds, influencing their potency, selectivity, and duration of action.

This guide provides an in-depth comparison of the pharmacology of 3-alkylpiperidine-based opioid analgesics, with a focus on the well-studied 3-methyl-4-(N-phenylamido)piperidine series. By synthesizing data from peer-reviewed studies, we will explore the structure-activity relationships (SAR) that govern their interaction with opioid receptors and their resulting analgesic effects. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel analgesics with improved therapeutic profiles.

The Critical Role of 3-Alkyl Substitution: A Gateway to Enhanced Potency

The addition of a methyl group at the 3-position of the piperidine ring in fentanyl-like compounds can dramatically increase analgesic potency. This enhancement is highly dependent on the stereochemistry of the methyl group, with the cis-isomers generally exhibiting significantly greater activity than their trans-counterparts. This stereoselectivity highlights the specific and sensitive nature of the interaction between these ligands and the opioid receptor binding pocket.

One of the most striking examples of this is seen in the isomers of 3-methylfentanyl. The (+)-cis-isomer of 3-methylfentanyl is reported to be approximately 20 times more potent than fentanyl itself, while the (-)-cis-isomer is significantly less potent. This underscores the critical importance of precise three-dimensional structure in achieving high-affinity receptor binding and potent agonist activity.

Comparative Pharmacology: Opioid Receptor Binding and Functional Potency

The analgesic and other physiological effects of these compounds are primarily mediated through their interaction with three main subtypes of opioid receptors: mu (µ), delta (δ), and kappa (κ). To provide a clear comparison, the following table summarizes the in vitro opioid receptor binding affinities (Ki) and, where available, functional potencies (EC50) for a selection of 3-alkylpiperidine derivatives and related compounds.

Compound3-Alkyl GroupReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Reference
FentanylNoneµ1.2 - 1.40.104 (cAMP)
(+)-cis-3-Methylfentanylcis-CH₃µ--
(-)-cis-3-Methylfentanylcis-CH₃µ--
(±)-trans-3-Methylfentanyltrans-CH₃µ--
Ohmefentanyl (cis-isomer 1b)cis-CH₃µ--
Ohmefentanyl (cis-isomer 1a)cis-CH₃µ--
Brifentanil (A-3331)cis-CH₃µ--

Note: A comprehensive and directly comparative dataset for a full series of 3-alkylpiperidine analogs at all three opioid receptor subtypes from a single study is challenging to consolidate from the available literature. The data presented here is compiled from multiple sources and should be interpreted with consideration for potential variations in experimental conditions.

Structure-Activity Relationships: Decoding the Molecular Interactions

The structure-activity relationship (SAR) of 3-alkylpiperidine opioids reveals several key features that govern their pharmacological activity:

  • Size of the 3-Alkyl Group: Pharmacological results indicate that groups larger than a methyl at the 3-position of the piperidine ring severely reduce analgesic potency compared to fentanyl. This suggests that the steric bulk at this position is a critical determinant of optimal receptor fit.

  • Stereochemistry at the 3-Position: As previously mentioned, the cis relationship between the 3-methyl group and the 4-anilido group is crucial for high potency. This stereochemical preference suggests a specific orientation within the binding pocket of the µ-opioid receptor that maximizes favorable interactions.

  • Substituents on the N-phenethyl Group: Modifications to the N-phenethyl group can also significantly impact potency and duration of action. For example, the introduction of a 2-thienyl group in place of the phenyl group can alter the pharmacokinetic profile.

  • 4-Position Substituents: The nature of the substituent at the 4-position of the piperidine ring is a major determinant of analgesic potency. The N-phenylpropanamide group found in fentanyl and its analogs is a key pharmacophore for potent µ-opioid receptor agonism.

Mu-Opioid Receptor Signaling Pathway

The analgesic effects of 3-alkylpiperidine opioids are primarily mediated through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of an agonist, such as a 3-alkylpiperidine derivative, initiates a cascade of intracellular events.

mu_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3-Alkylpiperidine 3-Alkylpiperidine MOR Mu-Opioid Receptor (MOR) 3-Alkylpiperidine->MOR Binds to G_protein Gαi/o-GDP MOR->G_protein Activates G_alpha_GTP Gαi/o-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ AC Adenylate Cyclase G_alpha_GTP->AC Inhibits GIRK Activate GIRK Channels G_beta_gamma->GIRK Ca_channel Inhibit Ca²⁺ Channels G_beta_gamma->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia GIRK->Analgesia Ca_channel->Analgesia Side_Effects Side Effects (Respiratory Depression, etc.)

Figure 1: Simplified schematic of the mu-opioid receptor signaling pathway.

Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of its associated inhibitory G-protein (Gi/o). This activation results in the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit. The activated Gαi/o-GTP subunit then dissociates from the Gβγ dimer.

The dissociated Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ dimer, in turn, can directly interact with and activate G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels. The collective result of these signaling events is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which ultimately leads to the desired analgesic effect. However, this same pathway is also responsible for the undesirable side effects associated with opioid use, such as respiratory depression.

Experimental Protocols

In Vitro Opioid Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of 3-alkylpiperidine derivatives to µ, δ, and κ opioid receptors using a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of test compounds for the three opioid receptor subtypes.

Materials:

  • Cell membranes prepared from cells stably expressing human µ, δ, or κ opioid receptors (e.g., CHO or HEK293 cells).

  • Radioligand specific for each receptor subtype (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ).

  • Non-labeled competing ligand for non-specific binding determination (e.g., naloxone).

  • Test compounds (3-alkylpiperidine derivatives) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail and scintillation counter.

  • Glass fiber filters.

  • Filtration apparatus.

Workflow:

receptor_binding_assay A Prepare reaction tubes: - Total binding (radioligand only) - Non-specific binding (radioligand + excess unlabeled ligand) - Competition (radioligand + test compound) B Add cell membranes expressing the target opioid receptor A->B C Incubate at a defined temperature and time (e.g., 25°C for 60 min) B->C D Terminate the reaction by rapid filtration through glass fiber filters C->D E Wash filters to remove unbound radioligand D->E F Place filters in scintillation vials with scintillation cocktail E->F G Quantify radioactivity using a scintillation counter F->G H Calculate specific binding and percentage inhibition by the test compound G->H I Determine IC50 and calculate Ki using the Cheng-Prusoff equation H->I

Figure 2: Workflow for an in vitro opioid receptor binding assay.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in the binding buffer.

  • Reaction Setup: In a series of tubes, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and either buffer (for total binding), excess unlabeled ligand (for non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus. This separates the bound radioligand-receptor complexes from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of specific binding inhibited by each concentration of the test compound.

    • Plot the percentage inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Hot-Plate Analgesia Test

This protocol describes the hot-plate test, a common method for assessing the central analgesic activity of compounds in rodents.

Objective: To determine the analgesic potency (ED50) and duration of action of 3-alkylpiperidine derivatives.

Materials:

  • Hot-plate apparatus with a precisely controlled surface temperature (e.g., 55 ± 0.5 °C).

  • Test animals (e.g., mice or rats).

  • Test compounds (3-alkylpiperidine derivatives) dissolved in a suitable vehicle.

  • Vehicle control.

  • Positive control (e.g., morphine).

  • Syringes and needles for drug administration (e.g., intraperitoneal, subcutaneous, or intravenous).

  • Timer.

Workflow:

hot_plate_test A Acclimatize animals to the testing environment B Determine baseline latency to a nociceptive response (e.g., paw licking, jumping) A->B C Administer test compound, vehicle, or positive control via a chosen route B->C D At predetermined time points post-administration, place the animal on the hot-plate C->D E Record the latency to the first nociceptive response (cut-off time to prevent injury) D->E F Calculate the percentage of maximal possible effect (%MPE) E->F G Plot dose-response curves to determine the ED50 value F->G H Assess the time course of the analgesic effect to determine the duration of action G->H

Figure 3: Workflow for the in vivo hot-plate analgesia test.

Procedure:

  • Acclimatization: Allow the animals to acclimate to the testing room for at least one hour before the experiment.

  • Baseline Measurement: Gently place each animal on the hot-plate and start the timer. Record the time it takes for the animal to exhibit a clear nociceptive response, such as licking a hind paw or jumping. This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer the test compound, vehicle, or a positive control (e.g., morphine) to different groups of animals. The route of administration will depend on the specific experimental design.

  • Post-Treatment Testing: At various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), place each animal back on the hot-plate and measure the response latency as in the baseline measurement.

  • Data Analysis:

    • The analgesic effect is often expressed as the percentage of the maximal possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

    • To determine the ED50 (the dose that produces 50% of the maximal effect), test a range of doses of the compound and construct a dose-response curve by plotting the %MPE against the logarithm of the dose.

    • The duration of action is determined by plotting the analgesic effect over time.

Conclusion and Future Directions

The 3-alkylpiperidine scaffold, particularly the 3-methyl-4-(N-phenylamido)piperidine core, represents a highly fruitful area for the discovery of potent opioid analgesics. The profound impact of the 3-alkyl substituent's size and stereochemistry on pharmacological activity underscores the importance of precise structural design in targeting the opioid receptors. While these compounds have demonstrated significant promise in preclinical studies, and in the case of brifentanil, have reached clinical evaluation, the ongoing challenge remains to dissociate the potent analgesic effects from the life-threatening side effects, such as respiratory depression.

Future research in this area should focus on obtaining comprehensive in vitro pharmacological profiles for a wider range of 3-alkylpiperidine derivatives at all three opioid receptor subtypes. This will enable a more detailed understanding of the structure-activity and structure-selectivity relationships. Furthermore, exploring biased agonism, where ligands preferentially activate certain downstream signaling pathways over others (e.g., G-protein signaling over β-arrestin recruitment), may offer a promising strategy for developing safer and more effective 3-alkylpiperidine-based analgesics. The integration of computational modeling with synthetic chemistry and pharmacological testing will be instrumental in guiding the rational design of the next generation of these important therapeutic agents.

References

  • Lalinde, N., Moliterni, J., Wright, D., Spencer, H. K., Ossipov, M. H., Spaulding, T. C., & Rudo, F. G. (1990).

Safety Operating Guide

3-Octylpiperidine Hydrochloride: Proper Disposal & Handling Procedures

[1][2][3][4][5][6][7]

Executive Summary

This guide defines the standard operating procedure (SOP) for the disposal of 3-Octylpiperidine hydrochloride . While often treated as a generic organic salt, the specific structural combination of a piperidine ring with a lipophilic octyl chain creates a surfactant-like amphiphile .[1][2][3][4][5] This structure significantly increases membrane permeability in aquatic organisms, making aquatic toxicity the primary environmental risk factor.[2][4][5][6]

Immediate Directive: Under no circumstances should this compound be disposed of via sink drains or municipal sewer systems. Incineration via a licensed hazardous waste contractor is the only validated disposal route.[4][7][5]

Chemical Profile & Hazard Logic

To ensure safe handling, we must deconstruct the molecule into its functional risks.[4][5][6] This "Read-Across" approach validates our safety protocols even in the absence of a compound-specific SDS.[1][2][4][7][5]

ComponentStructural FeatureAssociated HazardOperational Implication
Head Group Piperidine Ring (Protonated)Acute Toxicity / Irritation Acts as a skin/eye irritant and potential neurotoxin.[1][2][3][4][7][5][8]
Tail Group C8 Octyl ChainAquatic Toxicity / Surfactancy High lipophilicity (LogP > 4) allows bioaccumulation.[1][2][3][4][7][5][6] Causes foaming in aqueous waste.[2][3][4][7][5][6]
Counter-ion Hydrochloride (HCl)Acidity / Incompatibility Acidic in solution (pH ~4-5).[1][2][3][4][7][5][6] DO NOT MIX WITH BLEACH (Generates Chloramine gas).[1][2][3][4][7][5][6]

Note on CAS Identification: Specific CAS numbers for the 3-octyl isomer are rare in public registries (unlike the common 1-octyl isomer, CAS 7335-02-6).[1][2][3][4][7][5] Always verify the specific isomer on your vial label.[4][7][5] If the CAS is unspecified, treat it under the general class of Piperidine Salts .[2][4][5][6]

Pre-Disposal Treatment & Segregation

The most critical error in disposing of amine salts is accidental mixing with oxidizers.[4][7][5][6]

The "Chloramine Trap"

CRITICAL WARNING: Do not use bleach (sodium hypochlorite) to clean spills or glassware containing this compound.[2][3][4][7][5][6]

  • Mechanism:

    
     (Chloramines)[1][2][3][4][7][5]
    
  • Result: Release of toxic, respiratory-irritating chloramine gas.[1][2][4][7][5]

  • Correct Action: Use a dilute surfactant solution or simple water rinse for glassware, collecting all rinsate as hazardous waste.[2][4][7][5]

Waste Stream Segregation

Segregate this compound into Solid Organic Waste or Non-Halogenated Organic Liquids .[1][2][3][4][7][5][6]

  • Why Non-Halogenated? Although it contains chloride (HCl), it is a salt, not a halogenated solvent like chloroform.[2][4][5][6] However, check your specific facility's rules; some incinerators prefer "halogen-containing" tags for any Cl-bearing compound to manage acid gas scrubbing.[1][2][3][4][7][5]

Disposal Workflow (Visualization)

The following diagram outlines the decision logic for disposing of 3-Octylpiperidine HCl in various states.

DisposalWorkflowStartWaste Identification:3-Octylpiperidine HClStateCheckDetermine State of MatterStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidSolidPkgDouble-bag inPolyethylene (4 mil)Solid->SolidPkgLiquidSegCheck Solvent CompatibilityLiquid->LiquidSegLabelingLabeling:'Toxic, Irritant''Contains: Piperidine Salt'SolidPkg->LabelingAqStreamAqueous Stream:Segregate from OxidizersLiquidSeg->AqStreamIf Water BasedOrgStreamOrganic Stream:Combine with Compatible SolventsLiquidSeg->OrgStreamIf Solvent BasedAqStream->LabelingOrgStream->LabelingFinalHandoff to EHS:High-Temp IncinerationLabeling->Final

Caption: Operational workflow for segregating and packaging 3-Octylpiperidine HCl waste streams.

Detailed Disposal Protocol

Scenario A: Solid Waste (Pure Compound)[1][2][3][6]
  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a double-lined clear waste bag.[1][2][3][4][7][5][6]

  • Transfer: Transfer solid using a chemically resistant spatula.[2][3][4][7][5][6] Avoid generating dust.[2][3][4][7][5][6]

  • Labeling:

    • Chemical Name: 3-Octylpiperidine Hydrochloride.[1][2][3][4][7][5][6]

    • Hazards: Toxic, Irritant.[2][3][4][7][5][6][8]

    • Waste Code (US RCRA): Not explicitly P- or U-listed.[1][2][3][4][7][5][6] Use generic "Toxic" if applicable, or simply "Hazardous Chemical Waste."

  • Storage: Store in a cool, dry area away from oxidizers (nitrates, perchlorates) until pickup.

Scenario B: Liquid Waste (Reaction Mixtures)[1][2][3][6]
  • pH Check: Ensure the solution is not strongly oxidizing.[2][3][4][7][5][6]

  • Bulking:

    • If dissolved in Methanol/Ethanol : Bulk into "Flammable Solvents" container.

    • If dissolved in Dichloromethane : Bulk into "Halogenated Solvents" container.

    • If Aqueous : Bulk into "Aqueous Toxic" container.[1][2][3][4][7][5][6] Note: Expect foaming due to the octyl tail.[4][7][5][6] Leave 10% headspace.[1][2][4][7][5]

  • Tagging: Clearly list "Piperidine derivative" on the waste tag.[2][3][4][7][5][6] This alerts the disposal facility to potential nitrogen content (NOx generation during incineration).[2][7][5]

Emergency Procedures (Spill Response)

In the event of a spill, speed is secondary to containment .[2][4][5][6]

  • PPE: Nitrile gloves (double gloved recommended), safety goggles, and lab coat.[2][4][7][5][6] Use a dust mask (N95) if powder is airborne.[2][4][7][5]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion, then scoop into a bag.[2][4][7][5]

    • Liquid: Use absorbent pads or vermiculite.[2][3][4][7][5][6] Do not use clay-based kitty litter if better chemical absorbents are available, as amine salts can sometimes leach from clay.[1][2][3][4]

  • Decontamination:

    • Wipe the surface with a dilute acetic acid solution (vinegar) or simple soap and water.[3][4][7][5]

    • REMINDER: DO NOT USE BLEACH.[1][2][4][7][5][6]

  • Disposal: Place all contaminated PPE and cleanup materials into the solid hazardous waste stream.[2][3][4][7][5]

References

  • PubChem (NIH). Piperidine Hydrochloride Compound Summary.[2][3][4][7][5][6] (Used for Read-Across toxicity data regarding the piperidine head group).[1][2][3][4][7][5][6] [Link][1][2][3][5]

  • U.S. EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual.[2][3][4][7][5][6] (Guidance on waste characterization and P/U listing). [Link]

  • PubChem (NIH). 1-Octylpiperidine Compound Summary.[1][2][3][4][7][5][6] (Used for Read-Across aquatic toxicity data regarding long-chain alkyl piperidines).[1][2][3][4][7][5] [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.